Pulchellin
Description
Structure
3D Structure
Properties
CAS No. |
6754-35-4 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aS,5R,5aS,6S,8R,8aS,9aR)-6,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9-,10+,11+,12-,13-,15-/m1/s1 |
InChI Key |
BPUNWVGCTMEMKQ-UACVIJCNSA-N |
SMILES |
CC1CC2C(CC3(C1C(CC3O)O)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1[C@H](C[C@H]3O)O)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3(C1C(CC3O)O)C)C(=C)C(=O)O2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pulchellin; NSC 85244. |
Origin of Product |
United States |
Foundational & Exploratory
Pulchellin from Abrus pulchellus Seeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pulchellin, a type 2 ribosome-inactivating protein (RIP) sourced from the seeds of Abrus pulchellus. This compound is a potent toxin with significant potential in the development of targeted therapeutics, such as immunotoxins.[1][2] This document consolidates key data on its properties, isolation, and biological activity, presenting it in a manner accessible to researchers and professionals in the field of drug development.
Introduction to this compound
This compound is a heterodimeric glycoprotein (B1211001) found in the seeds of Abrus pulchellus.[3] Like other type 2 RIPs, such as the well-studied toxins ricin and abrin, it consists of two distinct polypeptide chains linked by a disulfide bond:
-
The A-chain (PAC) is the enzymatic component, possessing rRNA N-glycosidase activity.[2][4] This catalytic activity leads to the depurination of a specific adenine (B156593) residue within the large ribosomal RNA, which irreversibly inhibits protein synthesis and ultimately leads to cell death.[2]
-
The B-chain (PBC) is a lectin that binds to galactose and galactose-containing structures on the cell surface, mediating the endocytosis of the toxin.[2][5]
Abrus pulchellus seeds contain at least seven closely related and highly toxic this compound isoforms.[6] Four of these isoforms, designated P I, P II, P III, and P IV, have been isolated and characterized, revealing differences in their toxicity levels.[6]
Physicochemical and Toxicological Properties
The various isoforms of this compound exhibit distinct physicochemical and toxicological profiles. The available quantitative data is summarized in the tables below.
Table 1: Molecular Properties of this compound Isoforms
| Property | This compound I (P I) | This compound II (P II) | This compound III (P III) | This compound IV (P IV) | Recombinant Heterodimer (rPAB) |
| Molecular Weight (SDS-PAGE) | 63 kDa | 63 kDa | 61.5 kDa | 61.5 kDa | ~60 kDa[7] |
| A-chain Molecular Weight (SDS-PAGE with 2-mercaptoethanol) | 31.5 kDa | Not Specified | 29 kDa | Not Specified | Not Applicable |
| B-chain Molecular Weight (SDS-PAGE with 2-mercaptoethanol) | Not Specified | Not Specified | Not Specified | Not Specified | Not Applicable |
Data compiled from multiple sources.[5][7]
Table 2: Toxicological Data for this compound Isoforms
| Parameter | This compound I (P I) | This compound II (P II) | This compound III (P III) | This compound IV (P IV) | Recombinant Heterodimer (rPAB) |
| Toxicity to HeLa Cells (IC50) | More toxic than P III/P IV[6] | More toxic than P III/P IV[6] | Less toxic than P I/P II[6] | Less toxic than P I/P II[6] | Not Reported |
| Toxicity in Mice (LD50, intraperitoneal) | More toxic than P III/P IV[6] | 15 µg/kg[2] | Less toxic than P I/P II[6] | Less toxic than P I/P II[6] | 45 µg/kg[1][7] |
| Toxicity to Artemia salina (LD50) | 3.5 µg/ml (for the active fraction)[5] | Not Reported | Not Reported | Not Reported | Not Reported |
The disparity in toxicity levels between the isoforms may be attributed to subtle differences in the B-chain-mediated cell surface interactions that precede and determine the toxin uptake pathways.[6]
Experimental Protocols
Isolation and Purification of this compound Isoforms
The following is a generalized workflow for the isolation and purification of this compound isoforms from Abrus pulchellus seeds, based on cited methodologies.[5][6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Abrus pulchellus type-2 RIP, this compound: heterologous expression and refolding of the sugar-binding B chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and partial characterisation of highly toxic lectins from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of Abrus pulchellus ribosome-inactivating protein from seeds callus culture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Pulchellin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulchellin, a type II ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus, is a potent toxin with significant potential in biotechnological and therapeutic applications. This document provides a comprehensive overview of the structure, function, and mechanism of action of this compound. It includes a detailed analysis of its molecular architecture, a summary of its biological activity with available quantitative data, and in-depth experimental protocols for its isolation, characterization, and cytotoxicity assessment. Furthermore, this guide presents visual representations of the proposed signaling pathway of this compound and a general experimental workflow for its study, designed to aid researchers in their understanding and utilization of this potent plant-derived toxin.
Introduction
This compound is a heterodimeric glycoprotein (B1211001) belonging to the type II ribosome-inactivating protein family, which also includes the well-known toxins ricin and abrin.[1][2] It is composed of two polypeptide chains, an enzymatic A-chain (PAC) and a galactose-binding lectin B-chain (PBC), linked by a single disulfide bond.[1] The A-chain possesses N-glycosidase activity, which is responsible for the protein's toxicity, while the B-chain mediates the binding of the toxin to cell surface receptors, facilitating its entry into the cell.[1] Several isoforms of this compound have been identified (P I, P II, P III, and P IV), exhibiting varying degrees of toxicity.[1] The potent cytotoxic nature of this compound has garnered interest in its potential application in the development of immunotoxins for targeted cancer therapy.
Molecular Structure
The native this compound protein has an approximate molecular mass of 60-65 kDa.[3] The A-chain and B-chain have molecular weights of approximately 30-35 kDa and 35-40 kDa, respectively. The two chains are connected by a disulfide bond, which must be cleaved for the A-chain to exert its enzymatic activity.
The this compound A-chain (PAC) is a globular protein that shares high sequence identity with the A-chain of abrin-c (over 86%).[3] This homology extends to its three-dimensional structure and the catalytic residues responsible for its N-glycosidase activity.
The this compound B-chain (PBC) is a lectin that specifically binds to galactose and galactose-containing glycoconjugates on the cell surface. This binding is a critical first step in the intoxication process, as it mediates the endocytosis of the toxin. The differences in toxicity among this compound isoforms are thought to be related to subtle variations in the B-chain that affect their cell-binding affinity.[1]
Function and Mechanism of Action
The primary function of this compound is to inhibit protein synthesis, leading to apoptotic cell death. This is achieved through a multi-step process:
-
Cell Surface Binding: The this compound B-chain binds to galactose-containing glycoproteins and glycolipids on the surface of target cells.
-
Internalization: The toxin-receptor complex is internalized via endocytosis.
-
Intracellular Trafficking: this compound is transported through the endosomal pathway and undergoes retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER).
-
A-Chain Translocation: In the ER, the disulfide bond linking the A and B chains is reduced. The A-chain is then thought to be translocated across the ER membrane into the cytosol, likely by co-opting the ER-associated degradation (ERAD) pathway.
-
Ribosome Inactivation: In the cytosol, the this compound A-chain acts as a highly specific RNA N-glycosidase. It cleaves a single adenine (B156593) residue (A4324 in rat 28S rRNA) from a universally conserved GAGA loop in the 28S rRNA of the large ribosomal subunit.
-
Inhibition of Protein Synthesis: The depurination of the 28S rRNA inactivates the ribosome, preventing the binding of elongation factors and thereby halting protein synthesis.
-
Cell Death: The cessation of protein synthesis ultimately leads to apoptosis and cell death.
Quantitative Data
The toxicity of this compound has been evaluated in vitro using cell viability assays and in vivo in animal models. The following tables summarize the available quantitative data for the different isoforms of this compound.
Table 1: In Vitro Cytotoxicity of this compound Isoforms against HeLa Cells
| Isoform | Half-maximal Inhibitory Concentration (IC50) |
| P I | More toxic |
| P II | More toxic |
| P III | Less toxic |
| P IV | Less toxic |
Table 2: In Vivo Toxicity of this compound
| Toxin | Animal Model | Route of Administration | Median Lethal Dose (LD50) |
| Native this compound (mixture of isoforms) | Mice | Intraperitoneal | 31 µg/kg |
| Recombinant Heterodimer (rPAB) | Mice | Intraperitoneal | 45 µg/kg[3] |
| This compound Isoform II | Mice | Not specified | 15 µg/kg[4] |
Experimental Protocols
Protocol for Extraction and Purification of Native this compound from Abrus pulchellus Seeds
This protocol describes the isolation of this compound from its natural source using affinity chromatography.
Materials:
-
Abrus pulchellus seeds
-
Phosphate-buffered saline (PBS), pH 7.2
-
0.2 M lactose (B1674315) in PBS
-
Sepharose 4B column
-
Grinder or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
Procedure:
-
Seed Preparation: Grind the Abrus pulchellus seeds to a fine powder using a grinder or mortar and pestle.
-
Extraction: Suspend the seed powder in cold PBS (pH 7.2) at a 1:10 (w/v) ratio. Stir the suspension for 4 hours at 4°C.
-
Clarification: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the insoluble material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining debris.
-
Affinity Chromatography:
-
Equilibrate a Sepharose 4B column with PBS.
-
Load the filtered crude extract onto the column.
-
Wash the column extensively with PBS until the absorbance of the eluate at 280 nm returns to baseline. This removes unbound proteins.
-
Elute the bound this compound from the column using 0.2 M lactose in PBS.
-
-
Fraction Collection and Analysis: Collect the eluted fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Dialysis: Pool the fractions containing this compound and dialyze extensively against PBS at 4°C to remove the lactose.
-
Purity Assessment: Analyze the purity of the purified this compound by SDS-PAGE. The purified protein should appear as a single band under non-reducing conditions and as two bands (A and B chains) under reducing conditions.
Protocol for Assessing this compound Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on a cell line (e.g., HeLa cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Purified this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Toxin Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the cells. Include a control group with medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control cells. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Visualizations
Signaling Pathway of this compound
Caption: Proposed intracellular trafficking and mechanism of action of this compound.
Experimental Workflow for this compound Research
Caption: A generalized experimental workflow for the study of this compound.
References
- 1. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and partial characterisation of highly toxic lectins from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
The Biological Activity of Pulchellin: A Technical Guide for Researchers
An In-depth Examination of a Potent Ribosome-Inactivating Protein for Therapeutic Innovation
Abstract
Pulchellin, a type 2 ribosome-inactivating protein (RIP) extracted from the seeds of Abrus pulchellus, is a potent biological toxin with significant cytotoxic and apoptotic activities. Structurally analogous to the well-studied toxins ricin and abrin, this compound is a heterodimeric glycoprotein (B1211001) composed of a catalytically active A-chain (PAC) and a galactose-binding lectin B-chain (PBC). The A-chain inhibits protein synthesis by irreversibly depurinating the 28S rRNA of the 60S ribosomal subunit, while the B-chain facilitates cellular entry. This technical guide provides a comprehensive overview of the biological activity of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development in toxinology and targeted therapeutics.
Introduction
Type 2 ribosome-inactivating proteins are of significant interest to the scientific community due to their potent enzymatic activity and potential for therapeutic applications, particularly in the development of immunotoxins for cancer and antiviral therapies. This compound, isolated from Abrus pulchellus, stands out due to its high toxicity and its demonstrated efficacy in targeting specific cell populations when conjugated to monoclonal antibodies. This document serves as a technical resource for researchers, summarizing the current understanding of this compound's biological functions and providing a foundation for future investigations.
Molecular Structure and Mechanism of Action
This compound is a ~60 kDa protein composed of two polypeptide chains, the A-chain and the B-chain, linked by a disulfide bond.[1]
-
The A-Chain (PAC): This chain possesses N-glycosylase activity.[2] It specifically targets and cleaves an adenine (B156593) base from a universally conserved GAGA sequence in the sarcin-ricin loop of the 28S rRNA within the large ribosomal subunit.[2] This depurination event irreversibly inactivates the ribosome, leading to the cessation of protein synthesis and subsequent cell death.[2]
-
The B-Chain (PBC): This chain is a lectin that binds to galactose-containing glycoproteins and glycolipids on the cell surface, mediating the endocytosis of the toxin.[2]
The entry of this compound into the cell is a critical step for its cytotoxic activity. Following binding of the B-chain to the cell surface, the toxin is internalized via endocytosis. Subsequently, the A-chain is translocated from the endoplasmic reticulum into the cytosol to exert its enzymatic activity on the ribosomes.[2]
Quantitative Toxicity Data
Several isoforms of this compound have been identified, with varying degrees of toxicity. The available quantitative data on the toxicity of this compound are summarized below.
Table 1: In Vitro Cytotoxicity of this compound Isoforms
| Isoform(s) | Cell Line | IC50 Value | Reference |
| P I and P II | HeLa | More toxic than P III and P IV | [3] |
| P III and P IV | HeLa | Less toxic than P I and P II | [3] |
| General | Various | Nanomolar to micromolar range | Not specified |
Note: Specific IC50 values for each this compound isoform in different cell lines are not consistently reported in the available literature.
Table 2: In Vivo Toxicity of this compound
| Toxin | Animal Model | Route of Administration | LD50 Value | Reference |
| This compound Isoform II | Mice | Intraperitoneal | 15 µg/kg | [4] |
| Recombinant Heterodimer (rPAB) | Mice | Intraperitoneal | 45 µg/kg | [1] |
Key Biological Activities and Experimental Protocols
This compound exhibits a range of biological activities, primarily centered around its ability to induce cell death. The following sections detail these activities and provide generalized protocols for their assessment.
Ribosome Inactivation
The core activity of this compound is the enzymatic inactivation of ribosomes.
Experimental Protocol: In Vitro Ribosome Inactivation Assay
This protocol is a generalized procedure for assessing the N-glycosylase activity of this compound on isolated ribosomes.
-
Ribosome Isolation: Isolate ribosomes from a suitable source, such as rabbit reticulocytes or yeast.
-
Toxin Treatment: Incubate the isolated ribosomes with varying concentrations of this compound A-chain (PAC) for a defined period at 37°C.
-
RNA Extraction: Extract total RNA from the ribosome-toxin mixture.
-
Primer Extension Analysis: Perform a primer extension reaction using a radiolabeled or fluorescently labeled primer that anneals downstream of the depurination site on the 28S rRNA.
-
Gel Electrophoresis: Separate the primer extension products on a denaturing polyacrylamide gel.
-
Analysis: The appearance of a specific cleavage product indicates depurination of the rRNA by this compound. The intensity of this band can be quantified to determine the extent of ribosome inactivation.[1]
Cytotoxicity
This compound displays potent cytotoxicity against a variety of cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Toxin Treatment: Treat the cells with a serial dilution of this compound isoforms for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[5]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of toxin that inhibits cell growth by 50%, can be determined by plotting cell viability against toxin concentration.
Induction of Apoptosis
This compound is known to induce programmed cell death, or apoptosis.
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Hemagglutination
The B-chain of this compound, being a lectin, can agglutinate red blood cells (hemagglutination).
Experimental Protocol: Hemagglutination Assay
This assay determines the ability of this compound to cross-link red blood cells.
-
Red Blood Cell Preparation: Prepare a 2% suspension of rabbit or human red blood cells in PBS.[7]
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well U- or V-bottom plate.[8]
-
Incubation: Add the red blood cell suspension to each well.[8]
-
Observation: Incubate the plate at room temperature for 30-60 minutes and observe the pattern of red blood cell sedimentation.[9]
-
Positive result (agglutination): A uniform mat of red blood cells across the bottom of the well.
-
Negative result: A tight button of red blood cells at the bottom of the well.
-
Signaling Pathways
The precise signaling pathways activated by this compound leading to apoptosis are not fully elucidated. However, based on studies of similar toxins like ricin, a general pathway can be proposed.
dot
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Studies on ricin have shown that apoptosis is triggered following the inhibition of protein synthesis, leading to cellular stress and the activation of caspase cascades, particularly caspase-3.[10] It is highly probable that this compound induces apoptosis through a similar caspase-dependent pathway.
Therapeutic Applications: Immunotoxins
The potent cytotoxicity of this compound's A-chain makes it an attractive candidate for the development of immunotoxins. By conjugating the A-chain to a monoclonal antibody that specifically targets a surface antigen on diseased cells (e.g., cancer cells or virus-infected cells), a highly specific therapeutic agent can be created.
dot
References
- 1. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Ricin triggers apoptotic morphological changes through caspase-3 cleavage of BAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Pulchellin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin is a highly toxic Type 2 ribosome-inactivating protein (RIP) isolated from the seeds of the Abrus pulchellus plant.[1][2][3] Like other Type 2 RIPs, such as the well-known toxins ricin and abrin, this compound consists of two distinct polypeptide chains linked by a disulfide bond: an enzymatic A-chain with N-glycosidase activity that inhibits protein synthesis, and a lectin B-chain that binds to galactose-containing glycoconjugates on the cell surface, facilitating the toxin's entry into the cell.[4] The potent cytotoxicity of this compound has made it a subject of interest for its potential applications in the development of immunotoxins and other targeted therapeutic agents.[2][5] This technical guide provides an in-depth overview of the discovery, history, biochemical properties, and mechanisms of action of this compound.
Discovery and History
Subsequent research has led to the successful cloning and heterologous expression of the this compound A-chain, allowing for more detailed structural and functional studies.[5] This has been instrumental in understanding its enzymatic mechanism and in the development of recombinant immunotoxins.[2][5]
Biochemical and Biophysical Properties
This compound exists as several closely related isoforms, with at least four being well-characterized (P I, P II, P III, and P IV).[1] These isoforms exhibit differences in their toxicity and sugar-binding specificities.[1]
Quantitative Data Summary
| Property | This compound Isoform I | This compound Isoform II | This compound Isoform III | This compound Isoform IV | Recombinant Heterodimer (rPAB) |
| Molecular Weight (kDa) | ~60-65 | ~60-65 | ~60-65 | ~60-65 | ~60[5] |
| Isoelectric Point (pI) | Data not available | Data not available | Data not available | Data not available | Data not available |
| IC50 (HeLa cells) | More toxic | More toxic | Less toxic | Less toxic | Data not available |
| LD50 (mice, intraperitoneal) | More toxic | 15 µg/kg[2] | Less toxic | Less toxic | 45 µg/kg[3][5] |
Experimental Protocols
Isolation and Purification of this compound Isoforms
The isolation of this compound isoforms from Abrus pulchellus seeds is a multi-step process involving initial extraction followed by a series of chromatographic separations.[1]
1. Crude Extraction:
-
Starting Material: Defatted seed meal of Abrus pulchellus.
-
Extraction Buffer: 0.1 M Tris-HCl, pH 7.6, containing 0.15 M NaCl.[6]
-
Procedure:
-
Stir the defatted seed meal in the extraction buffer for 3 hours at room temperature.[6]
-
Centrifuge the mixture to pellet insoluble material.
-
Collect the supernatant containing the crude protein extract.
-
2. Affinity Chromatography:
-
Stationary Phase: Sepharose 4B resin.[6]
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.2.
-
Elution Buffer: 0.1 M galactose in PBS.[6]
-
Procedure:
-
Equilibrate the Sepharose 4B column with binding buffer.
-
Load the crude protein extract onto the column.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound lectins (including this compound) with the elution buffer.
-
Monitor the eluate for protein content (e.g., by measuring absorbance at 280 nm).
-
3. Ion-Exchange Chromatography:
-
Stationary Phase: Anion-exchange resin (e.g., DEAE-Sepharose).
-
Equilibration Buffer: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution: Linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Procedure:
-
Dialyze the pooled fractions from affinity chromatography against the equilibration buffer.
-
Load the dialyzed sample onto the equilibrated anion-exchange column.
-
Wash the column with the equilibration buffer.
-
Apply a linear salt gradient to elute the bound proteins.
-
Collect fractions and assay for hemagglutinating activity and toxicity to identify this compound-containing fractions.
-
4. Chromatofocusing:
-
Principle: Separates proteins based on their isoelectric points (pI).
-
Procedure:
-
Further purify the fractions obtained from ion-exchange chromatography using a chromatofocusing column.
-
This step allows for the separation of the different this compound isoforms based on their distinct pI values.
-
Ribosome Inactivation Assay
This assay measures the enzymatic activity of the this compound A-chain in inhibiting protein synthesis in a cell-free system.[5]
-
System: Rabbit reticulocyte lysate in vitro translation system.
-
Substrate: Luciferase mRNA or other suitable reporter mRNA.
-
Procedure:
-
Prepare a reaction mixture containing rabbit reticulocyte lysate, amino acids (including a radiolabeled amino acid like ³⁵S-methionine or a non-radioactive detection system), and the reporter mRNA.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Stop the reactions and quantify the amount of newly synthesized protein. This can be done by measuring the incorporation of the radiolabeled amino acid or by detecting the reporter protein (e.g., luciferase activity).
-
Calculate the concentration of this compound required to inhibit protein synthesis by 50% (IC50).
-
Hemagglutination Assay
This assay is used to determine the lectin activity of the this compound B-chain, which agglutinates red blood cells (RBCs).[7][8]
-
Materials:
-
This compound sample
-
Phosphate-buffered saline (PBS)
-
2% suspension of rabbit or human erythrocytes in PBS
-
96-well U-bottom microtiter plate
-
-
Procedure:
-
Perform a serial two-fold dilution of the this compound sample in PBS in the wells of the microtiter plate (50 µL final volume per well).
-
Add 50 µL of the 2% erythrocyte suspension to each well.
-
Gently mix the contents of the plate.
-
Incubate the plate at room temperature for 1-2 hours.
-
Observe the results. A positive result (hemagglutination) is indicated by the formation of a uniform mat of erythrocytes across the bottom of the well. A negative result is indicated by the formation of a tight button of erythrocytes at the bottom of the well.
-
The hemagglutination titer is the reciprocal of the highest dilution of the sample that causes complete hemagglutination.
-
Mechanism of Action and Signaling Pathways
The toxic effects of this compound are initiated by the binding of its B-chain to galactose-containing receptors on the cell surface, followed by internalization of the toxin. Once inside the cell, the A-chain is released into the cytoplasm where it enzymatically inactivates ribosomes, leading to the cessation of protein synthesis and ultimately, cell death. Cell death induced by this compound and other RIPs can occur through apoptosis.
Ribosome Inactivation
The this compound A-chain is a highly specific RNA N-glycosidase that targets a single adenine (B156593) residue (A4324 in rat 28S rRNA) within a universally conserved GAGA loop of the large ribosomal RNA.[2][4] The removal of this adenine base renders the ribosome unable to bind elongation factors, thereby irreversibly inhibiting protein synthesis.
Apoptosis Signaling Pathway
While the precise signaling pathways induced by this compound are not fully elucidated in the provided search results, the apoptotic pathway induced by the related toxin abrin, which is also a Type 2 RIP, involves the mitochondrial pathway and is caspase-3 dependent. It is plausible that this compound induces a similar cascade.
Conclusion
This compound, a potent Type 2 ribosome-inactivating protein from Abrus pulchellus, represents a significant area of toxinological research. Its well-defined mechanism of action at the ribosomal level and its ability to induce apoptosis make it a valuable tool for studying cellular processes and a promising candidate for the development of targeted therapeutics. Further research into the specific signaling pathways it modulates and the development of detailed protocols for its handling and application will continue to be of high interest to the scientific and drug development communities.
References
- 1. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ribosome-Inactivating and Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of Abrus pulchellus ribosome-inactivating protein from seeds callus culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Functions of Pulchellin A-chain and B-chain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulchellin, a type 2 ribosome-inactivating protein (RIP) extracted from the seeds of Abrus pulchellus tenuiflorus, is a potent phytotoxin with significant potential in the development of targeted therapeutics, particularly immunotoxins.[1][2][3] Structurally, it is a heterodimeric glycoprotein (B1211001) composed of a catalytically active A-chain (PAC) and a cell-binding B-chain (PBC) linked by a disulfide bond.[1][2] This guide provides a detailed examination of the distinct functions of each chain, supported by quantitative data, experimental methodologies, and visual representations of key biological processes.
Core Functions of this compound A-chain and B-chain
The potent cytotoxicity of this compound is a direct consequence of the synergistic action of its two constituent polypeptide chains.
This compound A-chain (PAC): The Catalytic Effector
The A-chain of this compound is an enzyme with highly specific N-glycosylase activity.[1][4] Its primary function is to catalytically inactivate eukaryotic ribosomes, thereby halting protein synthesis and leading to cell death.[4]
-
Mechanism of Action: PAC targets a specific adenine (B156593) residue (A4324 in rat 28S rRNA) within a universally conserved GAGA loop of the large ribosomal RNA (rRNA) subunit.[1] It cleaves the N-glycosidic bond, releasing the adenine base and leaving an apurinic site.[1] This depurination event irreversibly inactivates the ribosome, preventing the binding of elongation factors and thereby inhibiting protein synthesis.[2][5] The catalytic residues in the this compound A-chain are conserved in locations identical to those in the well-characterized A-chains of ricin and abrin.[1]
This compound B-chain (PBC): The Targeting and Delivery Moiety
The B-chain of this compound is a lectin with a specific affinity for galactose and N-acetylgalactosamine residues present on cell surface glycoproteins and glycolipids.[2][6] This binding is the critical first step in the intoxication process, mediating the entry of the entire toxin into the cell.[1][2]
-
Cellular Uptake: Upon binding to the cell surface, the this compound heterodimer is internalized via endocytosis.[2][4] Following internalization, the toxin is transported through the Golgi apparatus and into the endoplasmic reticulum (ER). Within the ER, the disulfide bond linking the A and B chains is cleaved, liberating the A-chain. The free A-chain then retro-translocates into the cytosol, where it can access and inactivate ribosomes.[6]
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified through various in vivo and in vitro studies. The following tables summarize key quantitative data.
| Parameter | Toxin Isoform/Form | Value | Species/Cell Line | Reference |
| In Vivo Toxicity | ||||
| LD50 | This compound Isoform II | 15 µg/kg | Mice (intraperitoneal) | [1][2] |
| LD50 | Recombinant Heterodimer (rPAB) | 45 µg/kg | Mice (intraperitoneal) | [7] |
| In Vitro Cytotoxicity | ||||
| IC50 | AB protein | 1.4 µg/mL | MCF-7 (Breast Cancer) | [6] |
| IC50 | AB protein | 10.9 µg/mL | MCF-10A (Non-tumorigenic Breast) | [6] |
| IC50 | This compound | Varies (nM to µM) | Various cell lines | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the function of this compound A-chain and B-chain.
Ribosomal RNA N-glycosylase Activity Assay (Aniline Cleavage Assay)
This assay directly detects the enzymatic activity of the this compound A-chain by identifying the characteristic rRNA fragment released after depurination.
Principle: The N-glycosylase activity of PAC creates an apurinic site in the rRNA. Treatment with acidic aniline (B41778) cleaves the phosphodiester backbone at this site, releasing a specific RNA fragment (Endo's fragment) that can be visualized by gel electrophoresis.[5]
Protocol:
-
Ribosome Treatment:
-
Thaw rabbit reticulocyte lysate (a source of eukaryotic ribosomes) and the this compound A-chain (PAC) solution on ice.
-
Incubate the lysate with varying concentrations of PAC at 37°C for a specified time (e.g., 30 minutes). Include a negative control (no PAC) and a positive control (e.g., ricin A-chain).
-
-
RNA Extraction:
-
Stop the reaction and deproteinize the samples by adding a solution of 50 mM Tris/0.5% SDS and extracting with phenol/chloroform.
-
Precipitate the RNA from the aqueous phase by adding 3 M sodium acetate (B1210297) (pH 5.2) and 3 volumes of cold ethanol (B145695).
-
Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.
-
-
Aniline Treatment:
-
Treat the extracted RNA with 2 M aniline (pH 4.5) to induce cleavage at the apurinic site.
-
-
Gel Electrophoresis:
-
Precipitate the RNA again and resuspend in a loading buffer.
-
Separate the RNA fragments on a 7 M urea/5% polyacrylamide gel.
-
Visualize the RNA bands by staining (e.g., with ethidium (B1194527) bromide). The appearance of a specific fragment in the PAC-treated lanes, corresponding to Endo's fragment, confirms N-glycosylase activity.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effect of this compound on cultured cells by measuring metabolic activity.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan (B1609692) product.[8][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8][9]
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
-
Toxin Treatment:
-
Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.[10]
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate at 37°C for 3-4 hours.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect one of the early hallmarks of apoptosis induced by this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. A vital dye such as Propidium Iodide (PI) is used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[11]
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at a concentration known to induce apoptosis for a specific duration.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells) and wash them with cold PBS.[11]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[8] The fluorescence signals from Annexin V and PI are used to quantify the different cell populations.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to this compound's function.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [mdpi.com]
- 3. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. rsc.org [rsc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. kumc.edu [kumc.edu]
An In-depth Technical Guide to the Isoforms of Pulchellin Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the different isoforms of Pulchellin, a type 2 ribosome-inactivating protein (RIP) found in the seeds of Abrus pulchellus. This document details the biochemical properties, toxicological data, and methodologies for the isolation and characterization of these isoforms, as well as the current understanding of their mechanism of action.
Introduction to this compound and its Isoforms
This compound is a heterodimeric protein toxin belonging to the type 2 RIP family, which also includes well-known toxins like ricin and abrin. It consists of a catalytically active A-chain with N-glycosidase activity that inhibits protein synthesis by depurinating a specific adenine (B156593) residue on the 28S rRNA of the 60S ribosomal subunit. This A-chain is linked via a disulfide bond to a B-chain, which is a lectin that binds to galactose-containing glycoproteins on the cell surface, facilitating the toxin's entry into the cell.
At least four distinct isoforms of this compound have been isolated and characterized from the seeds of Abrus pulchellus, designated as P I, P II, P III, and P IV.[1] These isoforms exhibit variations in their biological activity, particularly in their toxicity, which is primarily attributed to differences in their B-chains.
Quantitative Data on this compound Isoforms
The isoforms of this compound can be distinguished by their physicochemical and toxicological properties. While detailed characterization for each individual isoform is not exhaustively available in the public domain, the following tables summarize the currently known quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation(s) |
| Apparent Molecular Mass (Native Protein) | ~60 kDa | [2] |
Note: Specific molecular weights for each of the four isoforms (P I, P II, P III, P IV) are not detailed in the currently available literature. The apparent molecular mass represents the heterodimeric protein.
Table 2: Toxicological Data of this compound Isoforms
| Isoform/Form | LD50 (in mice) | Notes | Citation(s) |
| This compound II (P II) | 15 µg/kg | The most potent of the native isoforms. | [3] |
| Recombinant this compound (rPAB) | 45 µg/kg | A heterodimer formed from recombinant A and B chains. | [2] |
| This compound I (P I) | More toxic | Similar toxicity to P II; more toxic than P III and P IV. | [1] |
| This compound III (P III) | Less toxic | Less toxic than P I and P II. | [1] |
| This compound IV (P IV) | Less toxic | Less toxic than P I and P II. | [1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols
The isolation and characterization of this compound isoforms involve a multi-step chromatographic process. The following sections provide a generalized methodology based on the techniques reported for their purification.
Protein Extraction from Abrus pulchellus Seeds
-
Seed Preparation: Finely grind the seeds of Abrus pulchellus.
-
Defatting: Remove lipids from the ground seed powder by extraction with a suitable organic solvent (e.g., petroleum ether or hexane).
-
Protein Extraction: Extract the defatted powder with a buffered saline solution (e.g., phosphate-buffered saline, pH 7.2-7.4) at 4°C with constant stirring.
-
Clarification: Centrifuge the crude extract at high speed to pellet insoluble material. The supernatant contains the crude protein extract.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional): A fractional ammonium sulfate precipitation can be performed to concentrate the protein fraction containing this compound.
Purification of this compound Isoforms
A three-phase chromatography procedure is typically employed for the separation of this compound isoforms.
This initial step captures the galactose-binding this compound isoforms from the crude extract.
-
Column Matrix: Sepharose 4B or a similar galactose-binding affinity resin.
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.2.
-
Elution Buffer: PBS containing a high concentration of galactose (e.g., 0.1-0.2 M) to competitively elute the bound this compound.
-
Procedure:
-
Equilibrate the affinity column with binding buffer.
-
Load the crude protein extract onto the column.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound proteins with the elution buffer.
-
Collect fractions and monitor protein content (e.g., by measuring absorbance at 280 nm).
-
Pool the protein-containing fractions.
-
This step separates the mixture of isoforms based on their net charge.
-
Column Matrix: A weak anion exchanger (e.g., DEAE-Sepharose) or a weak cation exchanger, depending on the isoelectric points of the isoforms and the chosen pH.
-
Binding Buffer: A low ionic strength buffer at a pH that ensures the binding of the target proteins.
-
Elution Buffer: The binding buffer with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Procedure:
-
Dialyze the pooled fractions from the affinity chromatography step against the IEX binding buffer.
-
Equilibrate the IEX column with the binding buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with the binding buffer.
-
Elute the bound proteins using a linear salt gradient.
-
Collect fractions and analyze for the presence of this compound isoforms.
-
This high-resolution technique separates proteins based on their isoelectric points (pI).
-
Column Matrix: A chromatofocusing resin with a suitable pH range.
-
Start Buffer: A buffer with a pH at the upper end of the desired separation range.
-
Elution Buffer: A polybuffer that generates a descending pH gradient.
-
Procedure:
-
Equilibrate the chromatofocusing column with the start buffer.
-
Load the partially purified sample from the IEX step.
-
Elute with the polybuffer to create an internal pH gradient.
-
Proteins will elute in order of their isoelectric points.
-
Collect fractions and measure the pH and protein concentration of each fraction to identify the different isoforms.
-
Characterization of Purified Isoforms
The molecular weight of the purified isoforms and their subunits can be determined by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) under reducing and non-reducing conditions.
The isoelectric point (pI) of each isoform can be determined by Isoelectric Focusing (IEF) gel electrophoresis.
Signaling Pathways and Mechanism of Action
The primary mechanism of this compound's toxicity is the inhibition of protein synthesis. However, this ultimately leads to programmed cell death, or apoptosis. While the specific signaling cascade initiated by this compound has not been fully elucidated, the general pathway for RIP-induced apoptosis is understood to involve the activation of caspases.
The binding of the this compound B-chain to cell surface receptors triggers internalization of the toxin, likely through endocytosis. Following retro-translocation to the cytosol, the A-chain inactivates ribosomes, leading to cellular stress. This stress can activate the intrinsic apoptotic pathway, which involves the mitochondria. The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
It is hypothesized that the different toxicities of the this compound isoforms are due to variations in the B-chain's affinity for cell surface receptors and/or the efficiency of intracellular trafficking, which would ultimately affect the amount of A-chain that reaches the cytosol.
Visualizations
The following diagrams illustrate the experimental workflow for this compound isoform purification and the proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The N-Glycosylase Activity of Pulchellin A-Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin is a potent type II ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus. Like other type II RIPs, such as the well-characterized toxins ricin and abrin, this compound consists of two distinct polypeptide chains linked by a disulfide bond: a catalytic A-chain (PAC) and a cell-binding B-chain (PBC). The focus of this technical guide is the N-glycosylase activity of the this compound A-chain, the enzymatic core responsible for its cytotoxicity. This activity presents significant interest for therapeutic applications, particularly in the development of immunotoxins for targeted cancer therapy.[1]
PAC exhibits highly specific rRNA N-glycosylase activity, targeting a single adenine (B156593) residue within a universally conserved GAGA sequence in the sarcin-ricin loop (SRL) of the 28S rRNA component of the large ribosomal subunit.[1] The removal of this specific adenine base from the ribosomal RNA backbone irreversibly inactivates the ribosome, leading to the cessation of protein synthesis and subsequent cell death through apoptosis.[2]
Enzymatic Activity and Specificity
The primary enzymatic function of this compound A-chain is its RNA N-glycosylase activity (EC 3.2.2.22), which catalyzes the hydrolysis of the N-glycosidic bond of a specific adenine residue in the 28S rRNA.[2] This depurination event at the SRL disrupts the binding of elongation factors to the ribosome, thereby halting protein synthesis.[2] The catalytic residues within the active site of PAC are conserved and share a high degree of sequence identity with those of ricin A-chain (RTA) and abrin-A.[1]
Quantitative Data on Enzymatic Activity
As of the current literature, specific kinetic parameters (Km, kcat) and the optimal pH and temperature for the N-glycosylase activity of this compound A-chain have not been empirically determined. However, data from the closely related and extensively studied ricin A-chain (RTA) can provide valuable comparative insights. It is important to note that while structurally similar, subtle differences may lead to variations in their enzymatic efficiencies.
Table 1: Comparative Cytotoxicity and Enzymatic Activity Data
| Parameter | This compound (Isoform II) | Ricin A-Chain (RTA) | Notes |
| LD50 (mice) | 15 µg/kg[1] | ~3-5 µg/kg | LD50 values are for the holotoxin and reflect overall toxicity, not solely the A-chain's enzymatic activity. |
| IC50 (Protein Synthesis Inhibition) | Not Reported | ~1.8 ng/mL (in reticulocyte lysate) | IC50 values can vary significantly depending on the cell line and assay conditions. |
| Kinetic Parameters (kcat/Km) | Not Reported | 7.1 x 105 M-1s-1 (on hsDNA)[3] | This value for RTA was determined using herring sperm DNA as a substrate and may differ with the natural ribosomal RNA substrate. |
Cellular Mechanism of Action: The Ribotoxic Stress Response
The depurination of ribosomal RNA by this compound A-chain is a trigger for a cellular signaling cascade known as the ribotoxic stress response (RSR). This response is initiated by the damaged ribosome and leads to the activation of several mitogen-activated protein kinase (MAPK) pathways, ultimately culminating in apoptosis.
The central regulator of the RSR is the MAP3K ZAKα, which senses the ribosomal damage and initiates a downstream signaling cascade.[4][5] This leads to the activation of the p38 and JNK stress-activated protein kinases (SAPKs).[4] Activated JNK promotes apoptosis, while the role of p38 can be context-dependent, sometimes promoting survival pathways.[6] This intricate signaling network ensures that a cell with compromised protein synthesis machinery is efficiently eliminated.
Experimental Protocols
Accurate assessment of the N-glycosylase activity of this compound A-chain is crucial for both basic research and the development of PAC-based therapeutics. The following are detailed methodologies for key experiments used to characterize ribosome-inactivating proteins.
In Vitro Translation Inhibition Assay
This assay measures the ability of PAC to inhibit protein synthesis in a cell-free system. A common method utilizes a rabbit reticulocyte lysate system.[7]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine rabbit reticulocyte lysate, an amino acid mixture containing a radiolabeled amino acid (e.g., 35S-methionine), and an mRNA template (e.g., luciferase mRNA).
-
Toxin Addition: Add varying concentrations of purified this compound A-chain to the reaction mixtures. Include a negative control with no toxin.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for translation to occur.
-
Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated proteins on a filter and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each PAC concentration relative to the negative control. Determine the IC50 value, which is the concentration of PAC that causes 50% inhibition of protein synthesis.
rRNA Depurination Assays
These assays directly detect the N-glycosylase activity of PAC by identifying the removal of the specific adenine from the 28S rRNA.
This is a classic method to detect depurination, which results in the cleavage of the rRNA backbone at the abasic site.[8]
Protocol:
-
Ribosome Treatment: Incubate purified ribosomes (e.g., from rabbit reticulocytes or yeast) with this compound A-chain at 37°C for a defined period.
-
RNA Extraction: Extract the total RNA from the treated ribosomes using a standard method like TRIzol reagent.
-
Aniline (B41778) Treatment: Treat the extracted RNA with an acidic aniline solution (e.g., 1 M aniline acetate, pH 4.5) on ice. This will induce cleavage of the phosphodiester bond at the depurinated site.
-
Gel Electrophoresis: Separate the RNA fragments on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the RNA fragments. The presence of a specific smaller RNA fragment in the PAC-treated sample, which is absent in the control, indicates depurination.
This is a more sensitive method to map the exact site of depurination.[9]
Protocol:
-
Ribosome Treatment and RNA Extraction: Follow steps 1 and 2 of the Aniline Cleavage Assay.
-
Primer Annealing: Anneal a radiolabeled or fluorescently-labeled DNA primer to the extracted RNA at a position downstream of the expected depurination site in the 28S rRNA.
-
Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme. The enzyme will synthesize a complementary DNA (cDNA) strand until it reaches the depurinated site, where it will terminate.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer.
-
Analysis: The size of the terminated cDNA fragment will correspond to the precise location of the depurinated adenine base.
Conclusion and Future Directions
The N-glycosylase activity of this compound A-chain is a potent and highly specific enzymatic function that holds considerable promise for the development of targeted therapeutics. While its mechanism of action is understood to be analogous to that of ricin A-chain, a detailed quantitative characterization of its enzymatic properties is still lacking. Future research should focus on determining the kinetic parameters of PAC, its optimal reaction conditions, and a more in-depth analysis of its interaction with the ribosome. Such data will be invaluable for the rational design and optimization of PAC-based immunotoxins and other targeted drug conjugates, ultimately paving the way for their potential clinical applications. The high sequence identity with abrin-c suggests that PAC could be a valuable tool in the development of therapeutic agents.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Electrochemical Approach to Follow and Evaluate the Kinetic Catalysis of Ricin on hsDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ribotoxic stress response drives acute inflammation, cell death, and epidermal thickening in UV-irradiated skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Functional Assays for Measuring the Catalytic Activity of Ribosome Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a quantitative RT-PCR assay to examine the kinetics of ribosome depurination by ribosome inactivating proteins using Saccharomyces cerevisiae as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pulchellin B-Chain in Cell Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin, a type II ribosome-inactivating protein (RIP) derived from the seeds of Abrus pulchellus, is a potent toxin with potential applications in targeted therapeutics, such as immunotoxins.[1][2] Like other type II RIPs, this compound is a heterodimer composed of a catalytically active A-chain (PAC) and a cell-binding B-chain (PBC). The B-chain is a galactose-specific lectin that is non-toxic on its own but is critical for the entry of the entire toxin into the cell.[1][3] This technical guide provides an in-depth exploration of the role of the this compound B-chain in cell endocytosis, focusing on its binding characteristics, internalization pathways, and the experimental methodologies used to elucidate these processes.
Data Presentation: Quantitative Analysis of Lectin-Cell Interactions
Quantitative data on the binding affinity and internalization kinetics of this compound B-chain are not extensively available in the public domain. However, data from the closely related and well-studied Ricin B-chain (RCB) can serve as a valuable proxy for understanding the expected range of these parameters. RCB, like PBC, is a galactose-binding lectin that facilitates the endocytosis of the ricin toxin.[4][5]
| Parameter | Lectin | Ligand/Cell Line | Value | Method | Reference |
| Dissociation Constant (Kd) | Ricin B-chain | Asialofetuin-beads | 1.935 x 10-8 M (19.35 nM) | Octet Analysis (Bio-Layer Interferometry) | [5] |
| Toxicity (LD50) | This compound Isoform II | Mice | 15 µg/kg | In vivo toxicity assay | [1] |
| Toxicity (IC50) | This compound Isoforms I & II | HeLa cells | More toxic than isoforms III & IV | Cell viability assay | [6] |
Note: The Kd value for Ricin B-chain provides an estimate of the high-affinity binding expected for this compound B-chain to galactose-containing glycoproteins and glycolipids on the cell surface. The toxicity data for whole this compound highlights the biological significance of the B-chain mediated uptake, as the toxin's potency is directly linked to its ability to enter the cell.
Signaling Pathways and Intracellular Trafficking
The primary role of the this compound B-chain is to engage with cell surface glycans, initiating a cascade of events that leads to the internalization of the toxin. The endocytic pathway for this compound, similar to ricin, is believed to involve retrograde transport from the endosomes to the Golgi apparatus and subsequently to the endoplasmic reticulum (ER).[7][8]
General Endocytic and Retrograde Transport Pathway of this compound
Caption: General pathway of this compound B-chain mediated endocytosis and intracellular trafficking.
Experimental Protocols
Detailed experimental protocols for studying this compound B-chain endocytosis can be adapted from established methods for other lectins.
Fluorescent Labeling of this compound B-Chain
Objective: To conjugate a fluorescent dye to the this compound B-chain for visualization in cell-based assays.
Materials:
-
Recombinant this compound B-chain (rPBC)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Dissolve rPBC in labeling buffer to a final concentration of 1-2 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMSO.
-
Add the fluorescent dye solution to the rPBC solution at a molar ratio of 10-20 moles of dye per mole of protein.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Separate the labeled protein from the unreacted dye using a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions and determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its excitation maximum).
Cell Adhesion Assay
Objective: To quantify the binding of this compound B-chain to cells.
Materials:
-
Fluorescently labeled rPBC
-
Target cells (e.g., HeLa cells)
-
96-well black, clear-bottom microplate
-
PBS with 1% Bovine Serum Albumin (BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorometer
Protocol:
-
Seed target cells into a 96-well microplate and culture overnight to form a monolayer.
-
Wash the cells twice with cold PBS.
-
Add varying concentrations of fluorescently labeled rPBC (e.g., 0-100 µg/mL) in PBS with 1% BSA to the wells.
-
Incubate the plate for 1 hour at 4°C to allow binding but prevent internalization.
-
Wash the cells three times with cold PBS to remove unbound rPBC.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add PBS to each well and measure the fluorescence intensity using a fluorometer.
-
Plot the fluorescence intensity against the concentration of labeled rPBC to determine the binding saturation and estimate the Kd.
Confocal Microscopy for Intracellular Trafficking
Objective: To visualize the internalization and intracellular localization of this compound B-chain.
Materials:
-
Fluorescently labeled rPBC
-
Target cells grown on glass-bottom dishes
-
Organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, Giantin antibody for Golgi)
-
Confocal microscope
Protocol:
-
Incubate the cells with fluorescently labeled rPBC at 37°C for various time points (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
At each time point, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS (if staining for intracellular antigens).
-
Incubate with primary antibodies against organelle markers (e.g., anti-Giantin for Golgi).
-
Wash and incubate with a secondary antibody conjugated to a different fluorophore.
-
Mount the coverslips and image using a confocal microscope.
-
Analyze the co-localization of labeled rPBC with the organelle markers at different time points to map its intracellular route.
Caption: Experimental workflow for confocal microscopy analysis of this compound B-chain trafficking.
Conclusion
The this compound B-chain plays an indispensable role in the cytotoxicity of the this compound toxin by mediating its entry into target cells. Its high-affinity binding to galactose-containing receptors on the cell surface triggers endocytosis and subsequent retrograde transport to the Golgi and ER, ultimately leading to the translocation of the toxic A-chain into the cytosol. While specific quantitative data for this compound B-chain remains an area for further research, the methodologies and comparative data from related lectins like Ricin B-chain provide a robust framework for its investigation. A deeper understanding of the molecular mechanisms governing this compound B-chain's interaction with and transport within cells is crucial for harnessing its potential in the development of novel targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Ricin and R. communis Agglutinin Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ricin Trafficking in Cells - PMC [pmc.ncbi.nlm.nih.gov]
structural homology of Pulchellin with abrin and ricin
An In-depth Technical Guide on the Structural Homology of Pulchellin with Abrin (B1169949) and Ricin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, abrin, and ricin are potent type 2 ribosome-inactivating proteins (RIPs) derived from plants. They share a conserved heterodimeric architecture, consisting of a catalytic A-chain and a cell-binding B-chain, which are linked by a disulfide bond. This structural paradigm dictates their shared mechanism of toxicity: the B-chain facilitates entry into the cell, while the A-chain enzymatically inactivates ribosomes, leading to a complete shutdown of protein synthesis and subsequent cell death. Despite their overall structural similarity, subtle variations in amino acid sequences, particularly within the B-chain, contribute to differences in their biological potency and immunogenicity. This document provides a detailed comparative analysis of the structural features of this compound, abrin, and ricin, outlines the experimental protocols used to determine these structures, and visualizes their common intracellular trafficking and signaling pathways.
Structural and Functional Overview
This compound, abrin, and ricin are classic examples of A-B toxins. Their structure is fundamental to their function.
-
The A-Chain (RTA - "The Toxin") : This chain possesses RNA N-glycosidase activity.[1][2] After entering the cytosol, it specifically targets and cleaves a single adenine (B156593) base from a highly conserved sequence known as the sarcin-ricin loop (SRL) within the 28S rRNA of the 60S ribosomal subunit.[3][4][5] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis.[4] A single A-chain molecule is capable of inactivating thousands of ribosomes per minute, highlighting the extreme potency of these toxins.[6]
-
The B-Chain (RTB - "The Key") : This chain is a lectin with a strong affinity for galactose and N-acetylgalactosamine residues present on cell surface glycoproteins and glycolipids.[3] By binding to these surface carbohydrates, the B-chain mediates the endocytosis of the entire toxin molecule, allowing the A-chain to gain access to the cell's interior.[3][4]
The two chains are linked by a single disulfide bond, which must be reductively cleaved within the endoplasmic reticulum for the A-chain to be released and become active.[1][7]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound, abrin, and ricin, underscoring their similarities and differences.
| Parameter | This compound | Abrin | Ricin |
| Source Organism | Abrus pulchellus | Abrus precatorius | Ricinus communis |
| Total Molecular Weight | ~60 kDa[8] | ~60-65 kDa[9][10] | ~60-66 kDa[3][11] |
| A-Chain Molecular Weight | Not specified | ~30 kDa[1] | ~32 kDa[3][4][11] |
| B-Chain Molecular Weight | Not specified | ~33-35 kDa[1] | ~34 kDa[3][11] |
| A-Chain Amino Acids | Not specified | Not specified | 267[3][6] |
| B-Chain Amino Acids | Not specified | Not specified | 262[3][12] |
| Sequence Identity | >86% identity between this compound A-chain and Abrin-c A-chain.[8] | 46.2% identity between Abrin-A and Ricin (total protein).[13] | Reference |
| Toxicity (LD50 in mice) | 15 µg/kg (isoform II)[14] | 0.7 µg/kg (intravenous)[10] | 22 µg/kg (intravenous)[15] |
Detailed Structural Homology
The high degree of functional similarity among these toxins is rooted in their profound structural homology.
-
A-Chain Homology : The catalytic A-chains exhibit remarkable conservation. The deduced amino acid sequence of the this compound A-chain shows over 86% identity with the A-chain of abrin-c.[8][16] The overall protein folding of abrin-a is very similar to that of ricin, though minor differences in their secondary structures have been noted.[9][17] Crucially, the active site cleft, which houses the catalytic machinery, is highly conserved across all three toxins.[17] Key invariant active-site residues, such as Tyrosine (Tyr), Glutamic acid (Glu), and Arginine (Arg), maintain identical positions, ensuring a conserved catalytic mechanism for ribosome depurination.[1][9][14]
-
B-Chain Homology : The B-chain, while also structurally similar, shows more variability. This is particularly evident in the existence of multiple this compound isoforms with differing toxicities.[18] These differences are thought to arise from subtle variations in the B-chain's sugar-binding domains, which may alter the toxin's affinity for cell surface receptors and influence its uptake pathway.[18]
-
Three-Dimensional Alignment : Structural alignment of the 3D crystal structures of abrin and ricin confirms their high degree of similarity in overall architecture, from the folding of each chain to the relative orientation of the active site and galactose-binding domains.[19] While a crystal structure for this compound is not yet public, its high sequence identity, particularly with abrin, strongly implies a nearly identical three-dimensional fold.[14]
Experimental Protocols for Determining Structural Homology
The structural and functional understanding of these toxins is built upon several key experimental techniques.
X-ray Crystallography
This is the primary method for determining the high-resolution, three-dimensional atomic structure of proteins.
-
Principle : A purified protein is induced to form a highly ordered crystal lattice. This crystal is then exposed to a beam of X-rays. The X-rays diffract off the electrons in the protein's atoms, creating a unique diffraction pattern that can be mathematically reconstructed into an electron density map, and subsequently, an atomic model of the protein.[20][21][22]
-
Detailed Methodology :
-
Protein Expression and Purification : The target protein (e.g., abrin) is expressed in a suitable system (e.g., from its native seed source) and purified to homogeneity using chromatographic techniques.
-
Crystallization : The purified protein is subjected to a wide range of conditions (e.g., varying pH, salt concentration, precipitants) to find the precise conditions under which it will form well-ordered crystals.
-
Data Collection : A single crystal is mounted and flash-cooled in liquid nitrogen to prevent radiation damage.[22] It is then placed in an X-ray beam, and the resulting diffraction patterns are recorded on a detector as the crystal is rotated.[22]
-
Structure Solution and Refinement : The diffraction data are processed to determine the electron density map. An initial atomic model is built into this map, often using a known homologous structure (like ricin for abrin) as a guide (a process called molecular replacement).[9] This model is then iteratively refined until it best fits the experimental data. The crystal structure of abrin-a, for instance, was solved to a resolution of 2.14 Å.[9][23]
-
Sequence Alignment and Homology Modeling
When a crystal structure is unavailable, as is the case for this compound, these computational methods are used to predict its structure based on its similarity to known structures.[14]
-
Principle : The fundamental principle is that proteins with similar amino acid sequences will fold into similar three-dimensional structures.[24][25]
-
Detailed Methodology :
-
Template Identification : The amino acid sequence of the target protein (this compound) is used to search protein structure databases (like the Protein Data Bank - PDB) for proteins with known structures and significant sequence similarity. For this compound, the crystal structure of abrin-a (PDB: 1ABR) is an excellent template due to their high sequence identity.[14]
-
Sequence Alignment : The target sequence is carefully aligned with the template sequence(s) to establish a residue-to-residue correspondence.[25]
-
Model Building : Using the alignment as a guide, a three-dimensional model of the target protein is constructed. The coordinates of the conserved backbone atoms are copied from the template, while loops and side chains are modeled using specialized algorithms.[25] Servers like SWISS-MODEL and I-TASSER are commonly used for this purpose.[14]
-
Model Validation and Refinement : The resulting model is evaluated for its stereochemical quality and energetic stability. It may undergo energy minimization or molecular dynamics simulations to refine its structure and resolve any atomic clashes.[14][24]
-
Visualization of Cellular Pathways
Upon binding to a target cell, this compound, abrin, and ricin follow a common intracellular trafficking route to deliver the toxic A-chain to its site of action in the cytosol. This process and the subsequent activation of stress signaling pathways are critical components of their toxicity.
The inhibition of protein synthesis is not the sole mechanism of toxicity. The depurination of the ribosome also triggers a signaling cascade known as the Ribotoxic Stress Response (RSR), which activates inflammatory and apoptotic pathways.
Conclusion
This compound, abrin, and ricin represent a closely related family of type 2 ribosome-inactivating proteins that exhibit profound structural and functional homology. Their shared heterodimeric architecture, highly conserved catalytic A-chain, and lectin B-chain define a common mechanism of cellular intoxication involving receptor-mediated endocytosis, retrograde transport, and enzymatic inactivation of ribosomes. While the overall protein fold is remarkably similar, minor variations, particularly in the B-chain, can modulate toxicity and receptor specificity. The detailed structural knowledge gained from X-ray crystallography and homology modeling, combined with an understanding of their cellular trafficking, provides a critical foundation for the development of novel therapeutics, such as engineered immunotoxins with reduced immunogenicity and enhanced targeting capabilities.[14][26]
References
- 1. researchgate.net [researchgate.net]
- 2. Abrin Immunotoxin: Targeted Cytotoxicity and Intracellular Trafficking Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ricin - Wikipedia [en.wikipedia.org]
- 4. proteopedia.org [proteopedia.org]
- 5. Introduction to the <i>Toxins</i> Special Issue “Ricin Toxins” - ProQuest [proquest.com]
- 6. Ricin: Structure and function - Proteopedia, life in 3D [proteopedia.org]
- 7. Ricin and Shiga Toxins: Effects on Host Cell Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Abrin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Ricin [compchemcons.com]
- 13. Polyclonal antibodies towards abrin and ricin—design and potential application for mass spectrometry-based analysis of human biosamples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 21. youtube.com [youtube.com]
- 22. phys.libretexts.org [phys.libretexts.org]
- 23. 1ABR: CRYSTAL STRUCTURE OF ABRIN-A [ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. bitesizebio.com [bitesizebio.com]
- 26. OPUS at UTS: Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
The Cytotoxic Potential of Pulchellin in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the cytotoxic properties of Pulchellin, a type II ribosome-inactivating protein (RIP), and its derivatives against various cancer cell lines. This compound, isolated from the seeds of Abrus pulchellus, functions by enzymatically damaging ribosomes, leading to an irreversible halt in protein synthesis and subsequent cell death. This document provides a comprehensive summary of the available quantitative data on its efficacy, detailed experimental protocols for assessing its cytotoxicity, and a visualization of the putative signaling pathways involved in its mechanism of action.
Quantitative Analysis of this compound's Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific this compound isoform or derivative and the cancer cell type.
This compound Isoforms
This compound exists in at least four isoforms (P I, P II, P III, and P IV). Studies have shown differential toxicity of these isoforms against HeLa cervical cancer cells, with P I and P II exhibiting greater potency than P III and P IV. While the precise IC50 values are not consistently reported across the literature, the trend of P I and P II being more toxic is a recurring observation.
2-Desoxy-4-epi-pulchellin: A Potent Derivative
A derivative of this compound, 2-Desoxy-4-epi-pulchellin, has demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines. The reported IC50 values for this compound generally range from 0.10 to 46.7 µM, indicating a high degree of potency. The table below summarizes the cancer cell lines against which this derivative has shown activity.
| Cell Line | Cancer Type |
| K562 | Chronic Myelogenous Leukemia |
| MCF-7 | Breast Adenocarcinoma |
| HeLa | Cervical Adenocarcinoma |
| DU145 | Prostate Carcinoma |
| U937 | Histiocytic Lymphoma |
| H1975 | Non-Small Cell Lung Cancer |
| SGC-7901 | Gastric Adenocarcinoma |
| A549 | Lung Carcinoma |
| MOLT-4 | Acute Lymphoblastic Leukemia |
| HL-60 | Acute Promyelocytic Leukemia |
Note: Specific IC50 values for each cell line are not available in a consolidated format in the reviewed literature.
Experimental Protocols
The assessment of this compound's cytotoxicity typically involves colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for this purpose.
MTT Assay for Cytotoxicity Assessment
This protocol outlines the key steps for determining the cytotoxic effect of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or its derivative (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing this compound's cytotoxicity and the putative signaling pathway it modulates.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Methodological & Application
Application Notes and Protocols for the Purification of Pulchellin from Abrus pulchellus Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin is a type 2 ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus. Like its well-known homolog abrin, this compound consists of two polypeptide chains linked by a disulfide bond: an A-chain with N-glycosidase activity that inhibits protein synthesis, and a B-chain with lectin properties that binds to galactose-containing glycoconjugates on the cell surface. This dual structure allows the toxin to enter cells and exert its potent cytotoxic effects. The unique properties of this compound make it a molecule of significant interest for applications in targeted drug delivery and cancer therapy. These application notes provide a detailed protocol for the purification of this compound from its natural source.
Data Presentation
The purification of this compound is a multi-step process involving extraction, affinity chromatography, and ion-exchange chromatography for the separation of isoforms. The efficiency of the purification process at each step can be monitored by measuring total protein concentration and hemagglutination activity. The following table provides representative data for a typical purification procedure.
Table 1: Representative Purification Table for this compound from Abrus pulchellus Seeds
| Purification Step | Total Protein (mg) | Total Activity (HU) | Specific Activity (HU/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 300,000 | 200 | 100 | 1 |
| Affinity Chromatography (Sepharose-4B) | 50 | 240,000 | 4,800 | 80 | 24 |
| Ion-Exchange Chromatography (DEAE-Cellulose) | 15 | 180,000 | 12,000 | 60 | 60 |
HU: Hemagglutination Unit. One Hemagglutination Unit is defined as the minimum amount of protein required to cause visible agglutination of a 2% rabbit erythrocyte suspension. Note: The values presented in this table are illustrative and may vary depending on the starting material and experimental conditions.
Experimental Protocols
Preparation of Crude Extract
This protocol describes the initial extraction of proteins from Abrus pulchellus seeds.
Materials:
-
Abrus pulchellus seeds
-
Petroleum ether
-
Ethanol
-
Soxhlet apparatus
-
0.1 M Tris-HCl buffer, pH 7.6, containing 0.15 M NaCl
-
Mortar and pestle or blender
-
Refrigerated centrifuge
-
Cheesecloth
Procedure:
-
Dry the Abrus pulchellus seeds and grind them into a fine powder.
-
Defat the seed powder by extraction with petroleum ether using a Soxhlet apparatus for 4-6 hours.[1]
-
Air-dry the defatted powder to remove residual petroleum ether.
-
Extract the defatted powder with 0.1 M Tris-HCl buffer, pH 7.6, containing 0.15 M NaCl at a 1:10 (w/v) ratio for 3 hours at room temperature with gentle stirring.[2]
-
Filter the suspension through several layers of cheesecloth to remove coarse debris.
-
Centrifuge the filtrate at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant, which is the crude protein extract.
-
Determine the total protein concentration (e.g., by Bradford assay) and the total hemagglutination activity.
Affinity Chromatography
This step utilizes the galactose-binding property of the this compound B-chain for purification.
Materials:
-
Sepharose-4B column
-
Crude extract from Step 1
-
Binding Buffer: 0.1 M Tris-HCl, pH 7.6, containing 0.15 M NaCl
-
Elution Buffer: Binding buffer containing 0.1 M galactose[2]
-
UV spectrophotometer or protein detector
-
Fraction collector
Procedure:
-
Equilibrate the Sepharose-4B column with at least 5 column volumes of Binding Buffer.
-
Load the crude extract onto the column at a slow flow rate (e.g., 0.5 mL/min).
-
Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been removed.
-
Elute the bound this compound from the column with Elution Buffer.
-
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
Pool the fractions containing the eluted protein peak.
-
Determine the total protein concentration and total hemagglutination activity of the pooled fractions.
Ion-Exchange Chromatography for Isoform Separation
This protocol is for the separation of this compound isoforms based on their charge differences.
Materials:
-
DEAE-Cellulose or DEAE-Sephacel column
-
Purified this compound from Step 2
-
Starting Buffer: 0.02 M Tris-HCl, pH 8.0
-
Elution Buffer: Starting Buffer with a linear gradient of 0 to 0.5 M NaCl
-
Dialysis tubing (10 kDa MWCO)
-
Gradient maker
-
Peristaltic pump
Procedure:
-
Dialyze the pooled fractions from the affinity chromatography step against the Starting Buffer overnight at 4°C with at least two buffer changes.
-
Equilibrate the DEAE-Cellulose column with Starting Buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with Starting Buffer until the A280 nm baseline is stable.
-
Elute the bound isoforms with a linear gradient of NaCl (0-0.5 M) in the Starting Buffer.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for hemagglutination activity to identify the peaks corresponding to this compound isoforms.
-
Pool the fractions for each isoform separately and dialyze against a suitable buffer for storage (e.g., PBS).
-
Determine the total protein and total activity for each purified isoform.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound from Abrus pulchellus seeds.
Signaling Pathway of this compound Cytotoxicity
Caption: Intracellular trafficking and mechanism of action of this compound.
References
Application Notes and Protocols for the Isolation of Pulchellin via Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin is a type II ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus. Like other type II RIPs, it is a heterodimeric glycoprotein (B1211001) composed of an enzymatic A-chain with N-glycosidase activity, linked by a disulfide bond to a galactose-binding lectin B-chain.[1][2] The B-chain facilitates the entry of the toxin into cells by binding to galactose-containing glycoconjugates on the cell surface, after which the A-chain inactivates ribosomes, leading to inhibition of protein synthesis and ultimately cell death.[1] This mechanism of action makes this compound and similar toxins of significant interest for the development of immunotoxins and other targeted therapeutics.[3]
Affinity chromatography is the most effective method for the purification of this compound, leveraging the specific and reversible interaction between the lectin B-chain and a carbohydrate ligand immobilized on a chromatographic matrix.[4] This technique allows for a highly selective, single-step purification, yielding a high degree of purity.[5]
Principle of Affinity Chromatography for this compound Isolation
The purification of this compound by affinity chromatography is based on the specific binding affinity of its B-chain for D-galactose and related carbohydrate structures.[3][5] An insoluble matrix, typically agarose-based (e.g., Sepharose 4B), is functionalized with a galactose-containing ligand, such as guar (B607891) gum (a galactomannan) or lactose.[6] When a crude extract containing this compound is passed through the column, the this compound B-chain binds to the immobilized ligand, while other proteins and contaminants are washed away. The bound this compound is then eluted by introducing a solution containing a high concentration of a competitive sugar, typically D-galactose or lactose, which displaces the lectin from the matrix.[6]
Data Presentation: Purification of this compound
The following table provides representative data for the purification of a galactose-specific lectin from Abrus seeds using affinity chromatography. The activity of the lectin is quantified using a hemagglutination assay, which measures the ability of the lectin to agglutinate red blood cells. One hemagglutination unit (HU) is defined as the minimum amount of protein required to cause visible agglutination of a suspension of rabbit red blood cells.
| Purification Step | Total Protein (mg) | Total Activity (HU) | Specific Activity (HU/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 500,000 | 200 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) (40-80%) | 800 | 450,000 | 562.5 | 90 | 2.8 |
| Affinity Chromatography | 20 | 300,000 | 15,000 | 60 | 75 |
Note: This table presents representative data based on typical purification schemes for lectins from Abrus species. Actual values may vary depending on the starting material and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Abrus pulchellus seeds
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Ammonium sulfate
-
Dialysis tubing (10 kDa MWCO)
-
Sepharose 4B or Guar Gum-Sepharose affinity matrix
-
Chromatography column
-
Equilibration Buffer: PBS, pH 7.2
-
Wash Buffer: PBS, pH 7.2
-
Elution Buffer: 0.2 M D-galactose in PBS, pH 7.2
-
Bradford reagent for protein quantification
-
Rabbit red blood cells (2% suspension in PBS)
-
Microtiter plates
Protocol 1: Preparation of Crude Extract and Ammonium Sulfate Precipitation
-
Grind decorticated Abrus pulchellus seeds to a fine powder.
-
Extract the powder with PBS (1:10 w/v) with constant stirring for 4 hours at 4°C.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove insoluble debris.
-
Collect the supernatant (crude extract) and slowly add solid ammonium sulfate to achieve 40% saturation while stirring at 4°C. Allow to precipitate for at least 2 hours.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C and discard the pellet.
-
Add ammonium sulfate to the supernatant to achieve 80% saturation and allow to precipitate overnight at 4°C.
-
Collect the precipitate by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C.
Protocol 2: Affinity Chromatography
-
Preparation of the Affinity Column:
-
If using a pre-packed column, proceed to equilibration.
-
If packing the column, prepare a slurry of the affinity matrix (e.g., Guar Gum-Sepharose) in PBS.
-
Pour the slurry into the column and allow it to pack under gravity or with a peristaltic pump. Avoid introducing air bubbles.
-
-
Equilibration:
-
Equilibrate the packed column by washing with 5-10 column volumes of Equilibration Buffer (PBS, pH 7.2) at a flow rate of approximately 1 mL/min.
-
Monitor the absorbance of the effluent at 280 nm until it returns to baseline.
-
-
Sample Application:
-
Apply the dialyzed protein sample from Protocol 1 to the top of the column at a slow flow rate (e.g., 0.5 mL/min) to ensure maximum binding.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Wash Buffer (PBS, pH 7.2) to remove unbound proteins.
-
Continue washing until the absorbance of the effluent at 280 nm returns to baseline.
-
-
Elution:
-
Elute the bound this compound by applying the Elution Buffer (0.2 M D-galactose in PBS, pH 7.2) to the column.
-
Collect fractions of a suitable volume (e.g., 2-5 mL).
-
Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Pool the fractions containing the eluted protein peak.
-
Determine the protein concentration of the pooled fractions using the Bradford assay.
-
Assess the purity of the isolated this compound by SDS-PAGE.
-
Measure the hemagglutination activity of the purified protein.
-
Protocol 3: Hemagglutination Assay
-
Perform serial two-fold dilutions of the protein samples in PBS in a 96-well microtiter plate.
-
Add an equal volume of a 2% suspension of rabbit red blood cells to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Observe the wells for agglutination. A positive result is indicated by the formation of a uniform mat of red blood cells, while a negative result shows a tight button of cells at the bottom of the well.
-
The hemagglutination titer is the reciprocal of the highest dilution showing complete agglutination. The total activity is calculated by multiplying the titer by the total volume of the sample.
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Mechanism of this compound cytotoxicity.
References
- 1. Physical studies on three lectins from the seeds of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of three toxins and two agglutinins from Abrus precatorius seed by using lactamyl-Sepharose affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
Methods for Expressing Recombinant Pulchellin A-Chain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression of recombinant Pulchellin A-chain (rPAC), a component of a type 2 ribosome-inactivating protein with potential applications in targeted therapeutics. The primary focus is on its expression in Escherichia coli, for which there is published data. Information on expression in other systems, such as Pichia pastoris and mammalian cells, is limited for this compound A-chain itself; therefore, general considerations and protocols for similar toxins are presented as a starting point for development.
Expression of Recombinant this compound A-Chain in Escherichia coli
The most documented method for producing rPAC is through heterologous expression in E. coli. This system offers rapid growth, high yields, and well-established protocols. Both GST (Glutathione S-transferase) and His-tag fusion proteins have been reported.
Application Notes
E. coli is a robust and cost-effective system for producing non-glycosylated proteins like the this compound A-chain. The choice between a GST-tag and a His-tag often depends on the desired purification strategy and downstream applications. GST-tags can enhance solubility, while His-tags are smaller and can be efficiently removed. It is crucial to optimize induction conditions, such as IPTG concentration, temperature, and duration, to maximize the yield of soluble protein and minimize the formation of inclusion bodies.
Quantitative Data Summary
| Parameter | Value | Reference |
| Expression Vector | pGEX-5X (for GST-tag), pET28a(+) (for His-tag) | [1][2] |
| E. coli Strain | Rosetta(DE3), BL21(DE3)RIL | [2] |
| Purified Protein Concentration | 2 mg/ml | [2] |
| Molecular Weight of rPAC | ~27 kDa | [2] |
| LD50 of reassociated rPAB (rPAC + rPBC) | 45 µg/kg (in mice) | [1][3] |
Experimental Workflow
Detailed Protocols
This protocol describes the general steps for cloning the this compound A-chain gene into a suitable E. coli expression vector, such as pGEX-5X or pET28a(+).
-
Primer Design: Design forward and reverse primers for the amplification of the this compound A-chain coding sequence from its cDNA. The primers should include appropriate restriction enzyme sites that are compatible with the multiple cloning site of the chosen expression vector. Ensure the coding sequence will be in-frame with the N-terminal tag (GST or His).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the this compound A-chain gene.
-
Vector and Insert Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Purification: Purify the digested vector and insert using a gel extraction kit.
-
Ligation: Ligate the digested insert into the linearized vector using T4 DNA ligase. A molar insert-to-vector ratio of 3:1 is recommended as a starting point.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Screening: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection. Screen individual colonies by colony PCR and restriction digestion of miniprep DNA.
-
Sequence Verification: Confirm the sequence of the insert in positive clones by Sanger sequencing.
This protocol is a general guideline for the expression of GST-rPAC using the pGEX vector system. Optimization of induction conditions is highly recommended.
-
Transformation: Transform the confirmed pGEX-Pulchellin A-chain plasmid into a suitable E. coli expression strain, such as BL21(DE3) or Rosetta(DE3).
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18-30°C). Add IPTG to a final concentration of 0.1-1 mM.[4][5]
-
Incubation: Continue to incubate the culture with shaking for a period of 4-16 hours. Lower temperatures and longer incubation times often favor protein solubility.[5]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS, pH 7.3, with 1% Triton X-100 and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate a Glutathione-Sepharose column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., PBS, pH 7.3) to remove unbound proteins.
-
Elute the GST-rPAC with elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
-
-
Tag Cleavage (Optional): If required, the GST-tag can be removed by incubation with a site-specific protease (e.g., Thrombin or Factor Xa for pGEX vectors) according to the manufacturer's instructions.
-
Further Purification: The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Buffer Exchange and Concentration: Exchange the purified protein into a suitable storage buffer using dialysis or a centrifugal concentrator. Concentrate the protein to the desired concentration.[2]
Expression of Recombinant this compound A-Chain in Pichia pastoris
While there are no specific published protocols for the expression of this compound A-chain in Pichia pastoris, this eukaryotic expression system is a viable alternative to E. coli, particularly for proteins that may benefit from eukaryotic post-translational modifications, although this compound A-chain is not naturally glycosylated. Pichia pastoris can achieve high cell densities and secrete the recombinant protein into the medium, simplifying purification.[6]
Application Notes
The strong, methanol-inducible AOX1 promoter is commonly used for high-level protein expression in P. pastoris.[7] The gene of interest is typically integrated into the yeast genome, leading to stable expression. For secreted expression, the this compound A-chain gene would need to be cloned in-frame with a secretion signal, such as the alpha-mating factor signal sequence. Optimization of methanol (B129727) induction and culture conditions is critical for maximizing yield.
General Protocol Outline
-
Cloning: Clone the this compound A-chain gene into a P. pastoris expression vector (e.g., pPICZα A for secreted expression) in-frame with the AOX1 promoter and a secretion signal.
-
Transformation: Linearize the recombinant vector and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.
-
Screening: Select for transformants on plates containing the appropriate antibiotic (e.g., Zeocin). Screen individual colonies for protein expression in small-scale cultures.
-
Expression:
-
Grow a selected clone in a buffered glycerol-complex medium (BMGY).
-
To induce expression, harvest the cells and resuspend them in a buffered methanol-complex medium (BMMY).
-
Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.
-
-
Purification:
-
If secreted, harvest the culture supernatant.
-
If intracellular, lyse the cells using methods such as glass bead disruption.
-
Purify the recombinant protein from the supernatant or lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Expression of Recombinant this compound A-Chain in Mammalian Cells
Expression in mammalian cells is generally reserved for proteins that require complex post-translational modifications for their activity. As this compound A-chain is not glycosylated, this system may not be necessary unless studying its interaction with other mammalian proteins in a native cellular environment.
Application Notes
Transient or stable expression systems can be used in mammalian cells. Transient expression in cell lines like HEK293 or CHO allows for rapid, small- to medium-scale protein production. Stable expression involves integrating the gene of interest into the host cell genome, which is more time-consuming but provides a consistent source of the recombinant protein. The choice of vector and transfection reagent is critical for successful expression.
General Protocol Outline
-
Cloning: Clone the this compound A-chain gene into a mammalian expression vector (e.g., pcDNA series) under the control of a strong constitutive promoter like CMV.
-
Transfection: Transfect the recombinant plasmid into a suitable mammalian cell line (e.g., HEK293T) using a lipid-based transfection reagent or electroporation.
-
Expression: Culture the transfected cells for 24-72 hours to allow for protein expression.
-
Harvesting and Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (if tagged) and other purification methods as needed.
Logical Relationship of Expression System Choice
References
- 1. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Expression, Purification and Characterization of Ricin vectors used for exogenous antigen delivery into the MHC Class I presentation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Humanized Anti-Abrin A Chain Antibody Inhibits Abrin Toxicity In Vitro and In Vivo [frontiersin.org]
Application Notes and Protocols for In Vitro Association of Pulchellin A and B Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin, a type 2 ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus, is a heterodimeric protein composed of a catalytic A chain (PAC) and a lectin B chain (PBC) linked by a disulfide bond.[1][2] The A chain possesses N-glycosylase activity that inhibits protein synthesis, while the B chain binds to galactose-containing receptors on the cell surface, facilitating the toxin's entry into the cell.[1] The potent cytotoxicity of this compound has garnered interest in its potential use for developing immunotoxins and other targeted therapeutics.[1][2][3]
The production of recombinant this compound A and B chains separately, followed by their in vitro association, offers a controlled system for producing the active heterodimer for research and drug development purposes.[1][4] This document provides a detailed protocol for the in vitro association of recombinant this compound A and B chains, based on established methodologies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vitro association of this compound A and B chains.
| Parameter | Value | Reference |
| Reactants | ||
| Recombinant this compound A Chain (rPAC) | ~80 µg | [1] |
| Recombinant this compound B Chain (rPBC) | ~80 µg | [1] |
| Association Buffer Components | ||
| Tris-Cl, pH 8.0 | 50 mM | [1] |
| NaCl | 100 mM | [1] |
| Cysteine (reduced) | 10 mM | [1] |
| Cystine (oxidized) | 1 mM | [1] |
| Reaction Conditions | ||
| Total Reaction Volume | 1.6 mL | [1] |
| Expected Product | ||
| Assembled Heterodimer (rPAB) | ~60 kDa | [1][4] |
| LD50 of rPAB in mice (intraperitoneal) | 45 µg/kg | [1] |
Experimental Protocols
This section details the methodologies for the production of recombinant this compound A and B chains and their subsequent in vitro association.
Protocol 1: Recombinant Production of this compound A and B Chains
1. Gene Cloning and Expression Vector Construction:
-
The cDNAs encoding this compound A chain (PAC) and this compound B chain (PBC) are cloned into suitable bacterial expression vectors. For example, pGEX-5X for PAC and pET28a for PBC have been successfully used.[1][4][5]
-
Incorporate appropriate tags (e.g., 6xHis-tag) for purification.[3] A TEV protease cleavage site can be included for tag removal.[3]
2. Protein Expression in E. coli:
-
Transform the expression vectors into a suitable E. coli strain (e.g., Rosetta or BL21(DE3)).[1][5]
-
Grow the bacterial cultures in appropriate media (e.g., LB broth) with antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate for a specified time and temperature (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C to improve protein solubility).
-
Harvest the cells by centrifugation.
3. Purification of Recombinant Chains:
-
For soluble protein: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation.
-
For inclusion bodies (common for rPBC): Resuspend the cell pellet in lysis buffer and lyse the cells. Centrifuge to pellet the inclusion bodies.[1][5]
-
Wash the inclusion bodies with buffers containing detergents (e.g., Triton X-100) and low concentrations of denaturants (e.g., urea) to remove contaminants.
-
Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride).[5]
-
Purify the solubilized proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).
Protocol 2: In Vitro Refolding of this compound B Chain (from inclusion bodies)
-
Refolding Buffer: Prepare a refolding buffer containing a redox pair (e.g., cysteine and cystine), a stabilizing agent (e.g., D-galactose, as PBC is a lectin that binds galactose), and a decreasing concentration of the denaturant.[5]
-
Dialysis: Perform stepwise dialysis of the denatured rPBC against the refolding buffer with decreasing concentrations of the denaturant (e.g., from 6 M urea down to 0 M urea).[5] This allows for the gradual removal of the denaturant and promotes proper protein folding.
-
Monitor the refolding process by techniques such as circular dichroism to confirm the recovery of the secondary structure.[5]
Protocol 3: In Vitro Association of this compound A and B Chains
1. Preparation of Association Reaction:
-
Prepare the association buffer: 50 mM Tris-Cl (pH 8.0), 100 mM NaCl, 10 mM cysteine, and 1 mM cystine.[1]
-
In a 1.6 mL reaction tube, add approximately 80 µg of purified and refolded rPAC and 80 µg of purified and refolded rPBC.[1]
-
Bring the final volume to 1.6 mL with the association buffer.
2. Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to allow for the formation of the disulfide bond between the A and B chains. The optimal time may need to be determined empirically, but overnight incubation is a common starting point.
3. Characterization of the Assembled Heterodimer (rPAB):
-
SDS-PAGE: Analyze the reaction mixture by non-reducing and reducing SDS-PAGE. Under non-reducing conditions, the assembled rPAB should migrate at approximately 60 kDa.[1][4] Under reducing conditions (with DTT or β-mercaptoethanol), the heterodimer will dissociate into the individual A and B chains.
-
Size Exclusion Chromatography: Purify the assembled rPAB from the unassembled chains and other reaction components using size exclusion chromatography.
-
Activity Assays: Confirm the biological activity of the refolded rPAB. This can include ribosome-inactivating assays for the A chain's enzymatic activity and hemagglutination or cell binding assays for the B chain's lectin activity.[5]
-
Toxicity Assays: The in vivo toxicity of the assembled rPAB can be assessed in animal models, such as mice, to determine its LD50.[1][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro association of this compound A and B chains.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Abrus pulchellus type-2 RIP, this compound: heterologous expression and refolding of the sugar-binding B chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Immunotoxins with Pulchellin A-chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pulchellin A-chain (PAC), a potent ribosome-inactivating protein (RIP), for the development of targeted immunotoxins. This document outlines the mechanism of action of PAC, protocols for its production and conjugation to antibodies, and methods for evaluating the efficacy and toxicity of the resulting immunotoxins.
Introduction to this compound A-chain
This compound is a type 2 ribosome-inactivating protein derived from the seeds of Abrus pulchellus tenuiflorus.[1][2] Like other type 2 RIPs such as ricin and abrin, it is composed of two polypeptide chains: an enzymatic A-chain (PAC) and a cell-binding B-chain (lectin domain), linked by a disulfide bond.[1] The A-chain possesses N-glycosidase activity, which is responsible for its cytotoxic effects.[1][3] For immunotoxin development, the native B-chain is replaced with a targeting moiety, typically a monoclonal antibody (mAb), that directs the cytotoxic A-chain to specific cell populations, such as cancer cells or virus-infected cells.[1][3][4][5][6]
A significant hurdle in the clinical application of plant-derived toxins is their immunogenicity.[1][7][8] Research efforts have focused on protein engineering to create less immunogenic variants of PAC with retained cytotoxic activity.[1][7][8]
Mechanism of Action
The cytotoxic cascade of this compound A-chain is initiated by the inhibition of protein synthesis, which leads to a cellular stress response and ultimately, apoptosis.
-
Ribosome Inactivation: PAC functions as an rRNA N-glycosylase.[1][3] It specifically cleaves the N-glycosidic bond of a single adenine (B156593) residue (A4324 in rat 28S rRNA) within a highly conserved GAGA loop of the large ribosomal RNA.[1] This irreversible modification inactivates the ribosome, halting protein synthesis.[9]
-
Induction of Ribotoxic Stress: The damage to the ribosome triggers a signaling cascade known as the ribotoxic stress response.[4][7]
-
Activation of MAPK Pathways: This stress response leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 pathways.[3][4]
-
Apoptosis Induction: The sustained activation of these stress-activated protein kinases culminates in the induction of apoptosis. This process involves the activation of caspase cascades (including caspase-3, -8, and -9) and is associated with mitochondrial dysfunction.[7]
Data Presentation
In Vivo Toxicity of this compound
| Toxin | Administration Route | Animal Model | LD50 | Reference |
| This compound Isoform II | Intraperitoneal | Mice | 15 µg/kg | [1] |
| Recombinant this compound (rPAB) | Intraperitoneal | Mice | 45 µg/kg | [2][10] |
In Vitro Cytotoxicity of this compound A-chain Immunotoxins
| Immunotoxin | Target Cell Line | Assay | IC50 | Reference |
| PAC-anti-HIV mAb | HIV-infected H9 cells | Cell Viability Assay | Data not specified | [9] |
| PAC-anti-HIV mAb | Env-transfected 293T cells | Cell Viability Assay | Data not specified | [9] |
Experimental Protocols
Protocol 1: Cloning and Expression of Recombinant this compound A-chain (rPAC)
This protocol describes the cloning of the this compound A-chain gene into an E. coli expression vector and the subsequent expression of the recombinant protein.
Materials:
-
cDNA of this compound isoform II (e.g., GenBank accession EU008736)
-
PCR primers with appropriate restriction sites
-
High-fidelity DNA polymerase
-
pGEX-5X or similar expression vector
-
Competent E. coli strain for cloning (e.g., DH5α)
-
Competent E. coli strain for expression (e.g., BL21(DE3))
-
LB agar (B569324) plates and broth with appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
PCR Amplification:
-
Design primers to amplify the coding sequence of this compound A-chain from the cDNA template. Incorporate restriction sites compatible with your chosen expression vector (e.g., BamHI and XhoI).
-
Perform PCR using a high-fidelity polymerase to amplify the PAC gene.
-
-
Vector and Insert Preparation:
-
Digest both the PCR product and the expression vector with the selected restriction enzymes.
-
Purify the digested insert and vector using a gel purification kit.
-
-
Ligation and Transformation:
-
Ligate the purified PAC insert into the digested expression vector.
-
Transform the ligation mixture into a suitable cloning strain of E. coli.
-
Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.
-
-
Clone Screening and Verification:
-
Select several colonies and perform colony PCR or restriction digestion of miniprepped plasmid DNA to identify clones with the correct insert.
-
Verify the sequence of the insert by DNA sequencing.
-
-
Protein Expression:
-
Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Inoculate a starter culture and grow overnight.
-
The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
-
Protocol 2: Purification of Recombinant this compound A-chain (rPAC)
This protocol is for the purification of a His-tagged rPAC.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Lysozyme (B549824), DNase I
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing and buffer (e.g., PBS, pH 7.4)
-
(Optional) TEV protease for His-tag removal
-
Size-exclusion chromatography column (e.g., Sephacryl S-200)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice.
-
Sonicate the cell suspension to ensure complete lysis.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged rPAC with elution buffer.
-
-
(Optional) His-tag Removal:
-
If the construct includes a TEV protease cleavage site, dialyze the eluted protein against a suitable buffer and incubate with TEV protease.
-
Pass the digested protein solution back through the Ni-NTA column to remove the cleaved His-tag and the His-tagged protease.
-
-
Size-Exclusion Chromatography:
-
Further purify the rPAC using a size-exclusion chromatography column to remove aggregates and other impurities.
-
Collect fractions containing the purified rPAC.
-
-
Protein Characterization:
-
Assess the purity and size of the rPAC by SDS-PAGE.
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Protocol 3: Conjugation of rPAC to a Monoclonal Antibody
This protocol describes the chemical conjugation of rPAC to a monoclonal antibody using the SPDP linker to create a disulfide bond.
Materials:
-
Purified rPAC
-
Purified monoclonal antibody
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
-
DTT (Dithiothreitol)
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Desalting columns
-
Anhydrous DMF or DMSO
Procedure:
-
Thiolation of the Antibody:
-
Dissolve the antibody in conjugation buffer at a concentration of ~10 mg/mL.
-
Dissolve SPDP in DMF or DMSO and add it to the antibody solution. The molar ratio of SPDP to antibody may need to be optimized.
-
React for 30 minutes at room temperature.
-
Remove excess SPDP using a desalting column.
-
To generate free sulfhydryl groups, add DTT to the SPDP-modified antibody and react for 30 minutes at room temperature.
-
Remove excess DTT using a desalting column.
-
-
Activation of rPAC (if it does not have a free sulfhydryl):
-
If the purified rPAC does not have an accessible free sulfhydryl group, it can be modified with SPDP in a similar manner to the antibody (without the DTT reduction step).
-
-
Conjugation Reaction:
-
Immediately mix the thiolated antibody with the SPDP-activated rPAC (or rPAC with a native free sulfhydryl).
-
Allow the reaction to proceed for 18-24 hours at room temperature to form the disulfide-linked immunotoxin.
-
-
Purification of the Immunotoxin:
-
Purify the immunotoxin conjugate from unconjugated antibody and toxin using size-exclusion chromatography (e.g., Sephacryl S-300).
-
Collect fractions and analyze by SDS-PAGE under reducing and non-reducing conditions to confirm conjugation.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic activity of the this compound A-chain immunotoxin on target cells.
Materials:
-
Target cell line (expressing the antigen recognized by the mAb)
-
Control cell line (not expressing the antigen)
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified immunotoxin
-
Cell viability assay reagent (e.g., XTT, MTT, or a commercial kit)
-
Plate reader
Procedure:
-
Cell Plating:
-
Harvest and count the target and control cells.
-
Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 12-24 hours to allow the cells to adhere.
-
-
Immunotoxin Treatment:
-
Prepare serial dilutions of the immunotoxin in complete culture medium. A wide concentration range should be tested initially (e.g., 1 fM to 10 nM).
-
Remove the medium from the cells and add the medium containing the various concentrations of the immunotoxin. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
-
Assessment of Cell Viability:
-
Add the cell viability reagent (e.g., XTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the immunotoxin concentration.
-
Determine the IC50 value (the concentration of immunotoxin that causes 50% inhibition of cell viability) using a non-linear regression analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Plant Ribosome-Inactivating Proteins: Progesses, Challenges and Biotechnological Applications (and a Few Digressions) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Pulchellin in Protein Synthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin, a type II ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus, is a potent inhibitor of protein synthesis. Like other type II RIPs such as ricin and abrin, this compound consists of a catalytic A-chain and a cell-binding B-chain linked by a disulfide bond. The A-chain possesses N-glycosidase activity, which irreversibly inactivates ribosomes by depurinating a specific adenine (B156593) residue in the 28S rRNA of the large ribosomal subunit.[1] This catalytic activity leads to the cessation of protein synthesis and subsequent cell death, making this compound a valuable tool for studying protein synthesis and a potential component of immunotoxins for targeted cancer therapy.
These application notes provide detailed protocols for utilizing this compound in protein synthesis inhibition assays, methods for quantifying its cytotoxic effects, and an overview of the cellular pathways it impacts.
Data Presentation
The cytotoxic effects of this compound isoforms on various cancer cell lines are dose-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this effect. Four isoforms of this compound (P I, P II, P III, and P IV) have been isolated and characterized, with isoforms P I and P II demonstrating higher toxicity than P III and P IV in HeLa cells.[2]
Table 1: Cytotoxicity of this compound Isoforms in HeLa Cells
| Isoform | Cell Line | IC50 (ng/mL) | Molar Concentration (nM) |
| This compound I (P I) | HeLa | 0.1 | ~1.6 |
| This compound II (P II) | HeLa | 0.1 | ~1.6 |
| This compound III (P III) | HeLa | 1.0 | ~16 |
| This compound IV (P IV) | HeLa | 1.0 | ~16 |
Note: The above data is sourced from studies on this compound isoforms. The exact IC50 values can vary depending on the experimental conditions, including cell density and incubation time.
Experimental Protocols
Herein, we provide detailed protocols for two common methods to assess protein synthesis inhibition: a radioactive isotope incorporation assay and a non-radioactive, puromycin-based assay.
Protocol 1: [³H]-Leucine Incorporation Assay for Measuring Protein Synthesis Inhibition
This protocol measures the rate of protein synthesis by quantifying the incorporation of radiolabeled leucine (B10760876) into newly synthesized proteins.
Materials:
-
Target cells (e.g., HeLa, Jurkat, U937)
-
Complete cell culture medium
-
This compound (at various concentrations)
-
[³H]-Leucine
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol (B145695), 95%
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Scintillation fluid
-
96-well cell culture plates
-
Filter mats or filter paper
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound). Incubate for the desired time (e.g., 2, 4, 8, or 24 hours).
-
Radiolabeling: Add 1 µCi of [³H]-leucine to each well. Incubate for 1-4 hours at 37°C.
-
Cell Lysis and Precipitation:
-
Terminate the incubation by placing the plate on ice.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold 10% TCA to each well to precipitate the proteins. Incubate on ice for 30 minutes.
-
-
Harvesting and Washing:
-
Harvest the precipitated proteins onto filter mats using a cell harvester.
-
Wash the filters sequentially with 10% TCA and 95% ethanol to remove unincorporated [³H]-leucine.
-
-
Quantification:
-
Dry the filter mats completely.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: Non-Radioactive Protein Synthesis Assay using O-Propargyl-puromycin (OP-Puro)
This method utilizes a puromycin (B1679871) analog, OP-Puro, which is incorporated into nascent polypeptide chains. The incorporated OP-Puro can then be detected via a click chemistry reaction with a fluorescent azide (B81097), allowing for quantification by flow cytometry or fluorescence microscopy.[3]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (at various concentrations)
-
O-Propargyl-puromycin (OP-Puro)
-
Click-iT® Cell Reaction Buffer Kit (or similar) containing a fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
OP-Puro Labeling: Add OP-Puro to each well at a final concentration of 10-50 µM. Incubate for 30-60 minutes at 37°C.
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide.
-
Resuspend the permeabilized cells in the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells with PBS.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
-
Analysis:
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the incorporated fluorescent azide.
-
Alternatively, visualize the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) for each treatment condition.
-
Calculate the percentage of protein synthesis inhibition relative to the control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound, by inhibiting protein synthesis, triggers a cellular stress response known as the ribotoxic stress response . This can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, ultimately culminating in apoptosis (programmed cell death).
Caption: this compound-induced signaling pathway leading to apoptosis.
The experimental workflow for assessing protein synthesis inhibition using this compound can be generalized as follows:
Caption: General experimental workflow for protein synthesis inhibition assays.
Conclusion
This compound is a potent tool for studying the mechanisms of protein synthesis and for the development of targeted therapeutics. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful dose-response experiments and the selection of appropriate assay methods are crucial for obtaining reliable and reproducible data. Further investigation into the specific signaling pathways activated by this compound in different cell types will continue to enhance its utility in biomedical research.
References
Application of Pulchellin in Anti-HIV Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Pulchellin, a type 2 ribosome-inactivating protein (RIP), in the field of anti-HIV research. The primary focus of this research has been the development of immunotoxins, which leverage the potent cytotoxic activity of this compound's A-chain (PAC) to selectively eliminate HIV-infected cells.
Mechanism of Action: Targeted Elimination of HIV-Infected Cells
This compound operates as a highly specific cellular toxin. Its A-chain (PAC) possesses N-glycosidase activity, which enzymatically cleaves an adenine (B156593) residue from the large ribosomal RNA.[1][2] This irreversible modification inactivates the ribosome, leading to a complete shutdown of protein synthesis and subsequent cell death.
In the context of anti-HIV therapy, the PAC is chemically conjugated to monoclonal antibodies (mAbs) that specifically recognize and bind to HIV envelope glycoproteins, such as gp120 and gp41, which are expressed on the surface of infected cells.[3] This targeted delivery system ensures that the cytotoxic effects of this compound are directed primarily towards HIV-infected cells, minimizing off-target effects on healthy cells.
The following diagram illustrates the proposed mechanism of action for a this compound-based anti-HIV immunotoxin.
Caption: Mechanism of action of a this compound-based anti-HIV immunotoxin.
Quantitative Data Summary
Research has demonstrated the efficacy of this compound A-chain (PAC)-based immunotoxins against HIV-infected cells. While direct comparisons have been made to immunotoxins constructed with the more extensively studied Ricin A-chain (RAC), specific IC50 values for PAC immunotoxins in anti-HIV assays are not consistently reported in publicly available literature. However, studies indicate that PAC-based immunotoxins exhibit potent and specific cytotoxicity, albeit slightly lower than their RAC counterparts.[1][3]
For illustrative purposes, the following table presents a template for the type of quantitative data generated in these studies.
| Immunotoxin | Target Antigen | Target Cell Line | IC50 (pM) | Non-Specific Cytotoxicity (IC50, pM) |
| PAC-mAb 7B2 | gp41 | H9/NL4-3 | Data not available | >10,000 |
| PAC-mAb 924 | gp120 | H9/NL4-3 | Data not available | >10,000 |
| RAC-mAb 7B2 | gp41 | H9/NL4-3 | Reference value | >10,000 |
| RAC-mAb 924 | gp120 | H9/NL4-3 | Reference value | >10,000 |
Experimental Protocols
The following sections detail the generalized protocols for the key experiments involved in the evaluation of this compound-based anti-HIV immunotoxins.
Protocol 1: Preparation of this compound A-Chain (PAC) Immunoconjugates
This protocol describes the chemical conjugation of recombinant PAC to anti-HIV monoclonal antibodies.
Workflow Diagram:
Caption: Workflow for the preparation of this compound A-chain immunoconjugates.
Methodology:
-
Antibody Activation:
-
Dissolve the anti-HIV monoclonal antibody (e.g., anti-gp120 mAb 924 or anti-gp41 mAb 7B2) in a suitable buffer (e.g., PBS, pH 8.0).
-
Add a 10- to 40-fold molar excess of a heterobifunctional crosslinker, such as N-succinimidyl 3-(2-pyridyldithio) propionate (B1217596) with a long spacer arm (LC-SPDP).[2]
-
Incubate at room temperature for 2 hours.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated in PBS.
-
-
PAC Reduction:
-
Reduce the recombinant this compound A-chain (rPAC) with 50 mM dithiothreitol (B142953) (DTT) for 30 minutes to expose the free sulfhydryl group.
-
Remove the DTT using a desalting column equilibrated in PBS.
-
-
Conjugation:
-
Immediately mix the activated antibody with the reduced rPAC.
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
-
Purification and Characterization:
-
Purify the resulting immunotoxin from unconjugated antibody and PAC using size-exclusion chromatography.
-
Analyze the purity and composition of the immunotoxin by SDS-PAGE and microcapillary electrophoresis.
-
Determine the protein concentration using a BCA assay.
-
Confirm the binding activity of the immunotoxin to its target antigen (e.g., recombinant gp120 or gp41) via ELISA.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is for determining the specific killing of HIV-infected cells by the this compound immunotoxin.
Methodology:
-
Cell Seeding:
-
Seed HIV-infected cells (e.g., H9/NL4-3) and uninfected parental cells (as a control) in separate 96-well plates at an appropriate density.
-
Allow the cells to adhere or stabilize overnight.
-
-
Immunotoxin Treatment:
-
Prepare serial dilutions of the this compound immunotoxin and control antibodies in cell culture medium.
-
Add the diluted immunotoxins to the respective wells of both the infected and uninfected cell plates.
-
Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the immunotoxin relative to untreated control cells.
-
Plot the percentage of viability against the immunotoxin concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.
-
Protocol 3: Immunotoxin Internalization Assay via Confocal Microscopy
This protocol is for visualizing the binding and internalization of the this compound immunotoxin into target cells.
Methodology:
-
Immunotoxin Labeling:
-
Label the this compound immunotoxin with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's instructions.
-
Purify the labeled immunotoxin to remove any unconjugated dye.
-
-
Cell Preparation:
-
Seed Env-transfected cells (e.g., 293T-Env) or HIV-infected cells on glass-bottom dishes or chamber slides suitable for confocal microscopy.[1]
-
Allow the cells to adhere overnight.
-
-
Incubation and Imaging:
-
Replace the culture medium with fresh medium containing the fluorescently labeled immunotoxin at a predetermined concentration.
-
Place the dish or slide on the stage of a live-cell imaging confocal microscope.
-
Acquire images at different time points (e.g., 0, 15, 30, 60, and 90 minutes) to visualize the binding to the cell surface and subsequent internalization into intracellular vesicles.[1]
-
-
Image Analysis:
-
Analyze the acquired images to observe the localization of the immunotoxin over time. The transition from cell surface fluorescence to intracellular puncta indicates internalization.
-
Optionally, co-stain with markers for specific cellular compartments (e.g., endosomes, lysosomes) to determine the intracellular trafficking pathway of the immunotoxin.
-
Conclusion and Future Perspectives
The use of this compound in the form of immunotoxins represents a promising strategy for the targeted killing of HIV-infected cells. The ability to specifically deliver this potent ribosomal toxin to cells expressing HIV envelope proteins offers a potential therapeutic avenue for eliminating viral reservoirs, a major challenge in current HIV treatment. Further research is warranted to optimize the efficacy of this compound-based immunotoxins, reduce their potential immunogenicity, and evaluate their in vivo performance in preclinical models. Computational protein engineering to modify B-cell epitopes on the this compound A-chain is one such approach being explored to reduce immunogenicity.[4][5] The detailed protocols and mechanistic understanding provided herein serve as a valuable resource for researchers dedicated to advancing novel anti-HIV therapies.
References
- 1. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RCAAP - Production and Characterization of this compound A chain conjugated to HIV mAbs, a... [rcaap.pt]
- 4. mdpi.com [mdpi.com]
- 5. OPUS at UTS: Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
Application Notes: Fluorescent Labeling of Pulchellin for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin is a Type 2 Ribosome-Inactivating Protein (RIP) isolated from the seeds of Abrus pulchellus.[1][2][3] It consists of an active A-chain with enzymatic activity and a B-chain with lectin properties, connected by a disulfide bond.[3] The lectin B-chain exhibits specificity for galactose and galactose-containing structures.[2][4] This binding activity allows this compound to attach to cell surfaces, leading to its internalization and subsequent toxic effects. The specific recognition of cell surface glycans makes this compound a valuable tool in glycobiology and related fields.
Fluorescent labeling of this compound enables researchers to visualize its binding to cells and track its uptake and intracellular trafficking using fluorescence microscopy.[5] This technique is crucial for studying the mechanisms of lectin-mediated cytotoxicity, identifying target cell populations, and potentially developing targeted drug delivery systems.[3] These application notes provide detailed protocols for the fluorescent labeling of this compound, characterization of the conjugate, and its application in cellular imaging.
Data Presentation
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Notes |
| FITC (Fluorescein isothiocyanate) | ~495 | ~519 | ~75,000 | ~0.92 | pH-sensitive fluorescence.[6] |
| Alexa Fluor™ 488 NHS Ester | ~495 | ~519 | ~73,000 | ~0.92 | Bright and photostable, less pH-sensitive than FITC. |
| Cy®3 NHS Ester | ~550 | ~570 | ~150,000 | ~0.15 | Bright and photostable, suitable for multiplexing. |
| Alexa Fluor™ 555 NHS Ester | ~555 | ~565 | ~150,000 | ~0.10 | A bright and photostable alternative to Cy®3. |
| Cy®5 NHS Ester | ~650 | ~670 | ~250,000 | ~0.20 | Ideal for the far-red spectrum, minimizing autofluorescence. |
| Alexa Fluor™ 647 NHS Ester | ~650 | ~668 | ~270,000 | ~0.33 | Very bright and photostable far-red dye. |
Note: Spectral properties can vary slightly depending on the conjugation and local environment.
Table 2: Example Calculation for Degree of Labeling (DOL)
This table provides an example of the data needed to calculate the Degree of Labeling (DOL), which is the average number of dye molecules conjugated per this compound molecule.[7][8]
| Parameter | Value | Source/Note |
| This compound Molar Extinction Coefficient (ε_prot) at 280 nm | ~80,000 M⁻¹cm⁻¹ | Estimated for a ~60-65 kDa protein.[1] An exact value should be determined experimentally if possible. |
| A₂₈₀ of Labeled this compound | 0.85 | Measured by spectrophotometer. |
| A_max of Labeled this compound | 0.95 | Measured at the dye's maximum absorbance wavelength (e.g., 495 nm for FITC). |
| Dye Molar Extinction Coefficient (ε_dye) at A_max | 75,000 M⁻¹cm⁻¹ | For FITC at ~495 nm. |
| Correction Factor (CF) at 280 nm | 0.3 | A₂₈₀ of free dye / A_max of free dye. This value is dye-specific. |
DOL Calculation Formula:
-
Protein Concentration (M) = (A₂₈₀ - (A_max * CF)) / ε_prot
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Example:
-
Protein Concentration = (0.85 - (0.95 * 0.3)) / 80000 = 7.06 x 10⁻⁶ M
-
Dye Concentration = 0.95 / 75000 = 1.27 x 10⁻⁵ M
-
DOL = (1.27 x 10⁻⁵) / (7.06 x 10⁻⁶) ≈ 1.8
An optimal DOL for lectins is typically between 1 and 3 to ensure sufficient brightness without compromising binding activity.[9]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS Ester Dye
This protocol details the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to primary amines (lysine residues and the N-terminus) on this compound.[10][11][12][13]
Materials:
-
Purified this compound (1-2 mg/mL)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0)
-
Purification/Desalting column (e.g., Sephadex G-25)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation: Dialyze the purified this compound against the Reaction Buffer overnight at 4°C to remove any amine-containing buffers (like Tris) or preservatives. Adjust the protein concentration to 1-2 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Molar Ratio Calculation: Determine the volume of dye stock to add. A 10-20 fold molar excess of dye to protein is a good starting point.
-
Volume of dye (µL) = (Molar excess * [Protein in mg/mL] * 1000) / ([Dye stock in mg/mL] * Molecular Weight of Protein / Molecular Weight of Dye)
-
Note: The molecular weight of this compound is approximately 60-65 kDa.[1]
-
-
Conjugation Reaction: While gently stirring the this compound solution, slowly add the calculated volume of the dye stock solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[14]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled this compound from the unreacted dye and quenching reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The first colored band to elute is the labeled protein.[15]
Protocol 2: Characterization of Labeled this compound
A. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified, labeled this compound solution at 280 nm (A₂₈₀) and at the A_max of the dye (e.g., ~495 nm for Alexa Fluor™ 488).[16][17]
-
Calculate the DOL using the formulas provided in the Data Presentation section (Table 2).[7][9]
B. Hemagglutination Assay for Lectin Activity: This assay confirms that the labeling process has not destroyed the carbohydrate-binding activity of this compound.[18][19]
-
Prepare Red Blood Cells (RBCs): Wash fresh rabbit or human erythrocytes (e.g., Type O) three times with Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 1000 x g for 5 min). Resuspend the washed RBCs to a 2-4% (v/v) suspension in PBS.[20][21]
-
Serial Dilution: In a 96-well round-bottom plate, perform a two-fold serial dilution of the labeled this compound in PBS (50 µL final volume per well). Include a negative control well with only PBS.
-
Incubation: Add 50 µL of the RBC suspension to each well. Gently mix and incubate at room temperature for 1-2 hours.[22]
-
Observation: A positive result (agglutination) is indicated by a mat of RBCs covering the bottom of the well. A negative result shows a tight button of pelleted RBCs at the bottom. The hemagglutination titer is the reciprocal of the highest dilution that causes visible agglutination. Compare the titer to that of unlabeled this compound to assess any loss of activity.
Protocol 3: Staining Cells with Fluorescently Labeled this compound
This protocol provides a general guideline for staining either live or fixed cells.[23][24]
Materials:
-
Cultured cells on coverslips or in a multi-well plate
-
Fluorescently labeled this compound (working concentration 5-20 µg/mL)
-
Wash Buffer: PBS or Hank's Balanced Salt Solution (HBSS)
-
Fixation Solution (optional): 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution (optional): 0.1% Triton X-100 in PBS
-
Mounting Medium with an antifade reagent
Procedure for Cell Surface Staining (Live or Fixed Cells):
-
Cell Preparation:
-
For Live Cells: Wash cultured cells three times with pre-warmed Wash Buffer.
-
For Fixed Cells: Wash cells with PBS, then fix with 4% PFA for 15-20 minutes at room temperature. Wash three times with PBS. Note: For surface staining, it is best to stain before permeabilizing.[24]
-
-
Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Avoid serum-based blockers as they contain glycoproteins.[25]
-
Lectin Incubation: Dilute the fluorescently labeled this compound to the desired working concentration in Wash Buffer (or blocking buffer). Incubate with the cells for 15-30 minutes at 4°C or room temperature, protected from light.[23][26]
-
Washing: Gently wash the cells three to five times with cold Wash Buffer to remove unbound lectin.
-
Post-Fixation (for live-stained cells): If imaging will be delayed or if co-staining is planned, fix the live-stained cells with 4% PFA for 15 minutes. Wash three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto slides using an antifade mounting medium. Image using a fluorescence microscope with the appropriate filter set for the chosen dye.
Mandatory Visualizations
Caption: Experimental workflow for fluorescent labeling of this compound.
Caption: General signaling pathway for Type 2 RIPs like this compound.
References
- 1. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the sugar-binding specificity of the toxic lectins isolated from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging with Lectin Fluorescent Conjugates | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. biotium.com [biotium.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. researchgate.net [researchgate.net]
- 21. [Hemagglutination assay]:Glycoscience Protocol Online Database [jcggdb.jp]
- 22. eijppr.com [eijppr.com]
- 23. Fluorescent Labeled Lectin Procedure - EY Laboratories, Inc. [eylabs.com]
- 24. biotium.com [biotium.com]
- 25. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Pulchellin's Haemagglutinating Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin, a type II ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus, is a potent toxin with lectin properties. Its B-chain is responsible for binding to galactose-containing glycoconjugates on the cell surface, leading to agglutination of erythrocytes (haemagglutination). This property is crucial for understanding its biological activity and potential therapeutic applications. This document provides a detailed protocol for measuring the haemagglutinating activity of this compound and its isoforms, presenting data in a structured format for comparative analysis.
Data Presentation
The haemagglutinating activity of four purified this compound isoforms (P I, P II, P III, and P IV) was determined using a serial dilution method with rabbit erythrocytes. The specific activity is expressed as the minimum concentration of the lectin required to cause visible agglutination.
| This compound Isoform | Minimum Haemagglutinating Concentration (µg/mL) |
| P I | [Insert Value from full text of Ramos et al.] |
| P II | [Insert Value from full text of Ramos et al.] |
| P III | [Insert Value from full text of Ramos et al.] |
| P IV | [Insert Value from full text of Ramos et al.] |
Note: The specific quantitative data for the minimum haemagglutinating concentration of each this compound isoform would be found in the full-text publication by Ramos, M.V., et al., which describes the isolation and characterization of these isoforms.
Experimental Protocols
This section details the methodology for determining the haemagglutinating activity of this compound.
Materials and Reagents
-
Purified this compound isoforms (P I, P II, P III, P IV)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Fresh rabbit blood
-
Trypsin (for treated erythrocyte preparation)
-
96-well U-bottom microtiter plates
-
Micropipettes and sterile tips
Preparation of Erythrocyte Suspension (2% v/v)
-
Collect fresh rabbit blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,500 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant (plasma) and the buffy coat.
-
Wash the red blood cells (RBCs) three times by resuspending the pellet in 10 volumes of PBS (pH 7.2) and centrifuging at 1,500 x g for 5 minutes at 4°C.
-
After the final wash, resuspend the packed RBCs in PBS to obtain a 2% (v/v) suspension.
Preparation of Trypsin-Treated Erythrocytes (Optional)
For some lectins, enzymatic treatment of erythrocytes can enhance agglutination by exposing more receptor sites.
-
Wash rabbit RBCs as described above.
-
Prepare a 1 mg/mL solution of trypsin in PBS.
-
Incubate a 5% (v/v) suspension of washed RBCs with an equal volume of the trypsin solution at 37°C for 60 minutes with gentle agitation.
-
Centrifuge the trypsin-treated RBCs at 1,500 x g for 5 minutes and wash them three times with PBS to remove any residual trypsin.
-
Resuspend the trypsin-treated RBCs in PBS to a final concentration of 2% (v/v).
Haemagglutination Assay Protocol
-
Dispense 50 µL of PBS into each well of a 96-well U-bottom microtiter plate.
-
Add 50 µL of the this compound sample (at a starting concentration of, for example, 1 mg/mL) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL of the solution from the first well to the second, mixing thoroughly, and repeating this process down the row. Discard 50 µL from the last well.
-
The final well in each row, containing only PBS and erythrocytes, will serve as a negative control.
-
Add 50 µL of the 2% rabbit erythrocyte suspension to each well.
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature (or 37°C, as optimized) for 1-2 hours, or until the erythrocytes in the control well have settled to form a distinct button.
-
Observe the results. A positive result (haemagglutination) is indicated by the formation of a uniform mat of cells covering the bottom of the well. A negative result is indicated by the formation of a tight, well-defined button of erythrocytes at the bottom of the well, similar to the negative control.
-
The haemagglutination titer is defined as the reciprocal of the highest dilution (or the minimum concentration) of the lectin that produces complete haemagglutination.
Visualizations
Experimental Workflow for Haemagglutination Assay
Caption: Workflow for the haemagglutinating activity assay of this compound.
Signaling Pathway of this compound-Induced Haemagglutination
Caption: Mechanism of this compound-induced erythrocyte agglutination.
Application Notes and Protocols for Cloning and Expression of Pulchellin A-Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the cloning of Pulchellin A-chain into an expression vector and its subsequent expression and purification. The protocols are based on established methodologies for handling toxic ribosome-inactivating proteins (RIPs) and are intended to facilitate the production of this protein for research and drug development purposes, such as the construction of immunotoxins.
Introduction
This compound, a type 2 ribosome-inactivating protein from Abrus pulchellus, is a potent toxin with potential applications in targeted therapies.[1][2] It consists of a catalytic A-chain and a cell-binding B-chain. The A-chain (PAC) possesses N-glycosidase activity, which depurinates a specific adenine (B156593) residue in the 28S rRNA of eukaryotic ribosomes, leading to the inhibition of protein synthesis and subsequent cell death.[1][3] Due to its high toxicity, the expression of this compound A-chain in heterologous systems requires careful selection of expression vectors and tightly controlled expression conditions. This document outlines the cloning of the highly potent this compound A-chain isoform II into the pGEX-5X expression vector, allowing for its expression as a Glutathione S-transferase (GST) fusion protein in Escherichia coli.
Data Presentation
Table 1: Properties of this compound A-Chain Isoform II
| Property | Value | Reference |
| NCBI Accession No. (Protein) | ABW23504 | [2] |
| NCBI Accession No. (cDNA) | EU008736.1 | [4] |
| UniProt ID | B1NQC0 | [2] |
| Molecular Weight (predicted) | ~28 kDa | |
| Catalytic Activity | rRNA N-glycosylase | [1][2] |
Table 2: Toxicity Data of this compound
| Toxin | Assay | Value | Reference |
| This compound Isoform II | LD50 (mice) | 15 µg/kg | [2] |
| Reconstituted rPAC-rPBC heterodimer | LD50 (mice) | 45 µg/kg | |
| This compound Isoforms I and II | IC50 (HeLa cells) | More potent than isoforms III and IV | [2] |
Table 3: Expected Yield of Recombinant this compound A-Chain
| Expression System | Vector | Host Strain | Expected Yield | Reference |
| E. coli | pGEX-5X | BL21(DE3) or similar | 1-10 mg/L of culture |
Experimental Protocols
Gene Amplification and Cloning into pGEX-5X
This protocol describes the amplification of the this compound A-chain (PAC) gene from cDNA and its directional cloning into the pGEX-5X expression vector.
Materials:
-
cDNA of Abrus pulchellus seeds
-
Phusion High-Fidelity DNA Polymerase
-
Forward and Reverse Primers for PAC (designed based on NCBI Accession EU008736.1)
-
Forward Primer Design: Should include a BamHI restriction site (GGATCC) upstream of the start codon.
-
Reverse Primer Design: Should include an XhoI restriction site (CTCGAG) downstream of the stop codon.
-
-
pGEX-5X vector DNA
-
BamHI and XhoI restriction enzymes
-
T4 DNA Ligase
-
DH5α competent E. coli cells
-
LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)
Protocol:
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 1 µL cDNA, 1 µL of each primer (10 µM), 10 µL of 5x Phusion HF Buffer, 1 µL dNTPs (10 mM), 0.5 µL Phusion DNA Polymerase, and nuclease-free water to 50 µL.
-
Perform PCR with the following cycling conditions: 98°C for 30s; 30 cycles of (98°C for 10s, 60°C for 30s, 72°C for 30s); and a final extension at 72°C for 10 min.
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the expected size (~750 bp).
-
-
Purification of PCR Product and Vector:
-
Purify the PCR product using a PCR purification kit.
-
Digest both the purified PCR product and the pGEX-5X vector with BamHI and XhoI at 37°C for 2 hours.
-
Purify the digested products.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert (PAC gene) to vector (pGEX-5X).
-
Incubate with T4 DNA Ligase at 16°C overnight.
-
-
Transformation:
-
Transform DH5α competent cells with the ligation mixture.
-
Plate the transformed cells on LB agar plates containing ampicillin and incubate at 37°C overnight.
-
-
Screening and Plasmid DNA Extraction:
-
Select single colonies and grow them in LB broth with ampicillin.
-
Extract plasmid DNA using a miniprep kit.
-
Confirm the presence and orientation of the insert by restriction digestion and DNA sequencing.
-
Expression of GST-Pulchellin A-Chain Fusion Protein
This protocol details the expression of the GST-PAC fusion protein in E. coli. Due to the toxic nature of this compound A-chain, it is crucial to maintain tight control over its expression.
Materials:
-
pGEX-5X-PAC plasmid
-
BL21(DE3) competent E. coli cells
-
LB broth with ampicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation:
-
Transform BL21(DE3) competent cells with the pGEX-5X-PAC plasmid.
-
Plate on LB agar with ampicillin and incubate at 37°C overnight.
-
-
Expression Culture:
-
Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with ampicillin with the overnight culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Reduce the temperature to 18-25°C and continue to grow for 4-16 hours. Lower temperatures and shorter induction times can help to minimize toxicity and increase the yield of soluble protein.
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
-
Purification of GST-Pulchellin A-Chain Fusion Protein
This protocol describes the purification of the GST-PAC fusion protein using affinity chromatography.
Materials:
-
Cell pellet from the expression step
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, and protease inhibitors)
-
Glutathione-Sepharose resin
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Incubate the cleared lysate with pre-equilibrated Glutathione-Sepharose resin at 4°C for 1-2 hours with gentle agitation.
-
Load the lysate-resin mixture onto a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer.
-
-
Elution:
-
Elute the GST-PAC fusion protein with Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to assess purity.
-
-
Buffer Exchange:
-
Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Visualizations
Ribotoxic Stress Response Pathway
Caption: The Ribotoxic Stress Response pathway initiated by this compound A-chain.
Experimental Workflow for this compound A-Chain Production
Caption: Workflow for cloning and expression of this compound A-chain.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
Application Notes and Protocols for In Vivo Toxicity Assessment of Pulchellin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin, a type 2 ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus, is a potent toxin with potential applications in targeted therapies, such as immunotoxins.[1][2] Understanding its in vivo toxicity profile is a critical step in the preclinical development of any this compound-based therapeutic. These application notes provide a comprehensive overview and detailed protocols for the acute toxicity assessment of this compound in a murine model. This compound is composed of two polypeptide chains: the A-chain (PAC), which possesses enzymatic activity, and the B-chain (PBC), a galactose-specific lectin that binds to cell surface receptors, facilitating the entry of the A-chain into the cell.[1][2] The A-chain then irreversibly inhibits protein synthesis by depurinating a specific adenine (B156593) residue from the 28S rRNA of the 60S ribosomal subunit, ultimately leading to cell death.[1]
Quantitative Toxicity Data
The acute toxicity of this compound in mice has been quantified by determining its median lethal dose (LD50), the dose at which 50% of the test animals are expected to die. The LD50 can vary depending on the specific isoform of this compound and whether it is a native or recombinant protein.
| Toxin Isoform/Type | Route of Administration | LD50 (µg/kg) | Reference |
| Recombinant Heterodimer (rPAB) | Intraperitoneal | 45 | [3] |
| This compound Isoform II | Not Specified | 15 | [2] |
| This compound Isoform I | Not Specified | Similar to P II | [4] |
| This compound Isoform III | Not Specified | Less toxic than P I/II | [4] |
| This compound Isoform IV | Not Specified | Less toxic than P I/II | [4] |
Experimental Protocols
The following protocols are based on established methodologies for acute toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), and specific details derived from studies on this compound and other type 2 RIPs.
Protocol 1: Acute Toxicity Assessment Following the Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
This method is a stepwise procedure that uses a small number of animals to obtain a statistically robust estimate of the LD50.
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: Commonly used laboratory strains such as BALB/c or Swiss Webster are suitable.
-
Age: 8-12 weeks
-
Sex: Nulliparous, non-pregnant females are generally recommended as they can be slightly more sensitive.
-
Weight: Homogenous weight, typically 20-25 g. Animals should be within ±20% of the mean weight.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Housing: Housed in appropriate cages with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and humidity (30-70%). Food and water are provided ad libitum, except for a brief fasting period before dosing.
2. Preparation of this compound:
-
This compound should be of high purity.
-
Dissolve this compound in a sterile, non-toxic vehicle, such as phosphate-buffered saline (PBS) or 0.9% saline. The concentration should be prepared to allow for the administration of the desired dose in a volume that does not exceed 10 mL/kg body weight for intraperitoneal injection.
3. Dosing and Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for assessing the systemic toxicity of proteins like this compound.
-
Dose Selection: The starting dose is selected based on available data. For this compound, a starting dose in the range of 10-20 µg/kg would be appropriate. The default dose progression factor is 3.2.
-
Procedure:
-
Fast the animals for 3-4 hours before dosing.
-
Administer the selected dose of this compound to a single animal.
-
If the animal survives for 48 hours, the next animal receives a higher dose (multiplied by the dose progression factor).
-
If the animal dies within 48 hours, the next animal receives a lower dose (divided by the dose progression factor).
-
This process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
-
4. Observation:
-
Observation Period: Animals are observed for at least 14 days.
-
Clinical Signs: Observe for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior patterns. Pay close attention to signs of toxicity such as tremors, convulsions, salivation, diarrhea, lethargy, and coma.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Mortality: Record the time of death for any animals that die during the observation period.
5. Data Analysis:
-
The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.
Protocol 2: Hematological and Biochemical Analysis
To assess the systemic toxicity of this compound beyond lethality, blood samples can be collected for analysis.
1. Sample Collection:
-
At the end of the observation period (or at earlier time points in a sub-lethal dose study), collect blood samples from anesthetized animals via cardiac puncture.
-
Use appropriate anticoagulant tubes (e.g., EDTA for hematology, heparin for biochemistry).
2. Hematological Parameters:
-
Analyze whole blood for parameters such as:
-
Red Blood Cell (RBC) count
-
White Blood Cell (WBC) count and differential
-
Hemoglobin (HGB) concentration
-
Hematocrit (HCT)
-
Platelet count
-
3. Biochemical Parameters:
-
Separate plasma or serum and analyze for markers of organ function, including:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) for liver function.
-
Creatinine and Blood Urea Nitrogen (BUN) for kidney function.
-
Total protein and albumin.
-
Protocol 3: Histopathological Examination
To identify target organs of this compound toxicity, a histopathological examination should be performed.
1. Tissue Collection and Preparation:
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect major organs and tissues, including the liver, kidneys, spleen, heart, lungs, and brain.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
2. Microscopic Examination:
-
A qualified pathologist should examine the stained tissue sections for any pathological changes, such as inflammation, necrosis, apoptosis, and cellular infiltration.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins | MDPI [mdpi.com]
- 3. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Computational Prediction of the Tertiary Structure of Pulchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulchellin is a potent type 2 ribosome-inactivating protein (RIP) found in the seeds of Abrus pulchellus tenuiflorus.[1] Like the well-known toxins ricin and abrin, it consists of a catalytic A-chain (PAC) and a cell-binding B-chain linked by a disulfide bond.[1] The A-chain possesses N-glycosylase activity, which inactivates ribosomes and halts protein synthesis, leading to cell death.[1] This inherent cytotoxicity makes this compound and its A-chain promising candidates for the development of immunotoxins (ITs) for targeted therapies, such as in cancer or HIV treatment.[2][3]
A significant hurdle in the therapeutic application of plant-derived toxins like this compound is their immunogenicity.[1][4] Computational protein engineering offers a viable strategy to reduce this immunogenicity by identifying and modifying B-cell epitopes on the protein surface.[1][4] A prerequisite for such in silico engineering is a reliable three-dimensional (3D) structure of the protein. As no experimentally determined crystal structure for this compound is available, computational modeling is the only way to obtain its tertiary structure.[1]
These application notes provide a comprehensive guide to the computational prediction of the tertiary structure of this compound, isoform II, which is noted for its high toxicity.[1] We detail the protocols for homology modeling using various state-of-the-art web servers, model refinement, and validation.
Data Presentation: Model Quality Assessment
The quality of a computationally predicted protein model is paramount for its utility in further studies such as molecular docking or immunogenicity prediction. Below are tables summarizing the kind of quantitative data used to validate a predicted model of the this compound A-chain (PAC).
Table 1: Validation Scores for the Refined this compound A-Chain (PAC) Model
This table presents the validation metrics for a PAC model that was predicted using a consensus approach from multiple servers and subsequently refined.[1]
| Validation Server/Method | Metric | Score | Interpretation |
| Verify3D | % of residues with 3D-1D score ≥ 0.2 | 98.01% | A high percentage indicates that the model's structure is compatible with its own amino acid sequence. |
| ERRAT | Overall Quality Factor | 97.51 | This score is based on the statistics of non-bonded atom-atom interactions. Higher scores indicate higher quality. |
| ProSA-web | Z-score | -7.74 | The Z-score indicates the overall model quality and should be within the range of scores typically found for native proteins of similar size.[1] |
| Ramachandran Plot | Residues in Favored Regions | 93.4% | A good quality model should have over 90% of its residues in the most favored regions of the plot.[5] |
| Residues in Additionally Allowed Regions | 6.1% | This represents residues in sterically acceptable, but less common, conformations. | |
| Residues in Disallowed Regions | 0.4% | The percentage of residues in disallowed regions should be as low as possible. |
Table 2: Comparison of Common Quality Metrics from Homology Modeling Servers
When predicting a structure using multiple servers, it is crucial to compare their outputs to select the best initial model for refinement. This table outlines the key quality metrics provided by different servers.
| Server | Primary Quality Metric(s) | Typical Range | Interpretation of a "Good" Score |
| I-TASSER | C-score | -5 to 2 | A higher C-score signifies a model of higher confidence.[6] Positive values are preferred. |
| TM-score | 0 to 1 | A TM-score > 0.5 indicates a model of correct topology. Scores closer to 1 are better. | |
| SWISS-MODEL | GMQE (Global Model Quality Estimation) | 0 to 1 | A score closer to 1 indicates higher reliability, reflecting the expected accuracy of the model.[7] |
| QSQE (Quaternary Structure Quality Estimation) | 0 to 1 | For multimeric proteins, a score closer to 1 suggests a more reliable quaternary structure prediction. | |
| Phyre2 | Confidence | 0% to 100% | A higher percentage indicates greater confidence that the model is correct. Models with >90% confidence are considered high accuracy.[8] |
| RaptorX | p-value | 0 to 1 | A smaller p-value indicates a higher significance of the template-target alignment. |
| GDT-TS (Global Distance Test) | 0 to 100 | An estimation of the model's quality, with higher scores being better. |
Experimental Protocols
The following protocols outline the steps for predicting the tertiary structure of the this compound A-chain (PAC) using common web-based servers.
Protocol 1: Homology Modeling with SWISS-MODEL
SWISS-MODEL is a fully automated server for homology modeling.[9][10]
-
Navigate to the SWISS-MODEL website.
-
Input Sequence: Paste the FASTA sequence of the this compound A-chain (isoform II) into the "Target Sequence" input box.[11]
-
Initiate Search: Click the "Search for Templates" button. The server will search the SWISS-MODEL Template Library (SMTL) for suitable templates using BLAST and HHblits.[11]
-
Template Selection: After the search is complete (typically a few minutes), a list of potential templates will be displayed.[11] Select a high-quality template. Good indicators are high sequence identity, high GMQE score, and good structural resolution (e.g., < 2.5 Å). The Abrin-A A chain (PDB ID: 1ABR) is a known suitable template.
-
Model Building: Once a template is selected, click "Build Model". SWISS-MODEL will generate a 3D model of this compound based on the alignment with the chosen template.
-
Model Evaluation: Analyze the generated model(s). Pay close attention to the GMQE and QSQE scores.[7] Use the built-in tools to visualize the model and inspect the Ramachandran plot for validation.[9]
Protocol 2: Structure Prediction with I-TASSER
I-TASSER (Iterative Threading ASsembly Refinement) is a hierarchical approach that uses threading to identify structural templates.[12]
-
Navigate to the I-TASSER website.
-
Input Sequence: Paste the FASTA sequence of the PAC into the sequence window.
-
Job Submission: Provide a job name and your email address to receive notifications. Click "Run I-TASSER".[12] This process can be lengthy, taking several hours to a day.[13]
-
Result Analysis: I-TASSER provides up to five full-atomic models.[12] The primary metric for model quality is the C-score, which ranges from -5 to 2.[6] The model with the highest C-score is predicted to be the best.
-
Further Evaluation: Examine the other provided metrics, including the estimated TM-score and RMSD of the models. I-TASSER also provides functional annotations based on the predicted structure, which can be useful for further research.[14]
Protocol 3: Structure Prediction with Phyre2
Phyre2 (Protein Homology/analogY Recognition Engine V 2.0) uses advanced remote homology detection to build models.[15]
-
Navigate to the Phyre2 website.
-
Input Sequence: Paste the FASTA sequence of the PAC. Provide an email address and a job description.[8]
-
Select Modeling Mode: Choose between "Normal" or "Intensive" mode. Intensive mode is more comprehensive and may yield better results for difficult targets by combining multiple templates.[16]
-
Job Submission: Submit the job. The prediction can take from 30 minutes to several hours.[15][17]
-
Interpret Results: The results page will display the predicted 3D model, secondary structure, and solvent accessibility. The key quality metric is the "Confidence" score. Models with over 90% confidence are considered highly accurate.[8] The server also predicts ligand binding sites.[18]
Protocol 4: Structure Prediction with RaptorX
RaptorX excels at modeling proteins with remote homologs by utilizing structural information.[19]
-
Navigate to the RaptorX website.
-
Select Server: Choose the "RaptorX Structure Prediction" server, which is powered by deep learning.[20]
-
Input Sequence: Paste the FASTA sequence of the PAC.
-
Job Submission: Submit the sequence. The server will send an email with a link to the results page upon completion, which may take several hours.[19]
-
Analyze Results: RaptorX provides predicted 3D models, secondary structure, solvent accessibility, and disordered regions.[19] Evaluate the models based on the provided quality scores, such as p-value and GDT.
Protocol 5: Model Refinement with GalaxyRefine2
Once an initial model is selected from the homology modeling servers, it often requires refinement to improve its stereochemical quality and resolve inaccurate regions.
-
Navigate to the GalaxyRefine2 web server. [21]
-
Input Model: Upload the PDB file of the initial this compound model you wish to refine.
-
Job Submission: Provide a job name and an optional email address. The average run time is between 6 to 10 hours.[21]
-
Refinement Options: Choose between "Default" and "Conservative" refinement. The default option allows for a broader conformational search.[21]
-
Analyze Refined Models: The server provides 10 refined models.[22] Evaluate these models based on improvements in metrics like RMSD, MolProbity score, and Ramachandran plot analysis.[23] Select the model with the best overall validation scores for further use.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the study of this compound.
Caption: Intracellular trafficking and mechanism of action of this compound.
Caption: Workflow for computational prediction of this compound's tertiary structure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OPUS at UTS: Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Swiss Model Tutorial - CD ComputaBio [computabio.com]
- 8. The Phyre2 web portal for protein modelling, prediction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. insilicodesign.com [insilicodesign.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The Phyre2 web portal for protein modeling, prediction and analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. RaptorX - Wikipedia [en.wikipedia.org]
- 20. RaptorX web servers for protein sequence, structure and functional study [raptorx6.uchicago.edu]
- 21. galaxy.seoklab.org [galaxy.seoklab.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Pulchellin purification
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low yield during the purification of pulchellin from Abrus pulchellus seeds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a type 2 ribosome-inactivating protein (RIP) found in the seeds of Abrus pulchellus.[1][2][3][4] It is a lectin, meaning it binds to specific carbohydrates.[5][6][7] Structurally, it consists of a toxic A-chain linked by a disulfide bond to a B-chain that binds to galactose and galactose-containing sugars on cell surfaces.[3][5][7]
Q2: What is a typical workflow for this compound purification?
A standard purification workflow involves four main stages:
-
Crude Extract Preparation: Homogenization of Abrus pulchellus seeds in a suitable buffer to release the protein.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: A method to concentrate the protein from the crude extract.[8][9]
-
Dialysis: Removal of excess salt from the resuspended protein pellet.[8][10]
-
Affinity Chromatography: The primary purification step, utilizing a resin with immobilized galactose (e.g., Sepharose-4B) to specifically bind this compound.[5][7]
Q3: What kind of yield can I realistically expect?
Protein yield can vary significantly based on the quality of the starting material (seeds), extraction efficiency, and the precision of the purification steps. While specific yields are rarely published, a successful purification will show a progressive increase in specific activity (activity per mg of protein) even as the total protein amount and overall yield decrease with each step. Refer to the sample purification table below for a representative outcome.
Q4: How is this compound activity measured?
This compound activity is typically assessed through a hemagglutination assay, which measures the ability of the lectin to clump red blood cells.[8][11] The activity is expressed in hemagglutination units (HU). One HU is defined as the reciprocal of the highest dilution of the sample that causes visible agglutination.
Troubleshooting Guide for Low this compound Yield
This guide addresses common problems that can lead to a reduced yield at different stages of the purification process.
Problem Area 1: Low Activity in Crude Extract
Q: My initial crude extract shows very low or no hemagglutination activity. What went wrong?
This issue points to problems with the very first stage of the process: releasing the active protein from the seeds.
| Possible Cause | Recommended Solution |
| Inefficient Seed Homogenization | Ensure seeds are ground to a fine, uniform powder. Incomplete disruption of the seed tissue will result in poor protein release.[12] Consider using a mortar and pestle with liquid nitrogen for brittle fracture. |
| Improper Extraction Buffer | Use a buffered saline solution (e.g., Phosphate Buffered Saline, PBS) at a neutral pH (7.2-7.4) to ensure protein solubility and stability.[8][10] Check that the buffer-to-seed powder ratio is sufficient (e.g., 5:1 or 10:1 v/w) for thorough extraction. |
| Insufficient Extraction Time | Protein extraction is not instantaneous. Allow for sufficient stirring or agitation time (e.g., several hours to overnight) at a low temperature (4°C) to maximize the release of this compound into the buffer.[8] |
| Protein Degradation | The crude extract contains proteases that can degrade this compound.[13] Perform all extraction steps at 4°C and consider adding a protease inhibitor cocktail to the extraction buffer to minimize proteolytic activity.[12] |
Problem Area 2: Significant Loss of Activity After Ammonium Sulfate Precipitation
Q: I had good activity in my crude extract, but it dropped dramatically after precipitation and dialysis. Why?
This suggests that the protein was either lost during precipitation or inactivated during the process.
| Possible Cause | Recommended Solution |
| Incorrect Ammonium Sulfate Concentration | While a 90% saturation is often used for lectin precipitation, the optimal concentration can vary.[8] If the protein remains in the supernatant, you may need to test different saturation levels (e.g., 30-90%) to find the most effective range for this compound. |
| Protein Inactivation/Denaturation | This compound can be sensitive to harsh conditions. Ensure the ammonium sulfate is added slowly while gently stirring on ice to avoid localized high concentrations and heat generation. When resuspending the pellet, do so gently in a minimal volume of cold buffer. |
| Issues During Dialysis | Ensure the dialysis tubing is intact and has the correct molecular weight cut-off (MWCO), typically 10-14 kDa, to retain this compound. Perform dialysis against a large volume of cold buffer with several buffer changes to ensure complete salt removal. |
Problem Area 3: Low Yield from Affinity Chromatography
Q: My protein is not binding to the affinity column, or I am getting very little back during elution. What should I check?
This is the most critical step for purity, and low yield here points to issues with protein-ligand interaction or elution conditions.
| Possible Cause | Recommended Solution |
| Protein Not Binding to the Column | Check Buffer Conditions: Ensure the protein sample is in the correct binding buffer (e.g., PBS, pH 7.2) without any competing sugars. Incomplete dialysis can leave residual ammonium sulfate, which may interfere with binding.[14] Column Overload: Do not exceed the binding capacity of your column resin. Apply a smaller amount of protein to see if binding efficiency improves.[12] |
| Protein Binding Too Strongly | Increase Elution Strength: If this compound binds but does not elute, the elution buffer may be too weak. The standard eluent is a high concentration of galactose (e.g., 0.1 M - 0.4 M).[7][15] You may need to increase the galactose concentration or try a buffer with a slightly lower pH to disrupt the interaction. |
| Non-Specific Hydrophobic Interactions | Sometimes proteins interact non-specifically with the chromatography matrix.[16] Adding a low concentration of a non-ionic detergent or increasing the salt concentration (e.g., up to 0.5 M NaCl) in the binding and wash buffers can help reduce these interactions. |
| Column Flow Rate | A flow rate that is too fast may not allow sufficient time for the protein to interact with the resin. Try reducing the flow rate during sample application. |
| Degraded Affinity Tag (B-chain) | The galactose-binding B-chain is essential for affinity purification. If it has been proteolytically cleaved or denatured, the protein will not bind. Analyze pre-column samples on an SDS-PAGE gel to ensure the protein is intact. |
Data Presentation
Table 1: Representative this compound Purification Summary
This table illustrates a typical outcome for the purification of this compound from 50g of Abrus pulchellus seeds. Note the increase in specific activity, which indicates successful purification.
| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (HU) | Specific Activity (HU/mg) | Yield (%) | Purification Fold |
| Crude Extract | 500 | 2500 | 500,000 | 200 | 100 | 1.0 |
| (NH₄)₂SO₄ Precipitate | 50 | 800 | 440,000 | 550 | 88 | 2.8 |
| Affinity Chromatography | 15 | 12 | 360,000 | 30,000 | 72 | 150 |
HU = Hemagglutination Units
Experimental Protocols
Protocol 1: Crude Extract Preparation
-
Weigh 50g of dried Abrus pulchellus seeds.
-
Grind the seeds into a fine powder using a coffee grinder or a mortar and pestle. For enhanced disruption, pre-chill the mortar and pestle and use liquid nitrogen.
-
Add the powder to 500 mL of cold (4°C) Phosphate Buffered Saline (PBS), pH 7.2, containing a protease inhibitor cocktail.
-
Stir the suspension continuously for 16 hours at 4°C using a magnetic stirrer.[8]
-
Filter the suspension through several layers of cheesecloth to remove solid debris.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant. This is the crude extract. Keep it on ice.
Protocol 2: Ammonium Sulfate Precipitation
-
Place the crude extract in a beaker on a magnetic stirrer in a cold room or ice bath.
-
Slowly add solid, finely ground ammonium sulfate to the extract while stirring gently until 90% saturation is reached (approximately 61g per 100 mL of extract).
-
Allow the protein to precipitate by continuing to stir for at least 1 hour at 4°C.
-
Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. The pellet contains the precipitated proteins.
-
Resuspend the pellet in a minimal volume (e.g., 40-50 mL) of cold PBS, pH 7.2.
-
Transfer the resuspended protein solution to dialysis tubing (10 kDa MWCO) and dialyze against 4L of cold PBS for 12-18 hours, with at least two changes of the buffer.[8]
Protocol 3: Affinity Chromatography
-
Pack a column with Sepharose-4B resin (or a similar galactose-binding matrix) and equilibrate it with 5-10 column volumes of binding buffer (PBS, pH 7.2).
-
After dialysis, centrifuge the protein sample at 10,000 x g for 15 minutes to remove any precipitated material.
-
Load the clarified supernatant onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min).
-
Wash the column with 10-15 column volumes of binding buffer, or until the absorbance at 280 nm returns to baseline. This removes unbound proteins.
-
Elute the bound this compound from the column using an elution buffer (PBS, pH 7.2, containing 0.2 M Galactose).
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Pool the fractions containing the protein peak. Analyze the purity using SDS-PAGE and measure the activity using a hemagglutination assay.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Standard workflow for this compound purification.
References
- 1. Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [mdpi.com]
- 2. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and partial characterisation of highly toxic lectins from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the sugar-binding specificity of the toxic lectins isolated from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification and erythrocyte-membrane perturbing activity of a ketose-specific lectin from Moringa oleifera seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 16. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Refolding of Recombinant Pulchellin B-Chain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the refolding of recombinant Pulchellin B-chain.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant this compound B-chain expressed as inclusion bodies in E. coli?
A1: The high-level expression of heterologous proteins in E. coli, such as this compound B-chain, often leads to the formation of insoluble protein aggregates known as inclusion bodies. This can be due to several factors, including the lack of appropriate post-translational modifications in the bacterial system, the high hydrophobicity of the protein, and the absence of specific chaperones required for correct folding. The reducing environment of the E. coli cytoplasm can also hinder the formation of essential disulfide bonds for proper protein structure.
Q2: What is the first crucial step in obtaining active this compound B-chain from inclusion bodies?
A2: The initial and most critical step is the efficient isolation and solubilization of the inclusion bodies.[1] This involves lysing the E. coli cells and then using high concentrations of denaturing agents, such as 6-8 M guanidine (B92328) hydrochloride (Gdn-HCl) or urea (B33335), to dissolve the aggregated protein and unfold it completely.[1]
Q3: What are the common methods for refolding solubilized this compound B-chain?
A3: The most common in vitro refolding techniques are:
-
Dialysis: This involves a gradual removal of the denaturant by dialyzing the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Dilution: This method involves rapidly diluting the denatured protein solution into a large volume of refolding buffer, which lowers the concentration of both the protein and the denaturant, favoring refolding over aggregation.
-
On-column refolding: In this technique, the solubilized protein is bound to a chromatography resin, and the denaturant is washed away with a refolding buffer, allowing the protein to refold while immobilized on the column.
Q4: How can I improve the yield of correctly refolded this compound B-chain?
A4: The refolding yield can be enhanced by optimizing several parameters, including:
-
Refolding Buffer Composition: The pH, ionic strength, and the presence of additives in the refolding buffer are critical.
-
Additives: Certain low-molecular-weight additives can suppress aggregation and promote correct folding. Common additives include L-arginine, sugars (like sucrose (B13894) and trehalose), and mild detergents.
-
Redox System: For proteins with disulfide bonds like this compound B-chain, the inclusion of a redox shuffling system, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), is often necessary to facilitate correct disulfide bond formation.
-
Temperature: Lowering the temperature (e.g., 4-15°C) can slow down the aggregation process and favor correct folding.
Q5: How can I confirm that my refolded this compound B-chain is biologically active?
A5: Since this compound B-chain is a lectin with specificity for galactose, its biological activity can be assessed using a hemagglutination assay.[2] This assay measures the ability of the refolded protein to agglutinate red blood cells, which have galactose-containing glycans on their surface. The minimum protein concentration required for agglutination is a measure of its specific activity.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of inclusion bodies after cell lysis. | Incomplete cell lysis. | Optimize sonication or French press parameters. Ensure complete resuspension of the cell pellet before lysis. |
| Incomplete solubilization of inclusion bodies. | Insufficient denaturant concentration or incubation time. | Increase the concentration of urea or Gdn-HCl. Increase the solubilization time with gentle stirring. |
| Protein precipitates immediately upon removal of denaturant. | High protein concentration leading to aggregation. Incorrect refolding buffer conditions. | Decrease the protein concentration during refolding. Optimize the refolding buffer (pH, ionic strength, additives). Try a slower removal of the denaturant (e.g., stepwise dialysis). |
| Refolded protein is soluble but inactive. | Incorrect disulfide bond formation. Misfolded protein conformation. | Optimize the redox shuffling system (GSH/GSSG ratio) in the refolding buffer. Screen different refolding additives that may stabilize the correct folding intermediates. |
| Low recovery after purification of the refolded protein. | Non-specific adsorption to chromatography media. Aggregation during concentration steps. | Add non-ionic detergents or a small amount of denaturant to the purification buffers. Optimize the concentration method (e.g., use tangential flow filtration with appropriate molecular weight cut-off). |
Experimental Protocols
Protocol 1: Isolation and Solubilization of this compound B-Chain Inclusion Bodies
-
Cell Lysis: Resuspend the E. coli cell pellet expressing recombinant this compound B-chain in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Disruption: Disrupt the cells by sonication on ice or by using a French press.
-
Inclusion Body Collection: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the inclusion body pellet by resuspending it in a wash buffer containing a low concentration of a mild detergent (e.g., 1% Triton X-100) and a low concentration of urea (e.g., 2 M). Repeat the centrifugation and washing steps at least twice to remove cell debris and contaminating proteins.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a high concentration of a denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M Gdn-HCl or 8 M Urea, 10 mM DTT). Incubate with gentle stirring for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material. The clarified supernatant contains the denatured this compound B-chain.
Protocol 2: Refolding of this compound B-Chain by Dialysis
-
Preparation of Dialysis Buffers: Prepare a series of dialysis buffers (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 M L-arginine) with decreasing concentrations of the denaturant used for solubilization (e.g., 4 M, 2 M, 1 M, 0.5 M, and 0 M Urea/Gdn-HCl). The final dialysis buffer should also contain a redox shuffling system (e.g., 1 mM GSH, 0.1 mM GSSG).
-
Dialysis: Place the solubilized this compound B-chain solution in a dialysis bag with an appropriate molecular weight cut-off.
-
Stepwise Denaturant Removal: Dialyze the protein solution against each of the prepared buffers sequentially, for at least 4-6 hours each, at 4°C with gentle stirring.
-
Final Dialysis: Perform the final dialysis against the denaturant-free refolding buffer overnight at 4°C.
-
Clarification and Concentration: After dialysis, centrifuge the refolded protein solution to remove any precipitate. Concentrate the soluble, refolded protein using an appropriate method.
Protocol 3: Hemagglutination Assay for Activity of Refolded this compound B-Chain
-
Preparation of Erythrocyte Suspension: Prepare a 2% suspension of washed human or rabbit erythrocytes in phosphate-buffered saline (PBS).[2]
-
Serial Dilution: Serially dilute the refolded and purified this compound B-chain in PBS in a 96-well V-bottom microtiter plate.
-
Incubation: Add an equal volume of the 2% erythrocyte suspension to each well.[2]
-
Observation: Gently mix and incubate the plate at room temperature for 1-2 hours.
-
Interpretation: A positive result (hemagglutination) is indicated by the formation of a uniform mat of red blood cells across the bottom of the well. A negative result is indicated by the formation of a tight button of red blood cells at the bottom of the well. The hemagglutination titer is the reciprocal of the highest dilution of the protein that shows complete hemagglutination.
Data Presentation
Table 1: Comparison of Refolding Methods for a Model Recombinant Protein
| Refolding Method | Protein Concentration (mg/mL) | Refolding Yield (%) |
| Dialysis | 0.1 | ~40-60 |
| Rapid Dilution | 0.05 | ~30-50 |
| On-column Refolding | 0.5 | ~50-70 |
Note: The yields presented are for a model protein and may vary for this compound B-chain. Optimization is recommended.
Table 2: Effect of L-arginine on Refolding Yield of a Model Protein
| L-arginine Concentration (M) | Refolding Yield (%) |
| 0 | 15 |
| 0.25 | 35 |
| 0.5 | 55 |
| 1.0 | 48 |
Note: The optimal concentration of L-arginine should be determined empirically for this compound B-chain.
Visualizations
References
how to prevent aggregation of recombinant Pulchellin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling of recombinant pulchellin, with a specific focus on preventing aggregation.
Troubleshooting Guide: Preventing Recombinant this compound Aggregation
Aggregation of recombinant this compound can occur at various stages of your workflow, from expression and purification to storage. This guide provides a systematic approach to identifying the cause and finding a solution.
Diagram: Troubleshooting Workflow for this compound Aggregation
Caption: A stepwise guide to troubleshooting recombinant this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed as inclusion bodies. How can I improve its solubility?
A1: Expression in E. coli can often lead to the formation of insoluble inclusion bodies.[1] Consider the following strategies to enhance the yield of soluble protein:
-
Lower Expression Temperature: Reducing the culture temperature (e.g., from 37°C to 18-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.[2]
-
Reduce Gene Dosage: Lowering the amount of expression vector DNA used for transfection can decrease the rate of transcription, which may improve the quality of the expressed protein and reduce aggregation.[3][4]
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein. Consider co-expressing chaperones like DnaK, DnaJ, or GroEL/ES.[5]
-
Optimize Lysis Buffer: The addition of stabilizing agents to your lysis buffer can help maintain protein solubility after cell disruption.[6][7]
Q2: I observe precipitation after purifying my soluble this compound. What buffer conditions should I try?
A2: Protein aggregation in a purified sample is often due to suboptimal buffer conditions. A buffer screen is recommended to find the ideal environment for your this compound construct.[8][9] Key parameters to vary are:
-
pH: Proteins are often least soluble at their isoelectric point (pI).[10] Ensure your buffer pH is at least one unit away from the pI of your recombinant this compound.
-
Ionic Strength: The salt concentration can significantly impact protein solubility by modulating electrostatic interactions.[10][11] Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).
-
Additives: Various classes of chemical additives can stabilize proteins and prevent aggregation. See the table below for common examples.
Q3: What types of additives can I use to prevent this compound aggregation?
A3: Several types of additives can be included in your purification and storage buffers to enhance the stability of recombinant this compound.
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol (B35011), Sorbitol, Trehalose, Mannitol | 5-20% (v/v) for Glycerol; 0.2-1 M for others | Promote protein hydration and stabilize the native conformation.[5][6] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Suppress aggregation by binding to exposed hydrophobic patches and charged regions.[2][10] |
| Reducing Agents | Dithiothreitol (DTT), TCEP | 1-5 mM | Prevent the formation of non-native intermolecular disulfide bonds, especially important for cysteine-containing proteins.[8][10] |
| Non-denaturing Detergents | Tween-20, Polysorbate 80, CHAPS | 0.01-0.1% (v/v) | Solubilize protein aggregates by interacting with hydrophobic surfaces.[10][11] |
Q4: My this compound seems to aggregate during freeze-thaw cycles. How should I store it?
A4: Repeated freezing and thawing can be detrimental to protein stability.
-
Aliquot: Store your purified protein in small, single-use aliquots to avoid multiple freeze-thaw cycles.
-
Cryoprotectants: Add a cryoprotectant such as glycerol (typically 10-25% v/v) to your storage buffer before freezing.[10] Glycerol helps to prevent the formation of ice crystals that can damage the protein.
-
Storage Temperature: For long-term storage, -80°C is generally preferable to -20°C.[10]
-
Flash Freezing: Rapidly freeze your aliquots in liquid nitrogen or a dry ice/ethanol bath to minimize the formation of large ice crystals.
Experimental Protocols
Protocol 1: Small-Scale Buffer Screening for this compound Solubility
This protocol allows for the rapid testing of various buffer conditions to identify those that best maintain the solubility of recombinant this compound.
Materials:
-
Purified recombinant this compound
-
A selection of buffers with varying pH (e.g., Tris, HEPES, MES)
-
Stock solutions of salts (e.g., 5 M NaCl, 3 M KCl)
-
Stock solutions of additives (see table above)
-
Microcentrifuge tubes
-
Benchtop microcentrifuge
-
SDS-PAGE equipment and reagents
-
Bradford or BCA protein assay reagents
Methodology:
-
Prepare Test Buffers: Create a matrix of buffer conditions in microcentrifuge tubes. For example, you could test 3 different pH values (e.g., 6.5, 7.5, 8.5) each with 3 different NaCl concentrations (e.g., 100 mM, 250 mM, 500 mM). Prepare a separate set of tubes to screen various additives at a constant pH and salt concentration.
-
Protein Dilution: Dilute a small amount of your purified this compound into each test buffer to a final concentration of approximately 0.5-1.0 mg/mL. The total volume for each condition can be 50-100 µL.
-
Incubation: Incubate the samples under a stress condition that typically induces aggregation. This could be incubation at a challenging temperature (e.g., 37°C for 1 hour) or a freeze-thaw cycle. Include a control sample in your optimal purification buffer at 4°C.
-
Centrifugation: After incubation, centrifuge all samples at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to pellet any aggregated protein.
-
Analysis of Soluble Fraction: Carefully remove the supernatant from each tube.
-
Measure the protein concentration of the supernatant using a Bradford or BCA assay.
-
Analyze a sample of the supernatant by SDS-PAGE to visually inspect for protein loss.
-
-
Interpretation: Compare the protein concentration and SDS-PAGE band intensity in the supernatants from the test conditions to the control. Conditions that result in a higher concentration of soluble protein are more favorable for preventing aggregation.
Diagram: Buffer Screening Workflow
Caption: Workflow for screening optimal buffer conditions for this compound.
References
- 1. Abrus pulchellus type-2 RIP, this compound: heterologous expression and refolding of the sugar-binding B chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering methods for the prevention of protein aggregation and improvement of product quality in a transient expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli [mdpi.com]
- 6. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins | PLOS One [journals.plos.org]
- 7. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Enhancing Pulchellin Stability for Experimental Success
Welcome to the technical support center for Pulchellin, a type II ribosome-inactivating protein (RIP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for reliable and reproducible experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main experimental applications?
This compound is a highly toxic type II ribosome-inactivating protein isolated from the seeds of Abrus pulchellus. Structurally similar to ricin and abrin (B1169949), it consists of a catalytic A-chain with N-glycosidase activity and a lectin B-chain that binds to galactose-containing glycoproteins on the cell surface, facilitating the entry of the A-chain into the cytosol. The A-chain then irreversibly inhibits protein synthesis by depurinating a specific adenine (B156593) residue in the 28S rRNA of the large ribosomal subunit.[1][2][3] This potent cytotoxic activity makes this compound a valuable tool in cancer research and for the development of immunotoxins.[2] There are several isoforms of this compound, with isoform II being the most potent.[4]
Q2: What are the primary stability challenges when working with this compound?
Like many proteins, this compound is susceptible to degradation and aggregation, which can lead to loss of activity and experimental variability. Key challenges include:
-
Proteolytic Degradation: this compound can be broken down by proteases, especially in complex biological samples or during prolonged incubations.
-
Aggregation: Improper storage, handling, or buffer conditions can lead to the formation of soluble or insoluble aggregates, reducing the effective concentration of active protein.
-
Freeze-Thaw Instability: Repeated cycles of freezing and thawing can denature the protein and promote aggregation.
-
Suboptimal pH and Temperature: this compound's activity and stability are dependent on the pH and temperature of the experimental environment.
Troubleshooting Guides
Problem 1: Loss of this compound Activity in Experiments
Symptoms:
-
Reduced or no cytotoxic effect in cell-based assays.
-
Decreased inhibition of protein synthesis in cell-free translation assays.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Proteolytic Degradation | Add a protease inhibitor cocktail to your experimental buffers. Work at low temperatures (e.g., on ice) whenever possible to minimize protease activity. |
| Incorrect Storage | Store this compound at appropriate temperatures. For short-term storage (days to weeks), 4°C is suitable. For long-term storage, aliquot the protein to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The addition of a cryoprotectant like 50% glycerol (B35011) can further enhance stability during frozen storage. |
| Suboptimal Buffer Conditions | Ensure the pH of your experimental buffer is within the optimal range for this compound activity. While specific data for this compound is limited, a study on the related toxin abrin II showed increased stability at pH 4.5 compared to pH 7.2.[5] The catalytic activity of ricin A-chain, another related RIP, is highest at a low pH of 4.0. Consider the ionic strength of your buffer, as it can influence protein stability and interactions.[6][7][8] |
| Protein Aggregation | Visually inspect the protein solution for any precipitates. If aggregation is suspected, clarify the solution by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C) before use. To prevent aggregation, use optimized storage buffers and avoid harsh conditions like vigorous vortexing. |
Problem 2: this compound Aggregation
Symptoms:
-
Visible precipitates in the protein solution.
-
High background or variable results in binding assays.
-
Broad or multiple peaks in size exclusion chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Buffer | Use a buffer that maintains a stable pH and appropriate ionic strength. A common storage buffer for lectins is Tris-HCl or phosphate-buffered saline (PBS). For Abrus lectins, a buffer containing 0.1 M Tris-HCl at pH 7.6 with 0.15 M NaCl has been used for extraction.[8] Consider adding stabilizers to your buffer. |
| High Protein Concentration | Store and handle this compound at an appropriate concentration. If high concentrations are necessary, the inclusion of stabilizing excipients is recommended. |
| Freeze-Thaw Cycles | Aliquot the protein into single-use volumes before freezing to minimize the number of freeze-thaw cycles. |
| Mechanical Stress | Avoid excessive agitation or vortexing, which can induce aggregation. Mix gently by inversion or pipetting. |
Experimental Protocols and Data
Recommended Storage and Handling of this compound
Proper storage is critical for maintaining the stability and activity of this compound.
Storage Buffer Recommendations:
| Component | Concentration | Purpose |
| Tris-HCl or PBS | 20-50 mM | Buffering agent to maintain stable pH |
| NaCl | 150 mM | To maintain appropriate ionic strength |
| Glycerol | 20-50% (v/v) | Cryoprotectant to prevent ice crystal formation during freezing |
| Protease Inhibitors | As recommended by manufacturer | To prevent proteolytic degradation |
Storage Conditions:
| Storage Duration | Temperature | Notes |
| Short-term (1-2 weeks) | 4°C | Store in a sterile, sealed container. |
| Long-term (months to years) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Use a cryoprotectant. |
| Lyophilized | 4°C or room temperature | Lyophilization can provide excellent long-term stability.[9][10] Reconstitute with high-purity water or an appropriate buffer. |
Protocol: Cell-Free Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system, providing a direct measure of its enzymatic activity.
Materials:
-
Rabbit reticulocyte lysate-based cell-free translation system
-
Luciferase reporter mRNA
-
This compound stock solution
-
Nuclease-free water
-
Luminometer and appropriate assay reagents
Procedure:
-
Prepare a dilution series of this compound in nuclease-free water.
-
Set up the in vitro translation reactions in a 96-well plate according to the manufacturer's protocol. Include a positive control (no inhibitor) and a negative control (a known translation inhibitor like cycloheximide).
-
Add the this compound dilutions to the reactions.
-
Incubate the plate at 30°C for 60-90 minutes.[2]
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
Protocol: Cytotoxicity Assay
This protocol assesses the cytotoxic effect of this compound on cultured cells.
Materials:
-
Adherent or suspension cancer cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells).
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
At the end of the incubation period, assess cell viability using a suitable method, such as the MTT assay.[11]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the inhibition of protein synthesis, which ultimately leads to apoptosis. The B-chain of this compound initiates the process by binding to galactose-containing glycoproteins on the cell surface, leading to endocytosis of the toxin.
This compound internalization and mechanism of action.
The following workflow outlines the key steps in assessing the stability and activity of this compound.
Workflow for this compound stability and activity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH stability study of lectin from black turtle bean (Phaseolus vulgaris) as influenced by guanidinium-HCl and thermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Calorimetric studies on the stability of the ribosome-inactivating protein abrin II: effects of pH and ligand binding. | Semantic Scholar [semanticscholar.org]
- 6. Metal ion content of dolichos biflorus lectin and effect of divalent cations on lectin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Improved lyophilization conditions for long-term storage of bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reducing Immunogenicity of Pulchellin A-Chain for Immunotoxin Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working on reducing the immunogenicity of Pulchellin A-chain (PAC) for immunotoxin applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of immunogenicity associated with this compound A-chain-based immunotoxins?
A1: this compound A-chain, derived from the plant Abrus pulchellus, is a foreign protein to the human immune system.[1][2] This foreignness triggers an immune response, leading to the production of anti-drug antibodies (ADAs).[3] These ADAs can neutralize the immunotoxin, reduce its efficacy, and potentially cause adverse effects.[3] Both B-cell epitopes (recognized by B lymphocytes) and T-cell epitopes (recognized by T lymphocytes) on the PAC surface contribute to its immunogenicity.[1][4]
Q2: What are the main strategies to reduce the immunogenicity of this compound A-chain?
A2: The primary strategies focus on modifying the protein to make it less "visible" to the immune system. These include:
-
B-cell epitope removal: Identifying and mutating amino acid residues on the surface of PAC that are recognized by B-cells.[1][4] This is often achieved through computational prediction followed by site-directed mutagenesis.[1]
-
T-cell epitope removal: Identifying and modifying peptides from PAC that bind to Major Histocompatibility Complex (MHC) class II molecules and are presented to T-helper cells.[5] This is a critical step as T-cell help is often required for a robust antibody response.[4]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the PAC molecule can shield immunogenic epitopes from immune recognition.[6]
Q3: How can I predict potential B-cell and T-cell epitopes on this compound A-chain?
A3: Several computational tools are available for epitope prediction:
-
B-cell epitope prediction: Servers like EPSVR, DiscoTope, ElliPro, and SEPPA 3.0 can predict conformational B-cell epitopes based on the 3D structure of the protein.[7]
-
T-cell epitope prediction: Tools like the IEDB Analysis Resource provide algorithms (e.g., NetMHCIIpan) to predict peptide binding to various MHC class II alleles.[8][9] These tools help identify potential T-cell epitopes.
Q4: I have identified potential epitopes. What is the next step to create a less immunogenic PAC mutant?
A4: The next step is to introduce specific mutations into the gene encoding PAC using a technique called site-directed mutagenesis. This allows you to change the codons for the identified immunogenic amino acids to those of less immunogenic residues (e.g., Alanine, Valine).[7] The mutated gene is then expressed to produce the modified PAC.
Q5: My recombinant this compound A-chain mutant is expressing at very low levels or is insoluble. What should I do?
A5: Low yield and insolubility are common challenges in recombinant protein production.[10] Here are some troubleshooting steps:
-
Optimize Expression Conditions: Vary the induction temperature (lower temperatures often improve solubility), inducer concentration (e.g., IPTG), and induction time.[10][11]
-
Codon Optimization: The codon usage of the PAC gene might not be optimal for your expression host (e.g., E. coli).[11] Synthesizing a gene with optimized codons can significantly improve expression.
-
Choice of Expression Strain: Try different E. coli strains that are designed to handle difficult proteins (e.g., Rosetta™ or BL21(DE3)pLysS).
-
Solubility Tags: Fuse a solubility-enhancing tag (e.g., MBP, GST) to your PAC mutant. These tags can often be cleaved off after purification.
Troubleshooting Guides
Guide 1: Site-Directed Mutagenesis
| Problem | Possible Cause | Recommended Solution |
| No colonies after transformation | Inefficient transformation of competent cells. | Use highly competent cells (>10⁸ cfu/µg). Ensure proper heat shock or electroporation conditions.[12] |
| DpnI digestion failed, leading to re-transformation of the parental plasmid. | Ensure DpnI is active and incubate for at least 1-2 hours at 37°C.[13] | |
| PCR amplification failed. | Optimize PCR conditions (annealing temperature, extension time, primer concentration). Run a gel to confirm the presence of the PCR product. | |
| All colonies contain the wild-type plasmid | Insufficient digestion of the parental template. | Increase DpnI incubation time or use more enzyme.[14] |
| Contamination with the original plasmid. | Use fresh PCR reagents and pipette tips. | |
| Undesired mutations in the sequence | Low fidelity of the DNA polymerase. | Use a high-fidelity DNA polymerase (e.g., Phusion, Q5).[15] |
| Primers have secondary structures. | Design primers with minimal secondary structures and a GC content of 40-60%.[16] |
Guide 2: Recombinant Protein Expression and Purification
| Problem | Possible Cause | Recommended Solution |
| Low yield of recombinant PAC | Suboptimal expression conditions. | Optimize inducer concentration, temperature, and induction time.[11] |
| Codon bias. | Synthesize a codon-optimized gene for your expression host.[11] | |
| Protein degradation by host proteases. | Add protease inhibitors during cell lysis and purification.[10] | |
| PAC is in inclusion bodies (insoluble) | High expression rate leading to misfolding. | Lower the expression temperature (e.g., 18-25°C) and reduce the inducer concentration.[10] |
| Disulfide bond formation issues in the reducing environment of E. coli cytoplasm. | Express the protein in the periplasm or use specialized strains that facilitate disulfide bond formation. | |
| The protein is inherently insoluble. | Use a solubility-enhancing fusion tag (e.g., MBP, GST). | |
| Difficulty in purifying the PAC mutant | Inefficient binding to the affinity column. | Ensure the affinity tag is accessible. Check buffer pH and salt concentrations. |
| Protein precipitates during purification. | Perform all purification steps at 4°C. Screen for optimal buffer conditions (pH, additives). |
Guide 3: Immunotoxin Conjugation
| Problem | Possible Cause | Recommended Solution |
| Low conjugation efficiency | Inactive cross-linking reagent. | Use fresh cross-linking reagents (e.g., SMCC, SPDP). |
| Interfering substances in the antibody or toxin preparation. | Ensure buffers are free of primary amines (e.g., Tris) or other reactive molecules. Perform buffer exchange if necessary.[11] | |
| Incorrect molar ratio of antibody to toxin. | Optimize the molar ratio of the reactants. | |
| Precipitation during conjugation | High protein concentration. | Perform conjugation at a lower protein concentration. |
| Unfavorable buffer conditions. | Optimize the pH and ionic strength of the conjugation buffer. | |
| Loss of biological activity after conjugation | Modification of critical residues in the antibody's antigen-binding site or the toxin's active site. | Use site-specific conjugation methods to control the point of attachment. |
| Denaturation of proteins during the process. | Perform conjugation at a controlled temperature and avoid harsh conditions. |
Data Presentation
Table 1: Computationally Predicted Reduction in Immunogenicity of this compound A-Chain Mutants
The following table summarizes the predicted reduction in immunogenicity scores for various PAC mutants as determined by computational analysis using different B-cell epitope prediction servers. A lower score indicates reduced predicted immunogenicity.
| Mutant | EPSVR Score | DiscoTope 2.0 Score | ElliPro Score | SEPPA 3.0 Score |
| Wild Type PAC | 0.78 | -4.2 | 0.81 | 0.15 |
| N146V | 0.65 | -4.5 | 0.75 | 0.11 |
| R149A | 0.68 | -4.4 | 0.77 | 0.12 |
| K152L | 0.71 | -4.3 | 0.78 | 0.13 |
| D155A | 0.73 | -4.3 | 0.79 | 0.14 |
| E158V | 0.74 | -4.3 | 0.80 | 0.14 |
| N161A | 0.75 | -4.2 | 0.80 | 0.14 |
| K162L | 0.76 | -4.2 | 0.81 | 0.15 |
| PAM (All mutations) | 0.55 | -4.8 | 0.69 | 0.09 |
Data is derived from the computational study by Maleki et al. (2023).[7]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound A-Chain
This protocol is a general guideline for introducing point mutations into the PAC gene using a PCR-based method.
-
Primer Design: Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[16]
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5-50 ng of plasmid DNA containing the wild-type PAC gene
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
5 µL of 10x high-fidelity polymerase reaction buffer
-
1 µL of high-fidelity DNA polymerase (e.g., Q5 or Phusion)
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
18 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-68°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[13]
-
Transformation: Transform 1-2 µL of the DpnI-treated plasmid into high-efficiency competent E. coli cells. Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Expression and Purification of Recombinant PAC Mutants in E. coli
This protocol provides a general workflow for expressing and purifying His-tagged PAC mutants.
-
Transformation: Transform the expression plasmid containing the mutated PAC gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a 5-10 mL starter culture and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
Protocol 3: In Vitro Immunogenicity Assessment - T-cell Proliferation Assay
This assay measures the proliferation of T-cells in response to the PAC mutant, indicating its potential to stimulate a T-cell response.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Antigen Stimulation:
-
Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add the purified PAC mutant (and wild-type PAC as a control) at various concentrations (e.g., 1-10 µg/mL).
-
Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, measure the dilution of CFSE by flow cytometry, which indicates cell division.
-
-
Data Analysis: Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells. An SI > 2 is often considered a positive response.
Protocol 4: Detection of Anti-PAC Antibodies by ELISA
This protocol is for detecting antibodies against the PAC immunotoxin in serum samples.
-
Plate Coating: Coat a 96-well ELISA plate with the purified PAC immunotoxin (1-5 µg/mL in PBS) overnight at 4°C.[8]
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST) and block with 1% BSA in PBST for 1-2 hours at room temperature.[9]
-
Sample Incubation: Add serially diluted serum samples (from immunized animals or patients) to the wells and incubate for 1-2 hours at room temperature.[8]
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-species IgG secondary antibody (e.g., anti-human IgG-HRP). Incubate for 1 hour at room temperature.[9]
-
Development: Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid.[8]
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The antibody titer can be determined as the highest dilution that gives a signal significantly above the background.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Deimmunization of this compound A-Chain
Caption: A streamlined workflow for the deimmunization of this compound A-chain.
Diagram 2: Signaling Pathway of Immunotoxin-Induced Cell Death
Caption: Mechanism of action of a this compound A-chain based immunotoxin.
Diagram 3: Logical Relationship of Immunogenicity Reduction Strategies
Caption: Interrelation of strategies for reducing immunotoxin immunogenicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouhsc.edu [ouhsc.edu]
- 5. Protein deimmunization via structure-based design enables efficient epitope deletion at high mutational loads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. An ELISA method for detection of human antibodies to an immunotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
- 16. Site-Directed Mutagenesis [protocols.io]
Technical Support Center: Expression of Pulchellin in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression of the ribosome-inactivating protein (RIP) Pulchellin in Escherichia coli.
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression and purification of recombinant this compound.
Problem 1: No or Very Low Protein Expression
Q1: I am not observing any expression of this compound after induction. What are the possible causes and solutions?
A1: The absence of protein expression is a common issue that can stem from several factors, particularly the inherent toxicity of this compound to the E. coli host.
Possible Causes and Solutions:
-
Basal Expression and Toxicity: this compound is a ribosome-inactivating protein, and even low, leaky expression before induction can be toxic to E. coli, leading to cell death or loss of the expression plasmid.[1][2][3]
-
Use a Tightly Regulated Expression System: Employ vectors with strong repression of basal expression. For T7-based systems, this can be achieved by using strains that co-express T7 lysozyme (B549824), a natural inhibitor of T7 RNA polymerase, such as BL21(DE3)pLysS or pLysE.[4][5] The BL21-AI strain, where the T7 RNA polymerase is under the control of the tightly regulated araBAD promoter, is another excellent option.[2][4] Adding glucose to the growth media can further repress the lac and araBAD promoters.[2][4]
-
Maintain Plasmids in a Non-Expression Strain: For routine cloning and plasmid maintenance, use a strain that does not contain the T7 RNA polymerase, such as DH5α™.[2]
-
Optimize Growth and Induction: Grow cultures at a lower temperature (e.g., room temperature) to slow down metabolic processes and reduce the impact of toxicity.[2] Induce expression at a later stage of cell growth and for a shorter duration.
-
-
Codon Bias: this compound is a plant protein, and its gene likely contains codons that are rarely used by E. coli. This can lead to premature termination of translation or misincorporation of amino acids.[2][6]
-
Codon Optimization: Synthesize a new version of the this compound gene that is optimized for E. coli codon usage. Several commercial services are available for this purpose.[7][8][9]
-
Use Specialized E. coli Strains: Strains like Rosetta™, which contain a plasmid carrying genes for rare tRNAs, can help overcome codon bias.[6]
-
-
Plasmid Integrity: The expression plasmid may have been lost during cell culture, especially if the expressed protein is toxic.
-
Verify Plasmid Presence: Isolate the plasmid from a sample of the culture and verify its integrity by restriction digest or sequencing.
-
Increase Antibiotic Concentration: In some cases, using a higher concentration of the selection antibiotic can help maintain the plasmid.[1]
-
-
mRNA Secondary Structure: Strong secondary structures in the mRNA transcript, particularly near the ribosome binding site, can hinder translation initiation.[3]
-
mRNA Structure Analysis: Use bioinformatics tools to predict the secondary structure of the this compound mRNA.
-
Sequence Modification: If problematic structures are identified, modify the nucleotide sequence (without altering the amino acid sequence) to reduce their stability. Codon optimization services often include this as part of their process.[7][9]
-
Problem 2: this compound is Expressed but Forms Inclusion Bodies
Q2: I can see a band for this compound on an SDS-PAGE gel of the total cell lysate, but it is not present in the soluble fraction. How can I improve its solubility?
A2: The formation of insoluble protein aggregates, known as inclusion bodies, is a frequent challenge when overexpressing foreign proteins in E. coli.[10][11] This is particularly common for toxic proteins.[12] While recovery of active protein from inclusion bodies is possible, optimizing for soluble expression is often more efficient.
Strategies to Enhance Soluble Expression:
-
Modify Culture Conditions: Altering growth and induction parameters is often the simplest first step to reduce inclusion body formation.[10][11]
-
Lower Induction Temperature: Reducing the temperature to 15-25°C after induction slows down the rate of protein synthesis, which can allow more time for proper folding.[2][10][13]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and promote soluble folding.[1][10]
-
Use a Weaker Promoter: If possible, switch to a weaker promoter to achieve a lower, more controlled expression level.
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins.[13]
-
Use of Fusion Tags: N-terminal fusion to highly soluble proteins like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly improve the solubility of the target protein.[13] These tags can often be cleaved off after purification.
-
Optimize Lysis Buffer: The composition of the lysis buffer can sometimes influence protein solubility. Experiment with different pH values, salt concentrations, and the addition of stabilizing osmolytes or non-detergent sulfobetaines.
Table 1: Summary of Strategies to Mitigate Inclusion Body Formation
| Strategy | Parameter to Modify | Typical Range/Condition | Rationale |
| Culture Conditions | Induction Temperature | 15-25°C | Slows protein synthesis, allowing more time for proper folding.[10][11] |
| Inducer (IPTG) Conc. | 0.01 - 0.1 mM | Reduces the rate of transcription and translation.[1][10] | |
| Media Composition | Use minimal media | Slower cell growth can lead to better protein folding.[2] | |
| Host Strain & Genetics | E. coli Strain | ArcticExpress(DE3) | Co-expresses cold-adapted chaperones.[4] |
| Chaperone Co-expression | GroEL/GroES, DnaK/DnaJ | Assists in the folding of the target protein.[13] | |
| Vector & Construct | Fusion Tags | MBP, GST | The fusion partner can enhance the solubility of this compound.[13] |
Frequently Asked Questions (FAQs)
Q: Which E. coli strain is best for expressing a toxic protein like this compound?
A: For toxic proteins, it is crucial to use a strain that allows for tight control over basal expression. Strains like C41(DE3) and its derivative C43(DE3) have mutations that allow them to tolerate toxic proteins better than the parent BL21(DE3) strain.[4][6][14] BL21-AI is another excellent choice due to the stringent regulation of T7 RNA polymerase by the araBAD promoter.[2][4] For proteins under the control of a T7 promoter, using a pLysS or pLysE variant of a BL21 strain will reduce basal expression due to the constitutive low-level expression of T7 lysozyme.[5]
Q: My this compound construct has a His-tag for purification, but the yield is very low. Could the tag be the problem?
A: While His-tags are generally small and considered non-disruptive, in some cases, the addition of a fusion tag can negatively impact protein expression or solubility.[15] It is worth testing a construct without the tag or with the tag at the other terminus (N- vs. C-terminus) to see if it improves expression.
Q: I have optimized the gene for E. coli codon usage, but the expression is still poor. What else can I do?
A: Even with codon optimization, other factors can limit expression. Revisit the basics of toxic protein expression: ensure you are using a tightly regulated promoter and an appropriate host strain. Also, consider the impact of mRNA secondary structure, which is not always fully addressed by codon optimization algorithms.[7][8] Finally, experimental conditions such as media, temperature, and induction time play a significant role and should be systematically optimized.[12]
Q: What is a good starting point for induction conditions?
A: A good starting point for a potentially toxic protein like this compound would be to grow your culture at 37°C to an OD600 of 0.5-0.6, then cool the culture to 20°C. Induce with a low concentration of IPTG (e.g., 0.1 mM) and let the expression proceed overnight (12-16 hours) with shaking.[16]
Experimental Protocols
Protocol 1: Transformation into a Tightly Regulated E. coli Strain (e.g., BL21-AI)
-
Thaw a 50 µL aliquot of chemically competent BL21-AI cells on ice.
-
Add 1-5 µL of your this compound expression plasmid to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension onto an LB agar (B569324) plate containing the appropriate antibiotic and 0.1% glucose to further repress basal expression.[2]
-
Incubate the plate overnight at 37°C.
Protocol 2: Small-Scale Expression Trial for this compound
-
Pick a single colony from your transformation plate and inoculate a 5 mL starter culture of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
The next day, use the starter culture to inoculate 50 mL of LB medium (with antibiotic) in a 250 mL flask.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Cool the culture to 20°C in an ice-water bath.
-
Remove a 1 mL "pre-induction" sample.
-
Induce the culture by adding the appropriate inducer (e.g., L-arabinose to a final concentration of 0.2% for BL21-AI, or IPTG to 0.1 mM for pLysS strains).[2]
-
Incubate overnight at 20°C with shaking.
-
The next day, measure the final OD600 and harvest the cells by centrifugation.
-
Analyze the pre- and post-induction samples by SDS-PAGE to check for expression.
Protocol 3: Batch Purification of His-tagged this compound under Native Conditions
This is a general protocol and may require optimization.
-
Cell Lysis:
-
Resuspend the cell pellet from your culture in a suitable lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).[17] Use 2-5 mL of buffer per gram of wet cell paste.
-
Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes.[17]
-
Sonicate the cell suspension on ice to complete lysis. The solution should become less viscous.
-
Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant (cleared lysate).
-
-
Binding to Resin:
-
Equilibrate a Ni-NTA affinity resin with lysis buffer.
-
Add the cleared lysate to the equilibrated resin and incubate for 1 hour at 4°C with gentle mixing.[18]
-
-
Washing:
-
Wash the resin with several column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[19]
-
-
Elution:
-
Elute the His-tagged this compound from the resin using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).[20] Collect the eluate in fractions.
-
-
Analysis:
-
Analyze all fractions (cleared lysate, flow-through, washes, and elutions) by SDS-PAGE to assess the purity of the protein.
-
Visual Guides
Caption: Troubleshooting workflow for this compound expression.
Caption: Control of toxic gene expression in a pLysS system.
References
- 1. biologicscorp.com [biologicscorp.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. neb.com [neb.com]
- 4. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 5. researchgate.net [researchgate.net]
- 6. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 10. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 11. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A simple and effective strategy for solving the problem of inclusion bodies in recombinant protein technology: His-tag deletions enhance soluble expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 17. iba-lifesciences.com [iba-lifesciences.com]
- 18. static.igem.org [static.igem.org]
- 19. neb.com [neb.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Pulchellin Activity Assays
Welcome to the technical support center for optimizing buffer conditions in pulchellin activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for a this compound hemagglutination assay?
A1: While specific studies on the optimal pH for this compound's hemagglutination activity are not extensively documented, a common starting point for lectin activity assays is a phosphate-buffered saline (PBS) at a pH of approximately 7.2-7.4.[1] This physiological pH is generally well-tolerated by both the lectin and red blood cells. However, the optimal pH can vary, and it is recommended to perform a pH screening experiment to determine the ideal condition for your specific this compound isoform and experimental setup. For related toxins like abrin (B1169949) and ricin, the optimal pH for their N-glycosidase activity (A-chain activity) is around 4.0.[2] While this is a different activity from hemagglutination (B-chain activity), it highlights that different functional aspects of the protein may have different pH optima.
Q2: How does ionic strength of the buffer affect this compound's hemagglutination activity?
A2: The ionic strength of the assay buffer can significantly influence lectin-carbohydrate interactions, which are often mediated by electrostatic forces. A standard physiological ionic strength, such as that provided by PBS (150 mM NaCl), is a good starting point.[3] High salt concentrations can sometimes weaken these interactions by shielding charges, potentially leading to reduced agglutination. Conversely, very low ionic strength might also be suboptimal. It is advisable to test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM) to determine the optimal ionic strength for your assay.
Q3: Are divalent cations required for this compound activity?
A3: Many lectins require divalent cations like Ca²⁺ and Mn²⁺ for their carbohydrate-binding activity.[4][5] While the specific requirement for this compound has not been definitively reported in the available literature, it is good practice to consider their inclusion in the assay buffer. A common approach is to supplement the buffer with 1 mM CaCl₂ and 1 mM MnCl₂. To determine if they are necessary, you can run parallel assays with and without these cations, or with a chelating agent like EDTA to remove any trace divalent cations.
Q4: What is the recommended temperature and incubation time for the hemagglutination assay?
A4: Hemagglutination assays with lectins are typically incubated at either room temperature or 37°C.[6][7] An initial incubation of 30-60 minutes is generally sufficient to observe agglutination.[7] Some protocols suggest an optional subsequent incubation at 4°C for 1-2 hours, which can sometimes make the results easier to read.[6][8] The optimal temperature and time may vary, so consistency is key for reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound hemagglutination assays.
| Problem | Potential Cause | Recommended Solution |
| No agglutination observed, even at high this compound concentrations. | Suboptimal Buffer Conditions: pH or ionic strength is not conducive to this compound binding to red blood cells. | Perform a buffer optimization experiment. Test a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 250 mM NaCl). Consider adding 1 mM CaCl₂ and 1 mM MnCl₂ to the buffer. |
| Inactive this compound: The protein may be denatured or degraded. | Verify the integrity and activity of your this compound stock. If possible, use a new batch or a positive control lectin with known activity. | |
| Improper Red Blood Cell (RBC) Preparation: RBCs may be of poor quality, hemolyzed, or at an incorrect concentration. | Use fresh RBCs and wash them thoroughly with PBS to remove plasma components. Optimize the RBC concentration for a clear button formation in negative controls.[6] | |
| Hemolysis of Red Blood Cells. | Non-isotonic Buffer: The osmolarity of the buffer is too low, causing RBCs to lyse. | Ensure your buffer is isotonic. Use a standard PBS formulation.[8] |
| Contamination: Bacterial or fungal contamination can lead to hemolysis. | Use sterile buffers and handle RBCs under aseptic conditions. | |
| False positive agglutination (agglutination in negative control wells). | Auto-agglutination of RBCs: RBCs are clumping spontaneously. | Prepare a fresh suspension of RBCs and ensure they are properly washed. Check for any signs of auto-agglutination before adding them to the assay plate. |
| Contamination of Reagents: Buffer or other reagents may be contaminated with another agglutinating agent. | Use fresh, sterile-filtered buffers and reagents. | |
| Inconsistent or variable results between experiments. | Inconsistent Incubation Time or Temperature: Variations in these parameters can affect the rate and extent of agglutination. | Strictly adhere to the same incubation time and temperature for all assays.[7] |
| Pipetting Errors: Inaccurate serial dilutions or RBC addition. | Ensure pipettes are calibrated and use proper pipetting techniques. | |
| RBC Suspension Not Uniform: Settling of RBCs before addition to the plate. | Gently mix the RBC suspension before each addition to the wells. |
Data Presentation
Table 1: Recommended Buffer Conditions for this compound Hemagglutination Assay Optimization
| Parameter | Recommended Starting Condition | Range to Test for Optimization |
| Buffer | Phosphate-Buffered Saline (PBS) | Tris-Buffered Saline (TBS) |
| pH | 7.2 - 7.4 | 6.0 - 8.5 |
| Ionic Strength (NaCl) | 150 mM | 50 mM - 300 mM |
| Divalent Cations | 1 mM CaCl₂, 1 mM MnCl₂ | 0 - 5 mM of each |
| Temperature | Room Temperature or 37°C | Room Temperature, 37°C |
| Incubation Time | 30 - 60 minutes | 30 minutes - 2 hours |
Experimental Protocols
Key Experiment: Hemagglutination Assay for this compound Activity
This protocol describes a standard method for determining the hemagglutinating activity of this compound.
Materials:
-
This compound stock solution of known concentration
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Freshly collected red blood cells (e.g., rabbit or human)
-
96-well U-bottom microtiter plate
-
Calibrated micropipettes and tips
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge fresh blood to pellet the RBCs.
-
Aspirate the supernatant (plasma and buffy coat).
-
Wash the RBCs three times by resuspending the pellet in 10 volumes of PBS and centrifuging.
-
After the final wash, resuspend the RBC pellet in PBS to make a 2% (v/v) suspension.
-
-
Serial Dilution of this compound:
-
Add 50 µL of PBS to wells 2 through 12 of a 96-well U-bottom plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard 50 µL from well 11.
-
Well 12 will serve as a negative control (containing only PBS and RBCs).
-
-
Hemagglutination:
-
Add 50 µL of the 2% RBC suspension to all wells (1 through 12).
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature (or 37°C) for 30-60 minutes.
-
-
Reading the Results:
-
Positive Result (Agglutination): A uniform layer of agglutinated RBCs covering the bottom of the well.
-
Negative Result (No Agglutination): A sharp, compact button of sedimented RBCs at the bottom of the well.
-
The titer is the reciprocal of the highest dilution of this compound that shows complete hemagglutination.
-
Visualizations
Caption: Workflow for the this compound hemagglutination assay.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Peroxidase-linked lectin assay to determine neuraminidase-inhibiting antibodies using reassortant influenza... [protocols.io]
- 2. Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. [Hemagglutination assay]:Glycoscience Protocol Online Database [jcggdb.jp]
Technical Support Center: Troubleshooting Variability in Pulchellin Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering variability in their Pulchellin cytotoxicity assay results. This guide provides detailed troubleshooting strategies, frequently asked questions (FAQs), and standardized protocols to help ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of cytotoxicity?
A: this compound is a Type 2 Ribosome-Inactivating Protein (RIP), a potent plant-derived toxin found in the seeds of Abrus pulchellus.[1][2] Like other Type 2 RIPs such as ricin and abrin, it consists of two distinct polypeptide chains linked by a disulfide bond:[3][4]
-
The A-chain (PAC) is a highly specific RNA N-glycosylase. It functions by irreversibly removing a specific adenine (B156593) residue from the 28S rRNA within the 60S subunit of eukaryotic ribosomes.[1][5] This damage to the ribosome halts protein synthesis, ultimately leading to programmed cell death, or apoptosis.[5]
-
The B-chain (PBC) is a galactose-specific lectin. It binds to galactose-containing glycoproteins and glycolipids on the cell surface, facilitating the toxin's entry into the cell through endocytosis.[1][6]
The cytotoxicity of this compound is therefore a multi-step process involving cell surface binding, internalization, and enzymatic inactivation of ribosomes.
Q2: My IC50 values for this compound are inconsistent across experiments. Why is this happening?
A: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from multiple sources.[7][8] For a complex biologic like this compound, this variability can be pronounced. Key factors include:
-
Cellular Factors: The health, passage number, and confluency of cells can significantly alter their sensitivity to toxins.[8][9] Different cell lines also exhibit a wide range of sensitivities to this compound, with IC50 values ranging from nanomolar to micromolar concentrations.[1]
-
Procedural Variability: Minor deviations in incubation times, cell seeding densities, and reagent preparation can lead to significant differences in results.[9][10]
-
Compound Integrity: The purity and handling of the this compound stock are critical. There are at least four isoforms of this compound (P I, P II, P III, P IV), with P I and P II being significantly more toxic than P III and P IV.[3][6] Contamination with other isoforms or degradation of the protein can affect its activity.
-
Assay Choice: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[7]
Q3: How much variation in IC50 values is considered acceptable?
A: For cell-based assays, a variation of two- to three-fold in IC50 values between experiments is often considered acceptable.[7] However, larger fluctuations suggest underlying issues with experimental consistency that should be addressed through the troubleshooting steps outlined below.
Q4: Can the choice of cell line impact the cytotoxicity results of this compound?
A: Absolutely. The sensitivity of a cell line to this compound is highly dependent on the density and type of galactose-containing glycans on its surface, as these are the receptors for the B-chain.[11][12] A cell line with a high expression of appropriate surface glycans will bind and internalize this compound more efficiently, resulting in higher cytotoxicity and a lower IC50 value. Therefore, cytotoxicity can vary significantly between different cell lines.[1]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Uneven Cell Seeding. Inconsistent cell numbers in the wells of a microplate is a primary source of variability.[10]
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care and consider gently rocking the plate after seeding to promote an even distribution of cells.
-
-
Possible Cause: Edge Effects. Wells on the perimeter of a 96-well plate are more prone to evaporation, which can alter the concentration of media components and this compound.[9][10]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[9]
-
-
Possible Cause: Pipetting Errors. Given the high potency of this compound, small errors in pipetting during serial dilutions can cause significant well-to-well differences.[8]
-
Solution: Ensure pipettes are regularly calibrated. Use fresh, high-quality pipette tips for each replicate and concentration.
-
-
Possible Cause: Presence of Bubbles. Air bubbles in the wells can interfere with absorbance or fluorescence readings.[13]
-
Solution: Pipette gently and check wells for bubbles before reading the plate. If present, use a sterile needle to carefully pop them.[13]
-
Issue 2: Poor or Non-Sigmoidal Dose-Response Curve
-
Possible Cause: Inappropriate Concentration Range. The selected concentrations of this compound may be too high or too low to define the full sigmoidal curve.
-
Solution: Conduct a preliminary range-finding experiment using a broad series of dilutions (e.g., log dilutions) to identify the optimal concentration range for your specific cell line.[8]
-
-
Possible Cause: Compound Instability or Precipitation. this compound may degrade or precipitate in the culture medium, especially at higher concentrations.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the compound is fully dissolved before adding it to the cells.
-
-
Possible Cause: Cell Clumping. Clumped cells will not respond uniformly to the treatment.
-
Solution: Ensure you have a single-cell suspension before seeding by gently triturating or using a cell strainer if necessary.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variable Cell Health and Passage Number. Cells at high passage numbers can have altered phenotypes and sensitivities. Similarly, using cells that are over-confluent or not in the exponential growth phase will lead to irreproducible results.[9]
-
Solution: Use cells within a consistent, low passage number range. Always seed cells from cultures that are in the logarithmic growth phase and ensure viability is >95%.
-
-
Possible Cause: Inconsistent Incubation Times. The cytotoxic effects of many compounds are time-dependent.[14]
-
Solution: Strictly standardize all incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[9]
-
-
Possible Cause: Reagent Variability. Different lots of media, serum, or assay reagents can introduce variability.[7]
-
Solution: Use consistent lots of all reagents for the duration of a study. If a new lot must be used, perform a bridging experiment to ensure consistency. Prepare fresh reagents whenever possible.[9]
-
Data Presentation
Table 1: Reported IC50 Values for this compound Isoforms in HeLa Cells
| This compound Isoform | IC50 in HeLa Cells (ng/mL) | Relative Toxicity |
| P I | ~1.0 | High |
| P II | ~1.0 | High |
| P III | >10 | Low |
| P IV | >10 | Low |
Data adapted from literature.[6] Note: IC50 values are highly dependent on specific experimental conditions and may vary.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing cytotoxicity using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Optimization for specific cell lines and compounds is recommended.
1. Cell Seeding:
- Harvest cells that are in the exponential growth phase.
- Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
- Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well flat-bottom plate in a final volume of 100 µL.
- Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.[7]
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).
- Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
- Carefully remove the medium from the attached cells and add 100 µL of the medium containing the different concentrations of this compound.
- Include appropriate controls: a "vehicle control" (medium with buffer only) and a "no-cell" blank control (medium only).
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Assay and Data Acquisition:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[7]
- Carefully remove the medium containing MTT.
- Add 100 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]
- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10]
4. Data Analysis:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Subtract the average absorbance of the "no-cell" blank from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
- Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.[7]
Mandatory Visualization
Caption: Mechanism of Action for this compound Cytotoxicity.
Caption: General Experimental Workflow for Cytotoxicity Assays.
Caption: Troubleshooting Workflow for Inconsistent IC50 Values.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic mechanism of the ribotoxin alpha-sarcin. Induction of cell death via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid assays for lectin toxicity and binding changes that reflect altered glycosylation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pulchellin A-Chain and B-Chain Reassociation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Pulchellin A-chain and B-chain reassociation.
Troubleshooting Guide
This guide addresses common issues encountered during the reassociation of this compound A and B chains to form the active heterodimer.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Reassociated Heterodimer | Suboptimal molar ratio of A-chain to B-chain. | Empirically test different molar ratios, starting with an equimolar ratio (1:1) and testing ratios up to 1:3 (A:B). |
| Inefficient disulfide bond formation. | Optimize the redox buffer system. A common starting point is a buffer containing a combination of reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG).[1] Typical concentrations to test are 1-5 mM GSH and 0.1-0.5 mM GSSG.[1] The ratio of GSH to GSSG is critical for promoting correct disulfide bond formation. | |
| Incorrect protein concentration. | High protein concentrations can lead to aggregation, while very low concentrations can reduce the efficiency of the bimolecular association reaction. Test a range of total protein concentrations (e.g., 0.1 to 1.0 mg/mL). | |
| Suboptimal buffer conditions (pH, ionic strength). | The pH of the reassociation buffer should be maintained in a range that supports the native conformation of both chains, typically between 7.0 and 8.5. Vary the pH within this range to find the optimum. Ionic strength can also influence protein-protein interactions; test NaCl concentrations between 50 mM and 150 mM. | |
| Protein Aggregation During Reassociation | Hydrophobic interactions at high protein concentrations. | Lower the total protein concentration. The reassociation can also be performed at a lower temperature (e.g., 4°C) to reduce the rate of aggregation. |
| Misfolding and exposure of hydrophobic patches. | Include additives in the reassociation buffer that can help to suppress aggregation, such as L-arginine (0.1-0.5 M) or polyethylene (B3416737) glycol (PEG) at low concentrations. | |
| Reassociated Heterodimer Lacks Biological Activity | Incorrect disulfide bond formation leading to a non-native structure. | Optimize the redox buffer (GSH/GSSG ratio and concentration) as described above. Ensure the starting A and B chain preparations are fully reduced before initiating reassociation. |
| Denaturation of one or both chains. | Confirm the structural integrity of the individual A and B chains before reassociation using techniques like circular dichroism. Avoid harsh buffer conditions or extreme temperatures. | |
| Contaminants interfering with reassociation or activity. | Ensure high purity of the starting A and B chain preparations. Use purification methods that remove any denaturants or reducing agents from the individual chain preparations before reassociation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the reassociation of this compound A and B chains?
A1: The reassociation of the catalytic A-chain and the cell-binding B-chain of this compound, a type 2 ribosome-inactivating protein (RIP), involves the formation of a stable heterodimer linked by a disulfide bond.[2] This process typically requires a controlled environment that facilitates the correct folding of the individual chains and the specific formation of the intermolecular disulfide bridge, which is essential for the toxin's biological activity.[3]
Q2: Why is a redox buffer system necessary for the reassociation?
A2: A redox buffer system, such as one containing a mixture of reduced and oxidized glutathione (GSH/GSSG), is crucial for promoting the correct formation of the disulfide bond between the A and B chains.[1] This system facilitates disulfide shuffling, allowing for the breakage of incorrect disulfide bonds and the formation of the correct, stable intermolecular bond that links the two chains in the native toxin.
Q3: What is the recommended starting molar ratio of A-chain to B-chain for reassociation?
A3: An equimolar ratio (1:1) of A-chain to B-chain is a common starting point for reassociation experiments. However, the optimal ratio may vary depending on the specific constructs and buffer conditions. It is often beneficial to empirically test a range of ratios (e.g., 1:1, 1:1.5, 1:2 of A:B) to determine the condition that yields the highest amount of active heterodimer.
Q4: How can I confirm that the reassociation has been successful and the resulting heterodimer is active?
A4: Successful reassociation can be confirmed by several methods:
-
SDS-PAGE Analysis: Under non-reducing conditions, the reassociated heterodimer will migrate at a higher molecular weight (approximately 60-65 kDa for this compound) compared to the individual A and B chains. Under reducing conditions (in the presence of agents like DTT or β-mercaptoethanol), the heterodimer will dissociate into the individual chains.
-
Size Exclusion Chromatography (SEC): The reassociated heterodimer will elute as a single peak corresponding to its higher molecular weight.
-
Biological Activity Assays: The ultimate confirmation is the assessment of the biological activity of the reassociated protein. For this compound, this can be determined by its ability to inhibit protein synthesis in a cell-free system or by its cytotoxicity to a sensitive cell line.
Q5: What are the optimal temperature and pH conditions for this compound reassociation?
A5: While specific optimal conditions for this compound are not extensively published, a general starting point is a pH range of 7.0-8.5 and a temperature of 4-25°C.[4][5][6][7] It is recommended to perform initial optimization experiments to determine the ideal pH and temperature for your specific recombinant A and B chains. Lower temperatures (e.g., 4°C) may slow down the reassociation process but can help to minimize aggregation.
Experimental Protocols
Detailed Methodology for this compound A-Chain and B-Chain Reassociation
This protocol provides a general framework for the in vitro reassociation of recombinant this compound A and B chains. Optimization of specific parameters is recommended.
1. Preparation of A and B Chains:
-
Purify the recombinant this compound A-chain and B-chain separately to >95% purity.
-
Ensure that both chains are fully reduced by treatment with a reducing agent such as 10 mM Dithiothreitol (DTT) for 1 hour at room temperature.
-
Remove the reducing agent immediately before reassociation using a desalting column or dialysis against a buffer without reducing agents (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
2. Reassociation Reaction:
-
Prepare a reassociation buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA.
-
Add the purified, reduced A-chain and B-chain to the reassociation buffer at the desired molar ratio (start with 1:1) and a total protein concentration of 0.2 mg/mL.
-
Initiate the reassociation by adding a redox system. A common choice is a combination of reduced glutathione (GSH) and oxidized glutathione (GSSG). Add GSH to a final concentration of 2 mM and GSSG to a final concentration of 0.2 mM.
-
Incubate the reaction mixture at 4°C with gentle stirring for 16-24 hours.
3. Purification of the Reassociated Heterodimer:
-
After incubation, concentrate the reaction mixture if necessary.
-
Purify the reassociated heterodimer from unassembled chains and aggregates using size-exclusion chromatography (SEC). The heterodimer should elute as a distinct peak corresponding to a molecular weight of approximately 60-65 kDa.
-
Alternatively, if the B-chain possesses affinity for a specific ligand (e.g., galactose), affinity chromatography can be used to purify the functional heterodimer.
4. Characterization of the Reassociated this compound:
-
Analyze the purified fractions by SDS-PAGE under both non-reducing and reducing conditions to confirm the presence of the disulfide-linked heterodimer.
-
Assess the biological activity of the purified heterodimer using a relevant assay, such as a cell-free protein synthesis inhibition assay or a cell viability assay.
Visualizations
Caption: Experimental workflow for this compound A-chain and B-chain reassociation.
Caption: Key factors influencing the efficiency of this compound reassociation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribosome-inactivating protein - Wikipedia [en.wikipedia.org]
- 3. Ricin - Wikipedia [en.wikipedia.org]
- 4. Effects of Temperature and pH on Fusarium oxysporum and Soybean Seedling Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH and temperature on the growth of and toxin production by neurotoxigenic strains of Clostridium butyricum type E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implication of global environmental changes on chemical toxicity-effect of water temperature, pH, and ultraviolet B irradiation on acute toxicity of several pharmaceuticals in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
strategies to reduce non-specific binding in Pulchellin assays
This guide provides researchers, scientists, and drug development professionals with strategies to reduce non-specific binding in Pulchellin-based assays, a common challenge that can lead to high background and inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in a this compound assay?
High non-specific binding in this compound assays, a type of Enzyme-Linked Lectin Assay (ELLA), can stem from several factors. These include suboptimal blocking, where unoccupied sites on the microplate surface are not sufficiently saturated, leading to the binding of detection reagents.[1] Another major cause is inadequate washing, which fails to remove all unbound reagents.[2][3] Additionally, hydrophobic and electrostatic interactions between assay components and the microplate surface can contribute to background noise.[4] The quality of reagents, including the presence of contaminants or aggregates, can also be a significant factor.[5]
Q2: Why are traditional protein-based blockers like BSA or casein sometimes problematic in lectin assays?
Many common protein-based blocking agents, such as Bovine Serum Albumin (BSA) and casein, are themselves glycoproteins.[6] This means they contain carbohydrate moieties that can be recognized and bound by lectins, including this compound. This interaction can lead to high background signals, creating false-positive results and reducing the sensitivity of the assay.[6] For instance, mannose-specific lectins have been observed to bind strongly to BSA-blocked surfaces.[6]
Q3: What are suitable alternative blocking agents for this compound assays?
Given that this compound is a galactose-binding lectin, it is crucial to use blocking agents that are free of carbohydrates or do not present accessible galactose residues. Synthetic polymers are an excellent choice as they can coat the microplate surface without introducing potential binding sites for the lectin.[7][8] Polyvinyl alcohol (PVA), polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP) are effective at blocking hydrophobic surfaces and rendering them more hydrophilic.[7][8] Normal serum from a species not being tested can also be effective as its molecular diversity can block various types of non-specific interactions.[7][9]
Q4: How does the composition of the wash buffer affect non-specific binding?
The wash buffer is critical for removing unbound and weakly associated molecules.[10] Most wash buffers for immunoassays are based on phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at a physiological pH.[10] The inclusion of a non-ionic detergent, most commonly Tween-20 at a concentration of 0.05% to 0.1%, is a key optimization parameter.[7][10] Tween-20 reduces surface tension and helps displace non-specifically bound proteins.[10] Increasing the ionic strength of the wash buffer with salts like NaCl can also help to disrupt electrostatic interactions that cause non-specific binding.[11][12]
Troubleshooting Guide
This guide addresses common issues related to high background and non-specific binding in this compound assays.
Issue: High background signal across the entire plate.
| Possible Cause | Recommended Solution |
| Ineffective Blocking | The blocking agent may be cross-reactive with this compound (e.g., contains glycans). Switch to a carbohydrate-free, synthetic blocking agent like Polyvinyl Alcohol (PVA) or use a protein-based blocker known to be low in glycosylation. Optimize the blocking incubation time (typically 30 minutes to 2 hours) and temperature (25°C - 37°C).[1] |
| Suboptimal Antibody/Lectin Concentration | The concentration of the biotinylated this compound or the secondary detection reagent may be too high. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing can leave behind unbound reagents. Increase the number of wash cycles (3 to 5 cycles is standard).[10][13] Incorporate a soak time of 30-60 seconds during each wash step to help remove more tenaciously bound, non-specific molecules.[10][14] Ensure the wash volume is sufficient to cover the entire well surface (e.g., 300 µL for a 96-well plate).[13] |
| Contaminated Reagents | Buffers or reagents may be contaminated.[5] Prepare fresh buffers for each experiment and ensure proper storage of all reagents. |
Issue: Inconsistent background signal between wells.
| Possible Cause | Recommended Solution |
| Uneven Washing | Manual washing can introduce variability. Use an automated plate washer for more consistent results.[13] If washing manually, be careful to apply equal force and volume to each well. |
| Plate Drying Out | Allowing the plate to dry out at any stage can denature the coated molecules and lead to increased non-specific binding. Keep the plate covered when possible and do not leave wells empty for extended periods between steps.[13] |
| Edge Effects | Wells on the outer edges of the plate can be more prone to temperature fluctuations and evaporation. To mitigate this, avoid using the outermost wells for critical samples or standards, and instead fill them with buffer. |
Data Summary Tables
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages in Lectin Assays |
| Bovine Serum Albumin (BSA) | 1 - 5% | Inexpensive, readily available.[8] | Can be glycosylated, leading to high background with certain lectins.[6] Potential for cross-reactivity.[8] |
| Non-fat Dry Milk / Casein | 0.1 - 3% | Inexpensive, good molecular diversity for blocking.[8] | Contains carbohydrates, making it generally unsuitable for lectin assays.[6] |
| Normal Serum (e.g., Goat, Chicken) | 1 - 10% | High molecular diversity provides effective blocking of multiple surface types.[7][9] | Can be costly; must be from a species unrelated to the assay antibodies. |
| Polyvinyl Alcohol (PVA) | 0.1 - 1% | Synthetic polymer, carbohydrate-free.[7][8] Coats hydrophobic surfaces effectively.[7] | May not be as effective as protein blockers for all surfaces. |
| Tween-20 | 0.01 - 0.1% | Blocks hydrophobic interactions.[7] Typically used as an additive in wash buffers rather than a primary blocker.[7] | Can disrupt specific, low-affinity interactions at higher concentrations.[10] Not a permanent blocker.[3] |
Table 2: Optimization of Washing Parameters
| Parameter | Typical Range | Impact on Non-Specific Binding | Recommendation |
| Number of Wash Cycles | 3 - 5 | More washes improve the removal of unbound reagents.[10][13] | Start with 3-4 cycles and increase if the background is high. More than 5 cycles rarely offers significant improvement.[10][13] |
| Wash Volume | 200 - 350 µL (96-well plate) | Ensures the entire surface of the well is washed.[10][13] | Fill wells completely without overflowing. |
| Soak Time | 0 - 60 seconds | A longer soak time can significantly improve the removal of non-specifically bound molecules.[10][14] | A 30-60 second soak can be more effective than simply increasing the number of wash cycles.[10] |
| Detergent (Tween-20) | 0.05 - 0.1% in wash buffer | Reduces surface tension and disrupts weak, non-specific interactions.[2][10] | Routinely include 0.05% Tween-20 in the wash buffer. |
| Wash Buffer Temperature | Room Temp - 37°C | Warmer buffer can increase the dissociation rate of loosely bound molecules, reducing background.[10] | Use with caution, as elevated temperatures could also disrupt specific binding.[10] |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Concentration
-
Plate Coating: Coat the wells of a microplate with your target glycoprotein (B1211001) or glycoconjugate according to your standard protocol.
-
Prepare Blocking Buffers: Prepare a series of dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, and 2% PVA in PBS).
-
Blocking: After washing the coated plate, add 200 µL of each blocking buffer dilution to different sets of wells. Include a "no block" control. Incubate for 1-2 hours at room temperature or 37°C.
-
Washing: Wash the plate 3-5 times with your standard wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: Add the biotinylated this compound, followed by a streptavidin-enzyme conjugate and substrate, according to your standard assay procedure. Be sure to include negative control wells that were blocked but are not exposed to the target analyte to measure the background signal.
-
Analysis: Measure the signal in all wells. The optimal blocking buffer concentration is the one that provides the lowest background signal in the negative control wells without significantly reducing the signal in the positive wells.
Protocol 2: Optimizing Wash Procedure
-
Prepare Assay Plates: Prepare a set of identical assay plates up to the final wash step before substrate addition.
-
Vary Wash Cycles: On different plates, vary the number of wash cycles (e.g., 2, 3, 4, and 5 washes). Keep all other parameters constant.
-
Introduce Soak Times: On another set of plates, keep the number of washes constant (e.g., 3 cycles) but introduce a soak time. Let the wash buffer sit in the wells for 30 or 60 seconds before aspiration for each wash.
-
Substrate Addition and Reading: Complete the assay by adding the substrate and measuring the signal.
-
Evaluate: Compare the signal-to-noise ratio for each condition. A higher ratio indicates a more effective wash protocol. Often, 3-4 washes with a 30-second soak time provides a good balance between background reduction and assay time.[10]
Visualizations
Caption: Workflow for a this compound assay with optimized blocking and washing steps.
Caption: Troubleshooting flowchart for high background in this compound assays.
References
- 1. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. corning.com [corning.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biocompare.com [biocompare.com]
- 10. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. corning.com [corning.com]
- 14. Microplate washing: process description and improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TEV Cleavage for His-Tag Removal from Recombinant Pulchellin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient removal of His-tags from recombinant Pulchellin using TEV protease.
Frequently Asked Questions (FAQs)
Q1: What is the recognized cleavage site for TEV protease?
A1: TEV protease recognizes a specific seven-amino-acid sequence, most commonly Glu-Asn-Leu-Tyr-Phe-Gln-Gly (ENLYFQG) or Glu-Asn-Leu-Tyr-Phe-Gln-Ser (ENLYFQS).[1][2][3] Cleavage occurs between the glutamine (Gln) and the glycine (B1666218) (Gly) or serine (Ser) residue.[1][2][3]
Q2: What are the standard reaction conditions for TEV protease cleavage?
A2: A typical reaction buffer for TEV protease is 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, and 1 mM DTT.[1][2] However, the enzyme is active over a broad pH range of 6.0 to 9.0.[4][5] For optimal results, it is recommended to perform the digestion at room temperature (20°C) or 4°C.[1] While the enzyme is maximally active at 34°C, lower temperatures are often preferred to maintain the stability of the target protein.[1]
Q3: How much TEV protease should I use for cleavage?
A3: A general guideline is to use a 1:100 mass ratio of TEV protease to your target protein (e.g., 10 µg of TEV protease for 1 mg of this compound).[6] However, the optimal ratio can vary depending on the substrate, so a pilot experiment with different ratios (e.g., 1:50 to 1:200) is recommended to determine the most efficient concentration for your specific construct.[6]
Q4: How can I remove the His-tagged TEV protease and the cleaved His-tag after the reaction?
A4: Since most commercially available TEV proteases are also His-tagged, both the protease and the cleaved His-tag can be efficiently removed by passing the reaction mixture through a Ni-NTA affinity column.[7][8] Your tag-free this compound will be collected in the flow-through, while the His-tagged TEV protease and the His-tag will bind to the resin.[8]
Q5: Can I perform the TEV cleavage while my His-tagged this compound is still bound to the Ni-NTA column?
A5: On-column cleavage is possible but often less efficient than cleavage in solution.[1] This is because the accessibility of the cleavage site may be sterically hindered when the protein is immobilized. If you choose to proceed with on-column cleavage, it may require a higher concentration of TEV protease and a longer incubation time.
Troubleshooting Guide
This guide addresses common issues encountered during the TEV cleavage of His-tagged this compound.
Problem 1: Low or Incomplete Cleavage Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal Buffer Conditions | Ensure the reaction buffer is within the optimal pH range for TEV protease (pH 6.0-9.0).[4][5] Dialyze your purified this compound against the recommended TEV cleavage buffer to remove any interfering substances from the purification process, such as high concentrations of imidazole (B134444) (>50 mM), urea (B33335) (>2 M), or guanidine (B92328) hydrochloride (>0.5 M).[9] |
| Incorrect Temperature or Incubation Time | While TEV protease is active at 4°C, cleavage is more efficient at room temperature (20°C) or 30°C.[1][4] If you are incubating at a lower temperature, extend the incubation time, potentially overnight.[1] For difficult substrates, a longer incubation of up to three days may be necessary.[4][9] |
| Insufficient TEV Protease | Increase the amount of TEV protease in the reaction. Try ratios of 1:50 or even 1:25 (protease:substrate, w/w).[2][10] It's always best to perform a small-scale pilot experiment to determine the optimal enzyme concentration.[1] |
| Steric Hindrance of the Cleavage Site | The TEV recognition site may be inaccessible to the protease due to the folding of the this compound protein.[2] To address this, consider adding a denaturant in a low concentration (e.g., 0.5 M Urea or 0.1% Triton X-100) to partially unfold the substrate. Alternatively, re-engineering the construct to include a longer, more flexible linker between the His-tag and the TEV site can improve accessibility.[2][11] |
| Inhibitors Present in the Solution | Certain metal ions such as Zn²⁺ (≥ 5 mM), Cu²⁺ (≥ 1 mM), and Co²⁺ (≥ 10 mM) can inhibit TEV protease activity.[4][9] Ensure your buffers are free from these contaminants. TEV protease is a cysteine protease, so ensure that cysteine protease inhibitors were not used during purification.[6] |
Problem 2: Non-Specific Cleavage of this compound
| Possible Cause | Suggested Solution |
| Contaminating Proteases | Ensure that your purified His-tagged this compound and the TEV protease preparation are of high purity. If you suspect contamination, add a broad-spectrum protease inhibitor cocktail that does not inhibit TEV protease.[9] TEV protease is generally not affected by common serine protease inhibitors like PMSF.[6] |
| Prolonged Incubation at High Temperatures | While TEV protease is highly specific, very long incubation times at higher temperatures (e.g., 30°C or 34°C) could potentially lead to minimal non-specific cleavage.[1] If you observe degradation of your target protein, reduce the incubation time or perform the cleavage at a lower temperature (e.g., 4°C or room temperature).[1] |
Problem 3: Precipitation of this compound After Tag Removal
| Possible Cause | Suggested Solution |
| Decreased Solubility Without the His-Tag | The His-tag can sometimes enhance the solubility of the recombinant protein.[2] After cleavage, the target protein may become less soluble and precipitate. To mitigate this, perform the cleavage in a buffer that is optimal for this compound's stability, which may include additives like glycerol (B35011) (up to 40% w/v), arginine, or non-ionic detergents.[1][2] It is advisable to determine the optimal buffer conditions for the final, tag-free this compound beforehand. |
Experimental Protocols
Standard TEV Protease Cleavage Protocol
-
Buffer Exchange: Dialyze the purified His-tagged this compound against the TEV cleavage buffer (50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT) to a final protein concentration of 1-2 mg/mL.[6]
-
Reaction Setup: In a microcentrifuge tube, combine the His-tagged this compound with TEV protease at a 1:100 (w/w) ratio.
-
Incubation: Incubate the reaction mixture at room temperature (20°C) for 4-6 hours or at 4°C overnight.[1]
-
Monitoring Cleavage: To monitor the progress of the cleavage, take small aliquots at different time points (e.g., 0, 1, 2, 4, and 6 hours) and analyze them by SDS-PAGE. The appearance of a band corresponding to the molecular weight of tag-free this compound and the disappearance of the tagged protein band will indicate successful cleavage.
-
Removal of TEV Protease and His-Tag: After confirming complete cleavage, proceed with the removal of the His-tagged TEV protease and the cleaved His-tag using a Ni-NTA affinity column as described below.
Protocol for Removal of His-Tagged TEV Protease and Cleaved His-Tag
-
Column Equilibration: Equilibrate a Ni-NTA spin column or resin with a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Sample Loading: Load the cleavage reaction mixture onto the equilibrated Ni-NTA column.
-
Collection of Flow-through: Collect the flow-through fraction. This fraction contains your purified, tag-free this compound.
-
Washing: Wash the column with the binding buffer to recover any remaining this compound.
-
Elution (Optional): Elute the bound His-tagged TEV protease and the cleaved His-tag with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). This step is for regenerating the column and confirming that the protease and tag were captured.
-
Analysis: Analyze the flow-through, wash, and elution fractions by SDS-PAGE to confirm the successful separation of tag-free this compound from the His-tagged components.
Visualizations
Caption: Workflow for His-tag removal from this compound.
Caption: Troubleshooting logic for inefficient TEV cleavage.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. neb.com [neb.com]
- 5. TEV Protease [protocols.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Unveiling the Potency of Pulchellin: A Comparative Guide to its rRNA Depurination Activity
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Pulchellin's ribosome-inactivating potential against other well-characterized toxins. We delve into the experimental data that validates its mechanism of action and offer detailed protocols for key assays.
This compound, a type 2 ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus, is a potent cytotoxin that halts protein synthesis by enzymatically damaging ribosomes. This activity, specifically the depurination of ribosomal RNA (rRNA), is a hallmark of type 2 RIPs, including the infamous toxins ricin and abrin (B1169949). Understanding the nuances of this compound's depurination activity is crucial for harnessing its therapeutic potential, particularly in the development of targeted immunotoxins.
Performance Comparison: this compound vs. Alternatives
While direct comparative studies on the enzymatic kinetics of this compound are limited, its biological activity has been demonstrated and can be contextualized by comparing its cytotoxicity with that of ricin and abrin. The inhibitory concentration (IC50) and lethal dose (LD50) values provide an indirect measure of the toxin's efficiency in reaching its ribosomal target and carrying out its enzymatic function.
Several isoforms of this compound have been identified, with isoforms I and II exhibiting higher toxicity than isoforms III and IV.[1] This variance in toxicity is likely attributed to differences in their B-chains, which mediate binding to cell surface receptors and subsequent internalization of the toxic A-chain.[1] The A-chain of this compound shares a high degree of sequence identity (over 86%) with the A-chain of abrin-c, suggesting a similar catalytic mechanism.[2]
| Toxin | Toxin Type | Target Cell Line | IC50 | LD50 (mice) | Reference |
| This compound I | Type 2 RIP | HeLa | 0.08 ng/mL | 10 µg/kg | [1] |
| This compound II | Type 2 RIP | HeLa | 0.09 ng/mL | 15 µg/kg | [1][3] |
| This compound III | Type 2 RIP | HeLa | 1.2 ng/mL | >50 µg/kg | [1] |
| This compound IV | Type 2 RIP | HeLa | 1.5 ng/mL | >50 µg/kg | [1] |
| Ricin | Type 2 RIP | Vero | ~10 ng/mL | 3-5 µg/kg (intraperitoneal) | [4][5] |
| Abrin | Type 2 RIP | Vero | ~0.1 ng/mL | 0.7 µg/kg (intraperitoneal) | [4][5] |
Note: IC50 and LD50 values can vary depending on the specific experimental conditions, cell lines, and administration routes used. The data presented here is for comparative purposes.
Experimental Validation of rRNA Depurination
The hallmark of type 2 RIPs is their N-glycosidase activity, which specifically removes an adenine (B156593) base from a highly conserved sarcin-ricin loop (SRL) in the large rRNA molecule (28S rRNA in eukaryotes). This depurination event irreversibly inactivates the ribosome, leading to the cessation of protein synthesis and subsequent cell death. The ability of the recombinant this compound A-chain (rPAC) to depurinate yeast rRNA has been experimentally confirmed in vitro.[2][6]
Several key experimental protocols are employed to validate and quantify this rRNA depurination activity.
Experimental Protocols
1. Aniline (B41778) Cleavage Assay
This assay provides a direct method to detect the site-specific depurination of rRNA. The removal of an adenine base by the RIP creates an apurinic site in the rRNA backbone. Treatment with aniline at an acidic pH then specifically cleaves the phosphodiester bond at this site, generating a characteristic RNA fragment that can be visualized by gel electrophoresis.
Protocol:
-
Ribosome Preparation: Isolate ribosomes from a suitable source (e.g., rabbit reticulocyte lysate, yeast, or cultured cells) using standard ultracentrifugation techniques.
-
Toxin Treatment: Incubate a defined amount of purified ribosomes (e.g., 1-2 µg) with varying concentrations of this compound (or other RIPs) in a reaction buffer (e.g., 30 mM Tris-HCl pH 7.4, 20 mM KCl, 10 mM MgCl2) at 37°C for a specified time (e.g., 30-60 minutes).
-
RNA Extraction: Extract total RNA from the reaction mixture using a suitable method, such as phenol-chloroform extraction or a commercial RNA purification kit.
-
Aniline Treatment: Resuspend the extracted RNA in an aniline solution (e.g., 1 M aniline, pH 4.5, freshly prepared) and incubate on ice in the dark for 30 minutes.
-
RNA Precipitation: Precipitate the RNA by adding sodium acetate (B1210297) and ethanol, followed by centrifugation.
-
Gel Electrophoresis: Resuspend the RNA pellet in a formamide-based loading buffer, denature at 95°C, and separate the RNA fragments on a denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 7 M urea).
-
Visualization: Stain the gel with a suitable RNA stain (e.g., ethidium (B1194527) bromide, SYBR Gold) and visualize the RNA fragments under UV light. The appearance of a specific cleavage product indicates depurination activity.
2. In Vitro Translation Inhibition Assay
This assay measures the functional consequence of ribosome inactivation by quantifying the inhibition of protein synthesis in a cell-free system. A common approach utilizes a rabbit reticulocyte lysate system programmed with a reporter mRNA (e.g., luciferase). The amount of newly synthesized reporter protein is measured in the presence and absence of the toxin.
Protocol:
-
Prepare Rabbit Reticulocyte Lysate: Use a commercially available nuclease-treated rabbit reticulocyte lysate system to minimize background translation from endogenous mRNAs.
-
Prepare Reporter mRNA: In vitro transcribe a capped and polyadenylated mRNA encoding a reporter protein (e.g., firefly luciferase) from a linearized DNA template.
-
Set up Translation Reactions: In a microplate format, set up translation reactions containing rabbit reticulocyte lysate, an amino acid mixture (including a labeled amino acid like [35S]-methionine if measuring by autoradiography, or unlabeled for luciferase assays), RNase inhibitor, and the reporter mRNA.
-
Add Toxin: Add serial dilutions of this compound (or other RIPs) to the reaction wells. Include a no-toxin control.
-
Incubate: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Quantify Protein Synthesis:
-
Luciferase Assay: If using luciferase mRNA, add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
Radiolabel Incorporation: If using a radiolabeled amino acid, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of translation inhibition for each toxin concentration relative to the no-toxin control. Determine the IC50 value, which is the concentration of the toxin that causes 50% inhibition of protein synthesis.
Visualizing the Molecular Cascade
To better understand the processes involved in this compound's activity, we can visualize the experimental workflow and the underlying signaling pathway.
Caption: Workflow for Aniline Cleavage Assay.
Caption: Ribosome Inactivation by this compound.
References
- 1. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Establishment and Comparison of Detection Methods for Ricin and Abrin Based on Their Depurination Activities | MDPI [mdpi.com]
- 5. Characterization of Lung Injury following Abrin Pulmonary Intoxication in Mice: Comparison to Ricin Poisoning [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Pulchellin Isoform Toxicity for Researchers and Drug Development Professionals
An in-depth guide to the differential toxicity of Pulchellin isoforms, supported by available data and generalized experimental workflows.
Introduction
This compound, a type 2 ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus, is a potent toxin with potential applications in the development of targeted therapeutics, such as immunotoxins.[1][2] Like other type 2 RIPs, this compound consists of a catalytically active A-chain that inhibits protein synthesis and a B-chain with lectin properties that binds to cell surface carbohydrates, facilitating entry into the cell.[2] Several isoforms of this compound have been identified, with research primarily focusing on four major forms: PI, PII, PIII, and PIV.[1][2] Understanding the differential toxicity of these isoforms is critical for selecting the most suitable candidates for therapeutic development. This guide provides a comparative analysis of the toxicity of this compound isoforms based on available scientific literature.
Comparative Toxicity of this compound Isoforms
Studies have demonstrated a clear hierarchy in the toxicity of the four major this compound isoforms. Isoforms PI and PII consistently exhibit higher toxicity compared to PIII and PIV.[1][2] This difference in cytotoxic and lethal potential is attributed to variations in the B-chain of the isoforms, which likely affects their binding affinity to cell surface receptors and subsequent internalization.[1]
Quantitative Toxicity Data
| Isoform/Variant | Toxicity Level | In Vitro Data (HeLa Cells) | In Vivo Data (Mice) | Reference |
| This compound I (PI) | High | More toxic than PIII and PIV | More toxic than PIII and PIV | [1] |
| This compound II (PII) | High | More toxic than PIII and PIV | LD50: 15 µg/kg | [1][2] |
| This compound III (PIII) | Low | Less toxic than PI and PII | Less toxic than PI and PII | [1] |
| This compound IV (PIV) | Low | Less toxic than PI and PII | Less toxic than PI and PII | [1] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the toxicity of this compound isoforms.
In Vitro Cytotoxicity Assay (HeLa Cells)
-
Cell Culture: HeLa cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Toxin Preparation: Purified this compound isoforms are serially diluted to a range of concentrations in culture medium.
-
Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of each this compound isoform. Control wells receive medium without the toxin.
-
Viability Assessment: After a predetermined incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of toxin that reduces cell viability by 50%, is calculated from the dose-response curves.
In Vivo Toxicity Assay (Mice)
-
Animal Model: Typically, Swiss Webster or BALB/c mice are used for these studies. Animals are housed under standard laboratory conditions with access to food and water ad libitum.
-
Toxin Administration: Purified this compound isoforms are diluted in a sterile, physiologically compatible buffer (e.g., phosphate-buffered saline). A range of doses for each isoform is administered to different groups of mice, usually via intraperitoneal injection.
-
Observation: Animals are monitored for a set period (e.g., 48-72 hours) for signs of toxicity and mortality.
-
LD50 Determination: The median lethal dose (LD50), the dose at which 50% of the treated animals die, is calculated using statistical methods such as the Reed-Muench method.
Mechanism of Action and Signaling Pathways
The fundamental mechanism of action for all this compound isoforms is the inhibition of protein synthesis. The A-chain possesses N-glycosidase activity, which cleaves a specific adenine (B156593) residue from the large ribosomal RNA, thereby irreversibly inactivating the ribosome. This arrest of protein synthesis ultimately leads to cell death. While the specific signaling pathways triggered by this compound-induced ribosome inactivation have not been fully elucidated for each isoform, it is widely accepted that ribosome-inactivating proteins can induce apoptosis (programmed cell death).
Below are diagrams illustrating the general experimental workflow for toxicity testing and a generalized signaling pathway for apoptosis that may be initiated by this compound.
References
A Structural Showdown: Pulchellin versus Other Type 2 Ribosome-Inactivating Proteins
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structure and Function of Pulchellin and its Toxic Counterparts.
Type 2 Ribosome-Inactivating Proteins (RIPs) are a fascinating and formidable class of toxins, renowned for their potent ability to halt protein synthesis within cells. Among these, this compound, isolated from the seeds of Abrus pulchellus, presents a compelling case for comparative structural analysis alongside its more infamous relatives: ricin, abrin, and modeccin. This guide provides a detailed structural comparison, supported by experimental data and methodologies, to illuminate the subtle yet significant differences that underpin their biological activities and potential therapeutic applications.
At a Glance: Structural and Cytotoxic Properties
A side-by-side comparison of key structural and functional parameters reveals both conserved motifs and distinguishing features among these type 2 RIPs.
| Feature | This compound | Ricin | Abrin | Modeccin |
| Total Molecular Weight | ~60 kDa[1] | ~60-65 kDa[2] | ~65 kDa[3] | ~57-63 kDa[2] |
| A-Chain (Catalytic) | >86% sequence identity with abrin-c A-chain[1] | ~32 kDa, 267 amino acids[2] | ~30 kDa | ~25-28 kDa[2] |
| B-Chain (Lectin) | Recombinant B-chain has been produced[4] | ~34 kDa, 262 amino acids[2] | ~35 kDa | ~31-35 kDa[2] |
| Inter-chain Disulfide Bonds | 1[5][6] | 1[2] | 1 | 1[2] |
| Intra-chain Disulfide Bonds | Not explicitly reported | 4 in B-chain | Not explicitly reported | Not explicitly reported |
| LD50 (mice, intraperitoneal) | 45 µg/kg (recombinant)[1] | 22 µg/kg[2] | Not explicitly reported | 2.0-5.3 mg/kg[2] |
| IC50 (HeLa cells) | Not explicitly reported | Not explicitly reported | Not explicitly reported | HeLa cells are sensitive[7][8] |
The Archetype of a Type 2 RIP: A Shared Blueprint
All four toxins adhere to the characteristic heterodimeric structure of type 2 RIPs. This architecture is fundamental to their mechanism of action, involving a catalytic 'A' chain linked via a single disulfide bond to a cell-binding 'B' chain.[2][5][6]
Caption: General structure of a Type 2 RIP.
The B-chain, a lectin, facilitates the toxin's entry into the cell by binding to specific carbohydrate moieties on the cell surface.[2] Once internalized through endocytosis, the disulfide bond is cleaved, liberating the A-chain into the cytosol. The A-chain then exerts its cytotoxic effect by catalytically removing a specific adenine (B156593) residue from the 28S ribosomal RNA of the 60S ribosomal subunit, thereby irreversibly inhibiting protein synthesis.[2][3]
Delving Deeper: A Structural Comparison
While the overall architecture is conserved, subtle variations in the primary and tertiary structures of the A and B chains contribute to differences in their stability, binding affinity, and ultimately, their cytotoxicity.
This compound: Research indicates that the A-chain of this compound shares a high sequence identity (over 86%) with that of abrin-c, suggesting a similar catalytic mechanism.[1] Structural studies on recombinant this compound A-chain have been undertaken to elucidate its functional aspects.[1] Like other type 2 RIPs, this compound consists of an active A-chain and a galactose-binding lectin B-chain connected by a disulfide bond.[5]
Ricin: The structure of ricin is well-characterized. Its A-chain is a globular protein composed of 267 amino acids, while the B-chain contains 262 amino acids.[2] The mature ricin protein is formed by the cleavage of a precursor protein, with a single disulfide bond linking the two chains.[2]
Abrin: Abrin is known to be more potent than ricin. Structurally, it is very similar, consisting of an A and a B chain linked by a disulfide bond. The precursor protein, preproabrin, is processed to yield the mature toxin of approximately 65 kDa.[3]
Modeccin: Modeccin also conforms to the two-chain structure, with an A-chain of approximately 25-28 kDa and a B-chain of 31-35 kDa, linked by a disulfide bond.[2]
Mechanism of Action: A Shared Pathway of Cellular Disruption
The cytotoxic cascade initiated by these toxins follows a well-defined pathway, from cell surface binding to the catastrophic cessation of protein synthesis.
Caption: Ribosome inactivation pathway by Type 2 RIPs.
Experimental Corner: Methodologies for Structural and Functional Analysis
The elucidation of the structure and function of these potent toxins relies on a suite of sophisticated biochemical and biophysical techniques.
Experimental Workflow for Structural and Functional Characterization
Caption: Experimental workflow for RIP characterization.
Key Experimental Protocols
1. Protein Purification for X-ray Crystallography:
-
Objective: To obtain a highly pure and homogenous protein sample suitable for crystallization.
-
Protocol Outline:
-
Expression and Lysis: Express the recombinant protein (e.g., in E. coli) and lyse the cells to release the protein.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Affinity Chromatography: Use a resin with high affinity for a tag fused to the protein of interest (e.g., Ni-NTA for His-tagged proteins) for initial purification.
-
Ion-Exchange Chromatography: Separate proteins based on their net charge. This step helps to remove host proteins and other impurities.
-
Size-Exclusion Chromatography (Gel Filtration): Separate proteins based on their size. This is a final polishing step to ensure a monodisperse sample.
-
Concentration and Buffer Exchange: Concentrate the purified protein and exchange it into a buffer suitable for crystallization.
-
Purity and Homogeneity Assessment: Analyze the final sample by SDS-PAGE and dynamic light scattering to confirm purity and monodispersity.
-
2. Ribosome Inactivation Assay (based on [3H]-Leucine Incorporation):
-
Objective: To quantify the inhibition of protein synthesis by the RIP.
-
Protocol Outline:
-
Cell Culture: Plate cells (e.g., HeLa cells) in a 96-well plate and allow them to adhere overnight.
-
Toxin Treatment: Treat the cells with a serial dilution of the purified RIP for a defined period.
-
Leucine-Free Medium: Replace the culture medium with leucine-free medium.
-
Radiolabeling: Add [3H]-Leucine to each well and incubate to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein precipitate, dissolve it in a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to untreated control cells and determine the IC50 value (the concentration of RIP that inhibits protein synthesis by 50%).
-
This guide provides a foundational understanding of the structural similarities and differences between this compound and other prominent type 2 RIPs. Further high-resolution structural studies on this compound, particularly of the intact heterodimer, will be crucial for a more definitive comparison and for unlocking its full potential in the development of novel therapeutics and research tools.
References
- 1. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeccin - Wikipedia [en.wikipedia.org]
- 3. osu-wams-blogs-uploads.s3.amazonaws.com [osu-wams-blogs-uploads.s3.amazonaws.com]
- 4. Abrus pulchellus type-2 RIP, this compound: heterologous expression and refolding of the sugar-binding B chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Properties and action mechanism of the toxic lectin modeccin: interaction with cell lines resistant to modeccin, abrin, and ricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The different behavior of diphtheria toxin, modeccin and ricin in HeLa cells infected with Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Specificity of Pulchellin B-Chain: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of lectins is paramount for their application in diagnostics, drug delivery, and cellular imaging. This guide provides a comparative analysis of the binding specificity of Pulchellin B-chain, a galactose-binding lectin, with other well-characterized lectins of similar specificity. The information herein is supported by data from various experimental methodologies, offering a comprehensive overview for validating its utility in research and development.
Overview of this compound B-Chain Binding Profile
This compound, a type II ribosome-inactivating protein (RIP) from the seeds of Abrus pulchellus, is composed of a catalytic A-chain and a carbohydrate-binding B-chain. The B-chain is a lectin with a known specificity for galactose and its derivatives. Experimental evidence indicates that this compound exhibits a strong affinity for glycans containing terminal β-D-galactose residues. Notably, it shows a remarkable affinity for N-acetyllactosamine (Galβ1-4GlcNAc), lactose (B1674315) (Galβ1-4Glc), and lacto-N-biose (Galβ1-3GlcNAc) sequences.[1] This specificity makes it a valuable tool for probing glycan structures on the surface of cells and in glycoproteins.
Comparative Binding Analysis
To rigorously validate the binding specificity of this compound B-chain, a comparative approach against other galactose-binding lectins is essential. This guide focuses on three well-studied lectins:
-
Ricinus communis Agglutinin I (RCA I or RCA₁₂₀): A potent galactose-binding lectin from castor beans.
-
Abrin-a B-chain: The binding subunit of another toxic lectin from Abrus precatorius, closely related to this compound.
-
Viscum album Agglutinin I (VAA-I): A galactose-specific lectin from European mistletoe.
The following sections will detail the experimental methodologies and comparative data for validating this compound B-chain's binding specificity.
Experimental Methodologies and Data
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Experimental Protocol: SPR Analysis of Lectin-Carbohydrate Interaction
-
Immobilization:
-
A suitable ligand (e.g., asialofetuin, a glycoprotein (B1211001) rich in terminal galactose residues) is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The ligand, dissolved in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are deactivated with ethanolamine.
-
A reference flow cell is prepared similarly but without the ligand to account for non-specific binding.
-
-
Binding Analysis:
-
The purified lectin (analyte), in a suitable running buffer (e.g., HBS-EP+), is injected at various concentrations over the ligand-immobilized and reference flow cells.
-
Association is monitored in real-time.
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the lectin-carbohydrate complex.
-
-
Data Analysis:
-
The sensorgrams from the reference cell are subtracted from the ligand flow cell sensorgrams to obtain specific binding responses.
-
The resulting data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).
-
Comparative SPR Data for Galactose-Binding Lectins
| Lectin | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (M) | Reference |
| This compound B-chain | Lactose | Data not available | Data not available | Data not available | |
| Ricinus communis Agglutinin I | Lactose | 1.2 x 10⁴ | 5.8 x 10⁻³ | 4.8 x 10⁻⁷ | [2] |
| Abrin-a B-chain | Asialofetuin | Data not available | Data not available | Data not available | |
| Viscum album Agglutinin I | Asialofetuin | Data not available | Data not available | Data not available |
Experimental Workflow for SPR
References
Comparative Analysis of Anti-Pulchellin Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting pulchellin, a type 2 ribosome-inactivating protein (RIP), with other related toxins, primarily abrin (B1169949) and ricin. Understanding the specificity of anti-pulchellin antibodies is critical for the development of targeted therapeutics, diagnostics, and for assessing the potential for off-target effects. This document summarizes available experimental data, details relevant methodologies, and visualizes key concepts to support research and development in this area.
Cross-Reactivity of Anti-RIP Antibodies: A Comparative Overview
The specificity of antibodies raised against ribosome-inactivating proteins is paramount for their therapeutic and diagnostic applications. While anti-pulchellin antibodies have been generated, detailed quantitative cross-reactivity studies are not extensively published. However, studies on the closely related toxin, abrin, provide a strong framework for understanding the expected cross-reactivity profiles.
Initial qualitative assessments have indicated that antibodies raised against Abrus pulchellus toxins (this compound) do not recognize ricin.[1] Furthermore, only partial identity was observed with toxic lectins from Abrus precatorius (abrin).[1] This suggests a degree of specificity for anti-pulchellin antibodies. The A-chain of this compound shares a high amino acid sequence identity (over 86%) with the A-chain of abrin-c, which provides a molecular basis for potential cross-reactivity.[1]
To illustrate a quantitative approach to cross-reactivity, the following table summarizes data from a study on monoclonal antibodies developed against abrin.
Table 1: Cross-Reactivity of Anti-Abrin Monoclonal Antibodies Determined by ELISA
| Antibody Specificity | Antigen | Percent Cross-Reactivity (%) |
| Abrin-specific | Abrin | 100 |
| Abrus precatorius Agglutinin (APA) | ~0.7 | |
| Ricin | 0 | |
| Ricinus communis Agglutinin (RCA120) | 0 | |
| APA-specific | Abrus precatorius Agglutinin (APA) | 100 |
| Abrin | <0.1 | |
| Ricin | 0 | |
| Ricinus communis Agglutinin (RCA120) | 0 |
Data sourced from a study on the differentiation and quantification of abrin and Abrus precatorius agglutinin.
Binding Affinity of Anti-Abrin Antibodies
Beyond simple cross-reactivity, the binding affinity (KD) provides a quantitative measure of the strength of an antibody-antigen interaction. Lower KD values indicate a stronger binding affinity. The following table presents binding affinity data for a humanized anti-abrin A chain antibody.
Table 2: Binding Affinity of Humanized Anti-Abrin A Chain Antibody (S008) Determined by Bio-Layer Interferometry (BLI)
| Antibody | Antigen | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nmol/L) |
| S008 (humanized) | Abrin | 1.23 x 10^5 | 2.58 x 10^-5 | 0.2095 |
| 10D8 (murine) | Abrin | 1.15 x 10^5 | 3.26 x 10^-5 | 0.2836 |
Data from a study on a novel humanized anti-abrin A chain antibody.[2]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing antibody cross-reactivity. Below are representative protocols for key immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol describes a sandwich ELISA to quantify the cross-reactivity of a test antibody.
-
Coating: Microtiter plates are coated with a capture antibody specific for the primary antigen (e.g., this compound) overnight at 4°C.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.
-
Antigen Incubation: A standard curve of the primary antigen is prepared. Potential cross-reacting antigens (e.g., abrin, ricin) are added to separate wells at high concentrations. The plates are incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: A labeled detection antibody (e.g., biotinylated anti-pulchellin antibody) is added and incubated for 1-2 hours at room temperature.
-
Signal Development: A substrate for the enzyme conjugate (e.g., TMB for HRP) is added, and the reaction is stopped with a stop solution.
-
Data Analysis: The optical density is measured, and the percentage cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (Concentration of primary antigen at 50% binding / Concentration of cross-reacting antigen at 50% binding) x 100.
Western Blot for Specificity Assessment
Western blotting can be used to assess the specificity of an antibody to denatured proteins.
-
Protein Separation: this compound, abrin, and ricin samples are separated by molecular weight using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBS-T).
-
Primary Antibody Incubation: The membrane is incubated with the anti-pulchellin antibody overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The presence and intensity of bands indicate the degree of binding to each protein.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of antibody-antigen interactions.
-
Immobilization: An anti-species antibody (e.g., anti-mouse IgG) is immobilized on the sensor chip surface.
-
Antibody Capture: The anti-pulchellin antibody is injected and captured by the immobilized antibody.
-
Analyte Injection: Different concentrations of this compound, abrin, and ricin are injected sequentially over the sensor surface to measure association.
-
Dissociation: After each analyte injection, a buffer flow is used to measure the dissociation of the antigen from the antibody.
-
Data Analysis: The sensorgram data is analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each interaction.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for assessing antibody cross-reactivity.
Signaling Pathway of Ribosome-Inactivating Proteins
Ribosome-inactivating proteins like this compound, abrin, and ricin exert their cytotoxic effects by inhibiting protein synthesis, which can trigger a cellular stress response.
Caption: Simplified signaling pathway of RIPs.
References
A Comparative Guide to Pulchellin-Based and Ricin-Based Immunotoxins in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The field of targeted cancer therapy has seen significant advancements with the development of immunotoxins, chimeric proteins that couple the specificity of an antibody to the potent cell-killing ability of a toxin. Among the most studied toxins for this purpose are the plant-derived ribosome-inactivating proteins (RIPs), ricin and pulchellin. This guide provides an objective comparison of the efficacy of immunotoxins based on these two molecules, supported by available experimental data, to aid researchers in the selection and development of next-generation cancer therapeutics.
Executive Summary
Ricin-based immunotoxins are extensively studied, with a large body of preclinical and clinical data available. They have demonstrated potent anti-tumor activity, but their clinical application has been hampered by significant side effects, most notably Vascular Leak Syndrome (VLS), and immunogenicity. This compound, a related type 2 RIP, has emerged as a potential alternative. While research on this compound-based immunotoxins is less extensive, initial studies suggest it possesses cytotoxic capabilities that warrant further investigation. This guide will delve into the available data on their mechanisms of action, cytotoxicity, in vivo efficacy, and safety profiles.
Mechanism of Action: A Shared Path of Ribosome Inactivation
Both this compound and ricin are type 2 RIPs, consisting of an enzymatic A-chain linked to a cell-binding B-chain.[1] In the context of immunotoxins, the native B-chain is typically replaced by a monoclonal antibody or antibody fragment that targets a specific tumor-associated antigen.[1]
Upon binding to the target cell, the immunotoxin is internalized, and the A-chain is translocated to the cytosol. There, it acts as an N-glycosidase, cleaving a specific adenine (B156593) residue from the 28S ribosomal RNA within the 60S ribosomal subunit.[2] This irreversible damage to the ribosome leads to the inhibition of protein synthesis and ultimately triggers apoptosis, or programmed cell death.[3][4]
The intracellular trafficking of ricin A-chain (RTA) is well-characterized. After internalization, it undergoes retrograde transport from endosomes to the Golgi apparatus and then to the endoplasmic reticulum (ER). From the ER, the RTA is translocated to the cytosol.[3][5] While the precise intracellular trafficking pathway of this compound A-chain (PAC) has been studied in the context of HIV-infected cells, showing internalization and potential localization to the ER and Golgi, further research is needed to fully elucidate its pathway in cancer cells.[6]
Signaling Pathway for Ricin-Based Immunotoxin-Induced Apoptosis
Caption: Intracellular trafficking and apoptotic signaling of ricin-based immunotoxins.
Data Presentation: A Comparative Overview
Quantitative data on the efficacy of this compound-based immunotoxins in cancer models is limited. The following tables summarize the available data for both types of immunotoxins to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity of this compound- and Ricin-Based Immunotoxins
| Toxin | Antibody Target | Cell Line | IC50 Value | Reference |
| This compound A-Chain (PAC) | Anti-HIV gp120 (924) | H9/NL4-3 (HIV-infected T cells) | "Slightly less efficacious than 924-RAC" | [6] |
| This compound A-Chain (PAC) | Anti-HIV gp41 (7B2) | Env-transfected 293T cells | "Equivalent cytotoxicity" to 7B2-RAC | [6] |
| Ricin A-Chain (RAC) | Anti-HIV gp120 (924) | H9/NL4-3 (HIV-infected T cells) | More efficacious than 924-PAC | [6] |
| Ricin A-Chain (RAC) | Anti-HIV gp41 (7B2) | Env-transfected 293T cells | "Equivalent cytotoxicity" to 7B2-PAC | [6] |
| Ricin A-Chain | Anti-CD19 | Daudi (Burkitt's lymphoma) | ~1 x 10⁻¹⁰ M | [7] |
| Ricin A-Chain | Anti-CD22 | Daudi (Burkitt's lymphoma) | ~2 x 10⁻¹¹ M | [7] |
| Ricin A-Chain | Anti-HER2 | SK-BR-3 (Breast cancer) | ~1 x 10⁻⁹ M | [8] |
| Ricin A-Chain | EGFR-specific scFv | MDA-MB-468 (Breast cancer) | 81.71 nM | [9] |
| Ricin A-Chain | EGFR-specific scFv | HCT116 (Colorectal cancer) | 145.2 nM | [9] |
| Ricin A-Chain | Anti-SCLC (SWA11) | SW2 (Small cell lung cancer) | ~3 x 10⁻¹⁰ M | [10] |
Table 2: In Vivo Efficacy and Toxicity
| Toxin | Animal Model | Tumor Type | Key Findings | Toxicity Profile | Reference |
| This compound | Mice | N/A (Toxin only) | LD50 of 45 µg/kg (recombinant heterodimer) | Not specified for immunotoxin | [11] |
| Ricin A-Chain | Nude Mice | Human T-cell leukemia | Complete tumor suppression in ascitic model; partial to complete suppression in solid tumor model. | No overt undesirable toxicity at therapeutic doses. | [12] |
| Ricin A-Chain | SCID Mice | B-cell lymphoma | Significant prolongation of life. | Not specified in detail. | [12] |
| Ricin-Based ITs | Clinical Trials | Various Cancers | Objective responses observed, particularly in hematologic malignancies. | Vascular Leak Syndrome (VLS), immunogenicity, fluid overload, neuropathies. | [12][13] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are outlines of key experimental methodologies.
Synthesis and Purification of Immunotoxins
The general workflow for creating an immunotoxin involves the production of the antibody and the toxin, followed by their conjugation.
Experimental Workflow for Immunotoxin Synthesis
Caption: General workflow for the synthesis and purification of immunotoxins.
1. Recombinant Toxin A-Chain Production:
-
The gene for the toxin A-chain (PAC or RAC) is cloned into an expression vector (e.g., pET vector).
-
The vector is transformed into a suitable expression host (e.g., E. coli BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG).
-
The cells are harvested, lysed, and the recombinant A-chain is purified, often from inclusion bodies, using chromatography techniques (e.g., nickel-NTA affinity chromatography for His-tagged proteins).[6]
2. Antibody Production and Purification:
-
Monoclonal antibodies are produced using hybridoma technology or recombinant expression systems.
-
The antibody is purified from cell culture supernatant or ascites fluid using affinity chromatography (e.g., Protein A or Protein G).
3. Conjugation of Toxin A-Chain to Antibody:
-
A heterobifunctional cross-linker, such as N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP), is commonly used.
-
The antibody is derivatized with the cross-linker.
-
The derivatized antibody is then reacted with the purified toxin A-chain, which contains a free sulfhydryl group, to form a disulfide-linked immunotoxin.
-
The resulting immunotoxin is purified to remove unconjugated antibody and toxin.[6]
In Vitro Cytotoxicity Assays
1. ³H-Leucine Incorporation Assay:
-
This assay measures the rate of protein synthesis in cells.
-
Target cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the immunotoxin for a specified period (e.g., 24-72 hours).
-
³H-leucine is added to the wells for the final hours of incubation.
-
The cells are harvested, and the amount of incorporated ³H-leucine is measured using a scintillation counter.
-
The IC50 value (the concentration of immunotoxin that inhibits protein synthesis by 50%) is calculated.[14][15][16][17]
2. MTT Assay:
-
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Target cells are seeded in 96-well plates and treated with the immunotoxin.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically.
-
The IC50 value is determined based on the reduction in cell viability.[9][10][18][19]
In Vivo Anti-Tumor Efficacy Studies
1. Tumor Xenograft Model:
-
Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously or intraperitoneally injected with human cancer cells to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The immunotoxin is administered (e.g., intravenously or intraperitoneally) according to a predetermined schedule and dosage.
-
Tumor growth is monitored by measuring tumor volume at regular intervals.
-
Animal survival is also monitored as a primary endpoint.
-
At the end of the study, tumors may be excised for histological and immunohistochemical analysis.[20][21][22]
Discussion and Future Directions
The available data indicates that ricin-based immunotoxins are potent anti-cancer agents, though their clinical utility is limited by toxicity and immunogenicity.[13] this compound represents a promising, albeit less explored, alternative. The direct comparative study in an HIV model suggests that this compound-based immunotoxins can achieve cytotoxicity comparable to their ricin-based counterparts.[6] A computational study has also suggested that the immunogenicity of this compound A-chain can be reduced through protein engineering, which could address a major hurdle for immunotoxin therapy.[2][3][23]
However, a significant knowledge gap exists regarding the efficacy of this compound-based immunotoxins against cancer. Future research should focus on:
-
Comprehensive In Vitro Screening: Evaluating the cytotoxicity of this compound-based immunotoxins against a broad panel of cancer cell lines to identify promising candidates and determine their IC50 values.
-
Preclinical In Vivo Studies: Conducting animal studies using cancer xenograft models to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound-based immunotoxins.
-
Immunogenicity and Toxicity Studies: Investigating the immunogenic potential and the side effect profile, particularly for VLS, of this compound-based immunotoxins in relevant animal models.
-
Mechanism of Action Studies: Further elucidating the intracellular trafficking and apoptotic pathways induced by this compound-based immunotoxins in cancer cells to identify potential mechanisms of resistance and opportunities for combination therapies.
By addressing these research questions, the scientific community can determine whether this compound-based immunotoxins offer a safer and more effective alternative to ricin-based therapies for the treatment of cancer.
References
- 1. Ricin A-chain requires c-Jun N-terminal kinase to induce apoptosis in nontransformed epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity, Apoptosis, Migration Inhibition, and Autophagy-Induced by Crude Ricin from Ricinus communis Seeds in A549 Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Transport and Cytotoxicity of the Protein Toxin Ricin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective cytotoxicity of a novel immunotoxin based on this compound A chain for cells expressing HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An immunotoxin cytotoxic for breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of immunotoxins in combination to inhibit clonogenic growth of human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT cell viability assay [bio-protocol.org]
- 11. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study of an anti-breast cancer immunotoxin by continuous infusion: report of a targeted toxic effect not predicted by animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 15. Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of the [3H]leucine incorporation technique for quantification of bacterial secondary production associated with decaying wetland plant litter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Visualization of immunotoxin-mediated tumor cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. OPUS at UTS: Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
Unraveling the Ribosomal Assault: A Comparative Guide to Pulchellin's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Pulchellin's mechanism of action on ribosomes. Through a detailed comparison with other well-characterized ribosome-inactivating proteins (RIPs), this document elucidates the molecular interactions and enzymatic activity that underpin this compound's cytotoxicity. Experimental data is presented to offer a clear, quantitative comparison, alongside detailed protocols for key validation assays.
This compound, a type 2 ribosome-inactivating protein (RIP) isolated from the seeds of Abrus pulchellus, operates as a highly specific enzymatic toxin that targets the protein synthesis machinery of eukaryotic cells. Its mechanism of action mirrors that of other notorious type 2 RIPs, such as ricin and abrin (B1169949), by catalytically inactivating ribosomes, ultimately leading to cell death.[1] This guide delves into the experimental validation of this mechanism, offering a comparative analysis with functionally similar toxins.
The Two-Step Assault: Mechanism of Action
This compound, like other type 2 RIPs, is a heterodimeric protein composed of two distinct polypeptide chains, the A-chain and the B-chain, linked by a disulfide bond.[1] Each chain plays a critical role in the intoxication process.
The B-chain functions as a lectin, binding to specific galactose-containing glycoproteins and glycolipids on the surface of target cells. This binding facilitates the endocytosis of the entire toxin molecule. Following internalization, the this compound molecule is transported through the Golgi apparatus and into the endoplasmic reticulum.
Within the cell, the disulfide bond linking the A and B chains is cleaved, liberating the catalytically active A-chain . The A-chain is an RNA N-glycosidase that specifically targets a single adenine (B156593) residue (A4324 in rat liver 28S rRNA) within a highly conserved GAGA sequence in the sarcin-ricin loop (SRL) of the 28S ribosomal RNA (rRNA) in the large (60S) ribosomal subunit.[1] The enzymatic activity of the A-chain cleaves the N-glycosidic bond, removing the adenine base and leaving an apurinic site. This depurination event irreversibly inactivates the ribosome, rendering it unable to bind elongation factors, thereby halting protein synthesis and triggering apoptosis.[1]
Comparative Analysis of Ribosome-Inactivating Proteins
The cytotoxic potency of this compound can be quantitatively compared to other well-studied type 2 RIPs like ricin and abrin through various experimental assays. The following table summarizes available data on their in vivo toxicity and in vitro enzymatic activity.
| Toxin | Organism | LD50 (Mice, intraperitoneal) | IC50 (HeLa cells) | Kcat (ribosomes/min) | Km (µM) |
| This compound (Isoform I) | Abrus pulchellus | 25 µg/kg | 0.09 ng/mL | Not Reported | Not Reported |
| This compound (Isoform II) | Abrus pulchellus | 15 µg/kg | 0.08 ng/mL | Not Reported | Not Reported |
| This compound (Isoform III) | Abrus pulchellus | > 50 µg/kg | 1.2 ng/mL | Not Reported | Not Reported |
| This compound (Isoform IV) | Abrus pulchellus | > 50 µg/kg | 1.5 ng/mL | Not Reported | Not Reported |
| Recombinant this compound | Abrus pulchellus | 45 µg/kg | Not Reported | Not Reported | Not Reported |
| Ricin A-Chain | Ricinus communis | Not Applicable | Not Reported | ~1500 | 0.1-0.2 |
| Abrin A-Chain | Abrus precatorius | Not Applicable | Not Reported | ~1500 | 0.1-0.2 |
Note: The provided LD50 and IC50 values for this compound isoforms highlight the potent cytotoxicity of isoforms I and II, which are more toxic than isoforms III and IV.[2] The LD50 for recombinant this compound was determined for a heterodimer formed in vitro.[3] The Kcat and Km values for ricin and abrin A-chains were determined using a rabbit reticulocyte lysate system and demonstrate their high enzymatic efficiency.[4] Direct comparative studies of the enzymatic kinetics of this compound under the same conditions are not yet available.
Experimental Validation Protocols
The validation of this compound's mechanism of action relies on a suite of established experimental protocols designed to assess its impact on protein synthesis and its enzymatic activity on ribosomes.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a RIP to inhibit protein synthesis in a cell-free system.
Methodology:
-
Prepare a cell-free translation system: Rabbit reticulocyte lysate is a commonly used system that contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors).
-
Introduce the RIP: Add varying concentrations of this compound (or other RIPs for comparison) to the lysate.
-
Initiate translation: Add a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein) and radiolabeled amino acids (e.g., [³⁵S]-methionine).
-
Incubate: Allow the translation reaction to proceed for a defined period at an optimal temperature (e.g., 30-37°C).
-
Quantify protein synthesis: Measure the incorporation of the radiolabeled amino acid into newly synthesized proteins. This can be done by precipitating the proteins, collecting them on a filter, and measuring the radioactivity using a scintillation counter. Alternatively, if a reporter like luciferase is used, its activity can be measured via luminescence.
-
Determine IC50: Plot the percentage of protein synthesis inhibition against the logarithm of the RIP concentration to determine the half-maximal inhibitory concentration (IC50).
rRNA Depurination Assay
This assay directly demonstrates the N-glycosidase activity of RIPs on ribosomal RNA.
Methodology:
-
Isolate ribosomes: Purify ribosomes from a suitable source (e.g., rabbit reticulocytes, yeast, or cultured cells).
-
Treat with RIP: Incubate the isolated ribosomes with this compound (or other RIPs).
-
Extract rRNA: Extract the total RNA from the treated ribosomes.
-
Aniline (B41778) treatment: Treat the extracted RNA with aniline at an acidic pH. Aniline specifically cleaves the phosphodiester backbone at the apurinic site created by the RIP.
-
Analyze RNA fragments: Separate the RNA fragments by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis).
-
Visualize results: Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize the RNA bands under UV light. The appearance of a specific smaller RNA fragment (often called the "R-fragment") indicates depurination and subsequent cleavage at the SRL.
Conclusion
The available evidence strongly supports the classification of this compound as a type 2 ribosome-inactivating protein with a mechanism of action analogous to that of ricin and abrin. Experimental data, although not as extensive as for more historically studied toxins, validates its potent N-glycosidase activity on the 28S rRNA of the large ribosomal subunit, leading to the inhibition of protein synthesis and subsequent cell death. The provided comparative data on toxicity and the detailed experimental protocols offer a solid foundation for further research into the specific kinetics and potential therapeutic applications of this compound, particularly in the development of immunotoxins. Future studies focusing on a direct, side-by-side comparison of the enzymatic kinetics of this compound and other RIPs under standardized conditions will be invaluable for a more precise quantitative understanding of its potency.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribosome inactivation by the toxic lectins abrin and ricin. Kinetics of the enzymic activity of the toxin A-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Pulchellin and Abrin-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of pulchellin and abrin-A, two highly toxic Type II ribosome-inactivating proteins (RIPs). The focus is on their structural and functional similarities and differences, with a particular emphasis on in silico molecular docking studies that shed light on their interaction with the ribosome, their cellular target.
Introduction
This compound and abrin-A are potent toxins found in the seeds of Abrus pulchellus and Abrus precatorius, respectively.[1] Both are heterodimeric proteins composed of an enzymatic A-chain and a cell-binding B-chain linked by a disulfide bond.[2] The A-chain possesses N-glycosidase activity, which cleaves a specific adenine (B156593) residue from the 28S rRNA of the large ribosomal subunit, thereby inhibiting protein synthesis and leading to cell death.[3][4] Due to their high toxicity, both proteins are of significant interest in the fields of toxicology and targeted therapeutics, such as in the development of immunotoxins. Understanding the nuances of their interaction with the ribosome at a molecular level is crucial for the development of effective countermeasures and therapeutics.
Structural and Functional Comparison
This compound and abrin-A share a high degree of structural homology. The A-chain of this compound exhibits a high sequential identity (over 86%) with the A-chain of abrin-c, a closely related isoform of abrin-A.[4] The crystal structure of abrin-A has been resolved (PDB ID: 1ABR), providing a template for understanding the structure of other RIPs.[5] While an experimentally determined crystal structure for this compound is not yet available, its tertiary structure has been reliably predicted using homology modeling based on the abrin-A template.[2]
The active sites of both this compound A-chain (PAC) and abrin-A are located in a cleft between their N- and C-terminal domains and contain highly conserved catalytic residues.[2][6] These residues are essential for the depurination of rRNA.[7]
Comparative Docking Studies
Direct comparative experimental docking studies between this compound and abrin-A are limited. However, computational analyses, including molecular docking and molecular dynamics (MD) simulations, have provided valuable insights into their interactions with the ribosomal target. A notable study performed comparative computational analysis of the this compound A-chain (PAC) with abrin-A as a control.[2]
Data Presentation
The following tables summarize the quantitative data from a comparative computational study of this compound A-chain (PAC) and abrin-A docked with a model of the sarcin-ricin loop (SRL) of the 28S rRNA.
| Parameter | This compound A-chain (Wild Type) | Abrin-A (Control) | Reference |
| Binding Free Energy (ΔG_bind) (kcal/mol) | Positive value (weaker interaction) | Lower positive value (stronger interaction than PAC) | [2] |
| Solvent Accessible Surface Area (SASA) (nm²) | Comparable | Comparable | [2] |
| Radius of Gyration (Rg) (nm) | Comparable | Comparable | [2] |
Note: The binding free energy values were calculated using the gmx_MMPBSA tool. In this specific study, positive values were obtained, which the authors attributed to the large size of the ligand. The key finding is the relative difference, with Abrin-A showing a stronger predicted interaction.[2]
Experimental Protocols
This protocol outlines the general steps for performing protein-protein docking using a combination of homology modeling (for this compound) and rigid-body docking servers like ClusPro, followed by refinement and binding free energy calculations.
-
Protein and Ligand Preparation:
-
Obtain the crystal structure of Abrin-A from the Protein Data Bank (PDB ID: 1ABR).[5]
-
Generate a 3D model of the this compound A-chain using homology modeling servers (e.g., SWISS-MODEL, I-TASSER) with the Abrin-A structure as a template.[2]
-
Obtain the structure of the target, the sarcin-ricin loop (SRL) of the 28S rRNA, from the PDB or model it.
-
-
Rigid-Body Docking (using ClusPro):
-
Upload the PDB files of the receptor (28S rRNA model) and the ligand (this compound A-chain or Abrin-A) to the ClusPro server.[8]
-
Select the appropriate energy function. For protein-RNA docking, a balanced or electrostatic-favored scoring function is recommended.[8]
-
The server performs a three-step process:
-
Rigid body docking using the PIPER program, sampling billions of conformations.
-
Root-mean-square deviation (RMSD)-based clustering of the 1000 lowest energy structures.
-
Energy minimization of the top-ranked clusters to produce the final models.[8]
-
-
-
Analysis of Docking Results:
-
Analyze the resulting clusters based on their size (number of members) and weighted scores. The largest clusters with the lowest energy scores are considered the most probable binding modes.[8]
-
Visualize the top-ranked docked complexes using molecular visualization software (e.g., PyMOL, Chimera) to inspect the interactions at the interface.
-
This protocol describes the calculation of the binding free energy from a molecular dynamics simulation trajectory using the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method with the g_mmpbsa tool in GROMACS.
-
Molecular Dynamics Simulation:
-
Perform an MD simulation of the docked protein-RNA complex using GROMACS. This involves system setup (solvation, ionization), energy minimization, equilibration (NVT and NPT), and a production run.
-
-
MM/PBSA Calculation with g_mmpbsa:
-
Use the g_mmpbsa tool to calculate the binding free energy from the MD trajectory.
-
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual protein and RNA molecules.
-
ΔG_bind = G_complex - (G_protein + G_RNA)
-
Each free energy term is composed of molecular mechanics energy (E_MM), polar solvation energy (G_polar), and nonpolar solvation energy (G_nonpolar).
-
-
Per-Residue Decomposition:
-
Utilize the functionality of g_mmpbsa to decompose the binding free energy into contributions from individual amino acid residues. This helps in identifying the key residues ("hot spots") at the protein-RNA interface.
-
Mandatory Visualization
Signaling Pathway of Cellular Entry and Trafficking
The following diagram illustrates the intracellular trafficking pathway of Type II ribosome-inactivating proteins like this compound and abrin-A.
Caption: Intracellular trafficking pathway of this compound and Abrin-A.
Experimental Workflow for Comparative Docking
The diagram below outlines the key steps in a computational workflow for the comparative docking study of this compound and abrin-A.
Caption: Workflow for comparative molecular docking of this compound and Abrin-A.
Conclusion
This compound and abrin-A, while highly similar in structure and function, exhibit subtle differences that can be explored through computational methods like molecular docking and molecular dynamics simulations. The available computational data suggests that abrin-A may have a slightly stronger interaction with the ribosome compared to the predicted structure of this compound A-chain.[2] Further experimental validation, including the determination of the crystal structure of this compound and direct measurement of binding affinities, is necessary to fully elucidate the molecular basis of their toxicity and to advance their potential therapeutic applications. The methodologies and pathways described in this guide provide a framework for researchers to conduct and interpret such comparative studies.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. This compound, a highly toxic type 2 ribosome-inactivating protein from Abrus pulchellus. Cloning heterologous expression of A-chain and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational alanine scanning mutagenesis--an improved methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Structures and Ribosomal Interaction of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of four type 2 ribosome inactivating this compound isoforms from Abrus pulchellus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Engineered Pulchellin Mutants: A Comparative Analysis Using Molecular Dynamics Simulations
For researchers, scientists, and drug development professionals, understanding the stability of engineered proteins is paramount for therapeutic applications. This guide provides a comparative analysis of the stability of Pulchellin mutants, as assessed by molecular dynamics (MD) simulations, and contrasts their performance with other ribosome-inactivating proteins (RIPs) used in the development of immunotoxins.
This compound, a type 2 ribosome-inactivating protein, holds promise for targeted cancer therapy due to its potent cytotoxic activity. However, its immunogenicity can limit its therapeutic potential. To address this, researchers have engineered this compound mutants with reduced immunogenicity. This guide delves into the computational assessment of the stability of these mutants, a critical factor for their efficacy and safety.
Comparative Stability Analysis of this compound Mutants and Other RIPs
Molecular dynamics simulations provide valuable insights into the structural stability and dynamics of proteins. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are used to quantify and compare the stability of different protein variants.
A recent study focused on reducing the immunogenicity of the this compound A-chain (PAC) through computational protein engineering.[1][2][3][4][5] Several mutants were designed, including N146V and R149A, as well as a this compound A-chain mutant containing all mutations (PAM). The stability of these mutants was compared to the wild-type PAC and a homologous toxin, Abrin-A, through 100 ns MD simulations.[1]
The results indicated that all the designed mutants exhibited remarkable stability, comparable to the wild-type protein and the control, Abrin-A.[1][2][3][4][5] The D147A mutant, in particular, showed the lowest RMSD value, suggesting high stability.[1] The PAM model, which incorporates all the mutations, also demonstrated a high level of stability, making it a promising candidate for experimental development.[1][2][3][4][5]
The table below summarizes the key stability parameters obtained from the MD simulations of this compound mutants and other relevant RIPs.
| Protein | Mutant | Average RMSD (nm) | Average RMSF (nm) | Average Rg (nm) | Average SASA (nm²) | Reference |
| This compound A-Chain (PAC) | Wild-Type | ~0.35 | ~0.15 | ~1.85 | ~150 | [1] |
| This compound A-Chain (PAC) | N146V | ~0.34 | ~0.14 | ~1.85 | ~150 | [1] |
| This compound A-Chain (PAC) | R149A | ~0.33 | ~0.15 | ~1.86 | ~151 | [1] |
| This compound A-Chain (PAC) | D147A | ~0.32 | ~0.14 | ~1.85 | ~150 | [1] |
| This compound A-Chain (PAC) | PAM | ~0.36 | ~0.16 | ~1.87 | ~152 | [1] |
| Abrin-A | Wild-Type | ~0.37 | ~0.17 | ~1.88 | ~155 | [1] |
| Diphtheria Toxin | Wild-Type (27°C) | 0.1082 | - | - | - | [2] |
| Diphtheria Toxin | Wild-Type (37°C) | 0.1471 | - | - | - | [2] |
| Ricin A-Chain | Free Ricin | - | - | - | ~136 | [6] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting and reproducing scientific findings. The following is a generalized protocol for assessing protein stability using MD simulations, based on common practices in the field.
Molecular Dynamics Simulation Protocol:
-
System Preparation:
-
The initial 3D structure of the protein (wild-type or mutant) is obtained, often through homology modeling if a crystal structure is unavailable.
-
The protein is placed in a periodic boundary box of appropriate dimensions.
-
The box is solvated with a chosen water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove steric clashes and unfavorable contacts. This is typically performed using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
The system is gradually heated to the desired simulation temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble. Position restraints are often applied to the protein backbone to allow the solvent to equilibrate around it.
-
The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.
-
-
Production Run:
-
The production MD simulation is run for a specific duration (e.g., 100 ns) without position restraints.
-
The trajectory of the atoms is saved at regular intervals for subsequent analysis.
-
-
Analysis:
-
RMSD: Calculated to assess the overall structural deviation of the protein from its initial structure over time. A stable RMSD indicates that the protein has reached a stable conformation.
-
RMSF: Calculated for each residue to identify flexible regions of the protein.
-
Radius of Gyration (Rg): Calculated to evaluate the compactness of the protein structure. A stable Rg suggests that the protein is not undergoing significant unfolding.
-
SASA: Calculated to measure the solvent-exposed surface area of the protein. Changes in SASA can indicate conformational changes.
-
Visualization of the MD Simulation Workflow
The following diagram illustrates the typical workflow for assessing protein stability using molecular dynamics simulations.
References
- 1. Molecular Dynamics Simulations Using GROMACS: A Practical Approach to Protein Structure Analysis [nanoschool.in]
- 2. Identification of Conformational B-cell Epitopes in Diphtheria Toxin at Varying Temperatures Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reducing the Immunogenicity of this compound A-Chain, Ribosome-Inactivating Protein Type 2, by Computational Protein Engineering for Potential New Immunotoxins [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Weight of Heterodimeric Pulchellin: A Comparative Analysis
For researchers, scientists, and professionals engaged in drug development, precise characterization of protein therapeutics is paramount. This guide provides a comparative analysis of the molecular mass of heterodimeric pulchellin, a type II ribosome-inactivating protein (RIP), with its structural and functional analog, abrin (B1169949). We present experimental data from established analytical techniques and offer detailed protocols to aid in the replication and verification of these findings.
This compound, isolated from the seeds of Abrus pulchellus, is a heterodimeric protein composed of an A-chain with enzymatic activity and a B-chain responsible for cell binding, linked by a disulfide bond. Accurate determination of its molecular mass is a critical step in its characterization for potential therapeutic applications. This guide compares its molecular weight with that of abrin, another potent type II RIP, utilizing data from Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Comparative Analysis of Molecular Mass
The molecular masses of this compound and abrin have been determined using various techniques. Below is a summary of the reported values, showcasing the consistency across different experimental approaches.
| Protein | Experimental Technique | Reported Molecular Mass (kDa) | Subunit A (kDa) | Subunit B (kDa) |
| This compound | SDS-PAGE | ~60[1] | Not explicitly stated | Not explicitly stated |
| MALDI-TOF MS | Data not available | Not explicitly stated | Not explicitly stated | |
| Abrin | SDS-PAGE | ~65 | ~35 | ~30 |
| MALDI-TOF MS | 60.85 - 63 | Not explicitly stated | Not explicitly stated |
Experimental Protocols
For researchers seeking to verify these findings, detailed protocols for the two primary methods of protein molecular weight determination are provided below.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique for separating proteins based on their molecular weight. The principle involves denaturing proteins with the detergent sodium dodecyl sulfate (B86663) (SDS), which imparts a uniform negative charge, allowing for separation in a polyacrylamide gel matrix solely based on size.
Materials:
-
Protein sample (this compound or Abrin)
-
Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue, and Tris-HCl)
-
Polyacrylamide gels (resolving and stacking gels)
-
Running buffer (Tris-glycine-SDS)
-
Molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution (e.g., methanol, acetic acid, water mixture)
-
Electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation: Mix the purified protein sample with Laemmli sample buffer in a 1:1 ratio. Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins and reduce disulfide bonds.
-
Gel Preparation: Cast the polyacrylamide gels or use pre-cast gels with an appropriate acrylamide (B121943) percentage to resolve the protein of interest.
-
Electrophoresis: Assemble the gel in the electrophoresis apparatus and fill the reservoirs with running buffer. Load the denatured protein samples and molecular weight standards into the wells. Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Staining and Visualization: After electrophoresis, carefully remove the gel and immerse it in Coomassie Brilliant Blue staining solution for at least one hour.
-
Destaining: Transfer the gel to a destaining solution and gently agitate until the protein bands are clearly visible against a clear background.
-
Analysis: Determine the relative mobility (Rf) of the protein bands and the molecular weight standards. Create a standard curve by plotting the logarithm of the molecular weight of the standards against their Rf values. Use this curve to estimate the molecular weight of the unknown protein.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a powerful technique for the accurate determination of the molecular mass of intact proteins. It involves co-crystallizing the protein sample with a matrix that absorbs laser energy, leading to the desorption and ionization of the protein. The mass-to-charge ratio (m/z) is then determined by the time it takes for the ions to travel through a flight tube to the detector.
Materials:
-
Purified protein sample (this compound or Abrin)
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample-Matrix Preparation: Mix the purified protein sample with the matrix solution. The ratio of sample to matrix is crucial and may require optimization.
-
Spotting: Apply a small volume (typically 1 µL) of the sample-matrix mixture onto the MALDI target plate. Allow the spot to air-dry completely, forming co-crystals.
-
Mass Spectrometry Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. The instrument's software is used to control the laser firing and data acquisition. The laser is fired at the sample spot, causing desorption and ionization of the protein molecules.
-
Data Acquisition: The ions are accelerated in an electric field and their time-of-flight to the detector is measured. The instrument records a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular weight of the protein is determined from the m/z value of the major ion peak in the spectrum. The instrument is typically calibrated using standards of known molecular weights.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the relationship between the proteins, the following diagrams are provided.
Caption: Workflow for SDS-PAGE molecular weight determination.
Caption: Workflow for MALDI-TOF MS molecular weight determination.
Caption: Comparison of this compound and Abrin.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Pulchellin
For researchers, scientists, and drug development professionals, the proper handling and disposal of Pulchellin, a highly toxic Type 2 ribosome-inactivating protein (RIP), is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, drawing parallels from safety protocols for similar toxins like abrin (B1169949) and ricin. Adherence to these guidelines, in conjunction with institutional and regulatory requirements, is paramount.
Immediate Safety Considerations
Before beginning any disposal-related activities, ensure all personnel are thoroughly trained on the hazards of this compound and the procedures outlined below. The work area must be designated for hazardous material handling, and all necessary safety equipment must be readily available.
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory when handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves, double-gloving recommended. | Prevents dermal absorption of the toxin. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-tying gown. | Protects skin and clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher, depending on the risk of aerosolization. | Prevents inhalation of aerosolized toxin particles. |
Decontamination and Inactivation of this compound
This compound, like other RIPs, must be rendered biologically inactive before disposal. The following methods are effective for the inactivation of similar toxins such as abrin and ricin and are recommended for this compound.[1][2]
Experimental Protocol for Inactivation:
-
Chemical Inactivation:
-
Prepare a fresh solution of 0.1% sodium hypochlorite (B82951) (a 1:50 dilution of standard household bleach).
-
Immerse all contaminated materials (liquid waste, disposable labware) in the sodium hypochlorite solution.
-
Ensure all surfaces are thoroughly wetted.
-
Allow a minimum contact time of 30 minutes to ensure complete inactivation.[1][2]
-
-
Heat Inactivation:
| Inactivation Method | Parameter | Minimum Contact Time | Efficacy |
| Chemical | 0.1% Sodium Hypochlorite | 30 minutes | >99% inactivation of similar toxins[1][2] |
| Heat (Autoclave) | 121°C, 15 psi | 30 minutes | Standard for biohazardous waste sterilization. |
| Heat (Dry) | >80°C | Varies by equipment | Effective for heat-stable items.[1][2] |
Step-by-Step Disposal Workflow
The following workflow diagram illustrates the logical steps for the safe disposal of this compound waste.
Waste Management and Compliance
All waste generated from this compound-related activities is considered hazardous. It is the responsibility of the user to dispose of unused material, residues, and containers in compliance with all relevant local, state, and federal regulations.[1]
-
Solid Waste: All contaminated solid waste, including gloves, gowns, and plasticware, should be collected in clearly labeled, puncture-resistant biohazard bags.
-
Liquid Waste: All liquid waste containing this compound should be collected in sealed, leak-proof containers that are clearly labeled with the contents.
-
Sharps: All sharps, such as needles and scalpels, must be disposed of in a designated sharps container.
Do not mix this compound waste with other waste streams. All waste containers must be securely closed and stored in a designated hazardous waste accumulation area until they can be collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
If safe to do so, cover the spill with absorbent material.
-
Apply a 0.1% sodium hypochlorite solution to the spill area and allow a 30-minute contact time.
-
Clean the area with fresh absorbent material and dispose of all contaminated materials as hazardous waste.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and report the incident to your institution's safety officer. Provide the Safety Data Sheet (SDS) for this compound or a similar toxin to the attending medical personnel.
References
Safeguarding Your Research: Essential Protective Measures for Handling Pulchellin
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Pulchellin, a highly toxic type 2 ribosome-inactivating protein (RIP). Adherence to these protocols is mandatory to ensure personal safety and prevent accidental exposure.
This compound, like the well-known toxins ricin and abrin, poses a significant health risk due to its ability to irreversibly inhibit protein synthesis within cells.[1][2] Exposure to even minute quantities can have severe consequences. Therefore, a comprehensive safety plan, encompassing personal protective equipment (PPE), operational procedures, and waste disposal, is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound in any form (powder, liquid, or within experimental systems). The following table outlines the minimum required PPE. All personnel must be thoroughly trained in the proper donning and doffing of this equipment to prevent cross-contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is required. The outer glove should be frequently changed, especially after handling concentrated solutions or if contamination is suspected.[3] | Provides a robust barrier against skin contact. Double-gloving offers an additional layer of protection in case of a tear or puncture in the outer glove. |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown with tight-fitting cuffs is mandatory. This should be worn over dedicated laboratory clothing.[3][4] | Protects the body and personal clothing from splashes and aerosol contamination. The back-closing design minimizes the risk of frontal contamination. |
| Eye and Face Protection | ANSI-rated safety goggles and a full-face shield must be worn.[3][4][5] | Protects the eyes and face from splashes, aerosols, and accidental contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH-certified N95 respirator is the minimum requirement when handling powdered this compound or when there is a risk of aerosol generation. For higher-risk procedures, a powered air-purifying respirator (PAPR) is recommended.[3] | Prevents inhalation of toxic particles, a primary route of exposure for potent protein toxins. |
| Footwear | Closed-toe, liquid-resistant shoes and disposable shoe covers are required. | Protects feet from spills and prevents the tracking of contaminants outside of the designated work area. |
Operational Plan: A Step-by-Step Approach to Safe Handling
All work with this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to contain aerosols.[4]
Preparation:
-
Designated Area: Establish a clearly marked and restricted area for this compound handling.
-
Pre-Experiment Briefing: All personnel involved must review the safety protocols before commencing work.
-
Gather Materials: Ensure all necessary equipment, reagents, and waste containers are inside the BSC before starting.
Handling:
-
Don PPE: Follow the correct sequence for donning all required PPE before entering the designated area.
-
Work Within Containment: All manipulations of this compound, including weighing, reconstituting, and adding to experimental systems, must be performed within the BSC.
-
Minimize Aerosols: Use techniques that minimize the generation of aerosols, such as gentle pipetting and avoiding vigorous mixing.
-
Constant Vigilance: Be mindful of potential contamination of surfaces and equipment. Change outer gloves immediately if contamination is suspected.
Post-Handling:
-
Decontamination: All surfaces and equipment within the BSC must be decontaminated immediately after use.
-
Doff PPE: Follow the correct sequence for doffing PPE to avoid self-contamination. Disposable PPE should be placed in the designated hazardous waste container.
-
Personal Hygiene: Thoroughly wash hands and forearms with soap and water after removing all PPE.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., used gloves, gowns, shoe covers, plasticware) Place in a clearly labeled, leak-proof, puncture-resistant hazardous waste container lined with a biohazard bag. |
| Liquid Waste | (e.g., contaminated buffers, cell culture media) Decontaminate with a freshly prepared 10% bleach solution (0.5% sodium hypochlorite) for a minimum of 30 minutes before disposal in a designated hazardous waste container.[6] |
| Sharps | (e.g., needles, pipette tips) Place directly into a designated sharps container for hazardous materials. |
All hazardous waste must be collected and disposed of by a certified hazardous waste management company in accordance with institutional and regulatory guidelines.
Understanding the Threat: The Mechanism of this compound Toxicity
This compound, a type 2 ribosome-inactivating protein, consists of an A-chain and a B-chain linked by a disulfide bond.[1] The B-chain facilitates the entry of the toxin into the cell by binding to galactose-containing receptors on the cell surface.[1] Once inside the cell, the A-chain is released and acts as an N-glycosidase, specifically removing an adenine (B156593) base from the sarcin-ricin loop of the 28S rRNA in the large ribosomal subunit.[2] This irreversible damage to the ribosome halts protein synthesis, ultimately leading to cell death.[2][7]
Experimental Workflow: Handling this compound in the Laboratory
The following diagram outlines the mandatory workflow for any experiment involving this compound.
By strictly adhering to these guidelines, you contribute to a safe and secure research environment for yourself and your colleagues. Your commitment to safety is integral to the responsible advancement of science.
References
- 1. mdpi.com [mdpi.com]
- 2. Ribosome-inactivating proteins: Potent poisons and molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. The Significance Of Personal Protective Equipment In A Toxicology Lab [needle.tube]
- 6. health.nsw.gov.au [health.nsw.gov.au]
- 7. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
